Product packaging for N-phenylacetyl-L-Homoserine lactone(Cat. No.:)

N-phenylacetyl-L-Homoserine lactone

Cat. No.: B10765554
M. Wt: 219.24 g/mol
InChI Key: YJTHUPUWKQRCLF-JTQLQIEISA-N
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Description

N-phenylacetyl-L-Homoserine lactone is a pivotal AHL (acyl-homoserine lactone) quorum sensing signal molecule, specifically associated with the LasI/R system in Pseudomonas aeruginosa. This compound enables researchers to study and manipulate bacterial cell-to-cell communication, a process central to virulence, biofilm formation, bioluminescence, and antibiotic production. By binding to its cognate transcriptional regulator, LasR, it triggers the expression of virulence genes and other collective behaviors. Its primary research value lies in deciphering the molecular mechanisms of pathogenicity in P. aeruginosa, a major opportunistic pathogen. Consequently, this molecule is an essential tool for high-throughput screening of novel anti-virulence agents and quorum sensing inhibitors (QSIs), offering a promising alternative strategy to conventional antibiotics by disarming pathogens rather than killing them, thereby potentially reducing selective pressure for resistance. It is also widely used in synthetic biology for constructing artificial genetic circuits and in environmental microbiology to probe interspecies interactions within microbial communities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B10765554 N-phenylacetyl-L-Homoserine lactone

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(8-9-4-2-1-3-5-9)13-10-6-7-16-12(10)15/h1-5,10H,6-8H2,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTHUPUWKQRCLF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)[C@H]1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Enigmatic Signal: A Technical Guide to N-phenylacetyl-L-Homoserine Lactone in Bacterial Communication

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of N-phenylacetyl-L-Homoserine lactone (PA-HSL), a significant signaling molecule in the field of bacterial quorum sensing. Primarily recognized as a synthetic modulator, PA-HSL has been instrumental in elucidating the intricacies of bacterial communication and offers a promising avenue for the development of novel antimicrobial strategies. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing its characteristics, the methodologies for its study, and its role in signaling pathways.

Introduction to this compound

N-acyl homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing, a process of bacterial cell-to-cell communication that orchestrates gene expression based on population density.[1][2] This communication system regulates a variety of physiological processes, including biofilm formation, virulence factor production, and bioluminescence.[1][3] While many AHLs are naturally produced by bacteria, this compound (PA-HSL) is predominantly studied as a synthetic analog. Its unique structure, featuring a phenylacetyl group, allows it to interact with and modulate the activity of LuxR-type receptors, the cognate receptors for AHLs in many Gram-negative bacteria.[4][5][6]

The study of PA-HSL and its derivatives has been particularly insightful in understanding the quorum-sensing system of the marine bacterium Vibrio fischeri.[4][5] Research has demonstrated that simple structural modifications to the phenylacetyl moiety of these lactones can have remarkable effects, leading to either potent inhibition or, in some cases, superagonism of quorum sensing.[4][5] This makes PA-HSL a powerful chemical probe for dissecting the molecular mechanisms of quorum sensing and for designing molecules that can intercept these signaling pathways.

Physicochemical Properties and Synthesis

PA-HSL is characterized by a homoserine lactone ring linked to a phenylacetyl group via an amide bond. Its molecular formula is C₁₂H₁₃NO₃ and it has a molecular weight of 219.2 g/mol .[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₃NO₃[6]
Molecular Weight219.2 g/mol [6]
IUPAC NameN-[(3S)-tetrahydro-2-oxo-3-furanyl]-benzeneacetamide[6]
CAS Number55154-48-8[6]

As a synthetic molecule, the synthesis of PA-HSL and its analogs is a key aspect of its utility in research. The general synthesis of N-acyl homoserine lactones involves the acylation of the homoserine lactone ring.

General Synthesis of N-Acyl Homoserine Lactone Analogs

A common method for synthesizing AHL analogs, including those with a phenylacetyl group, involves the coupling of the desired acyl group to the homoserine lactone moiety.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Phenylacetic_acid Phenylacetic Acid Activation Activation of Carboxylic Acid Phenylacetic_acid->Activation L_Homoserine_lactone L-Homoserine lactone Acylation Acylation of Homoserine Lactone L_Homoserine_lactone->Acylation Coupling_reagent Coupling Reagent (e.g., DCC, EDC) Coupling_reagent->Activation Activation->Acylation PA_HSL N-phenylacetyl-L- Homoserine lactone Acylation->PA_HSL

General synthesis workflow for this compound.

Experimental Protocols

The study of PA-HSL involves a range of experimental techniques, from its extraction and purification to the quantitative analysis of its biological activity.

Extraction and Purification of N-Acyl Homoserine Lactones

While PA-HSL is primarily synthetic, the general protocols for extracting and purifying AHLs from bacterial cultures are relevant for handling and analyzing this molecule in biological matrices.

Protocol: Solvent Extraction of AHLs from Bacterial Supernatant

  • Culture Growth: Grow the bacterial strain of interest in appropriate liquid media to the desired cell density.

  • Cell Removal: Centrifuge the culture to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean vessel.

  • Solvent Extraction: Extract the supernatant with an equal volume of an appropriate organic solvent, such as acidified ethyl acetate (0.1% v/v acetic acid).[7] Repeat the extraction three times.

  • Drying: Pool the organic phases and evaporate to dryness using a rotary evaporator.

  • Reconstitution: Resuspend the dried extract in a suitable solvent (e.g., acetonitrile) for further analysis.[7]

Detection and Quantification

Several methods are employed for the detection and quantification of AHLs, which can be readily applied to PA-HSL.

Thin-Layer Chromatography (TLC)

TLC is a common method for the separation and preliminary identification of AHLs.[1]

Protocol: TLC Analysis of AHLs

  • Plate Preparation: Use a C18 reversed-phase TLC plate.

  • Spotting: Spot the extracted AHL sample and synthetic standards onto the plate.

  • Development: Develop the plate in a mobile phase, typically a mixture of methanol and water (e.g., 60:40 v/v).

  • Visualization: After development, the plate is dried and overlaid with an agar layer containing a specific AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026).[8] The production of a visible signal (e.g., color change or bioluminescence) indicates the presence of an active AHL.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For more precise identification and quantification, HPLC coupled with mass spectrometry is the method of choice.[9]

Protocol: HPLC-MS/MS Analysis of AHLs

  • Sample Preparation: Prepare the extracted and reconstituted AHL sample.

  • Chromatographic Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18). Use a gradient of solvents (e.g., water and acetonitrile with formic acid) to separate the different AHLs.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. The AHLs are ionized (e.g., by electrospray ionization) and detected.

  • Quantification: Quantification is achieved by comparing the peak areas of the sample to those of a standard curve generated with known concentrations of synthetic PA-HSL.

Biological Activity Assays

The biological activity of PA-HSL is typically assessed using bacterial reporter strains. These strains are genetically engineered to produce a measurable signal (e.g., light, color) in response to the activation of a specific LuxR-type receptor by an AHL.

Protocol: Quorum Sensing Reporter Assay

  • Strain Preparation: Grow the reporter strain (e.g., E. coli carrying a plasmid with the luxR gene and a luxI promoter-reporter fusion) to mid-log phase.

  • Assay Setup: In a microtiter plate, add the reporter strain to a suitable growth medium.

  • Compound Addition: Add varying concentrations of PA-HSL or other test compounds to the wells. Include appropriate controls (e.g., no compound, native AHL).

  • Incubation: Incubate the plate at the optimal temperature for the reporter strain.

  • Signal Measurement: Measure the reporter signal (e.g., luminescence or absorbance) and cell density (OD600) over time.

  • Data Analysis: Normalize the reporter signal to cell density to determine the specific activity of the compound.

Signaling Pathway and Mechanism of Action

PA-HSL exerts its effect by interacting with LuxR-type transcriptional regulators. The binding of an AHL to its cognate LuxR receptor induces a conformational change in the protein, leading to its dimerization and subsequent binding to specific DNA sequences (lux boxes) in the promoter regions of target genes. This, in turn, activates or represses the transcription of these genes.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PA_HSL_out PA-HSL PA_HSL_in PA-HSL PA_HSL_out->PA_HSL_in Diffusion LuxR LuxR-type Receptor PA_HSL_in->LuxR Binding Complex PA-HSL-LuxR Complex LuxR->Complex Dimer Dimerized Complex Complex->Dimer Dimerization lux_box lux box Dimer->lux_box Binds to DNA Target_Genes Target Genes lux_box->Target_Genes Regulates Transcription Response Quorum Sensing Response Target_Genes->Response

Signaling pathway of this compound.

PA-HSL has been shown to be a potent modulator of the RpaR receptor in Rhodopseudomonas palustris and the LuxR receptor in Vibrio fischeri.[4][10] Depending on its concentration and the specific receptor, it can act as either an agonist (mimicking the native AHL) or an antagonist (blocking the action of the native AHL).

Quantitative Data on Biological Activity

The ability of PA-HSL to modulate quorum sensing has been quantified in various studies. The following table summarizes key findings on its activity.

Table 2: Quantitative Activity of this compound and its Analogs

CompoundTarget Receptor/OrganismActivity TypeEC₅₀ / IC₅₀ (µM)Reference
This compoundLuxR (Vibrio fischeri)Agonist/AntagonistVaries with conditions[4]
N-(3-nitro-phenylacetanoyl)-L-homoserine lactoneLuxR (Vibrio fischeri)Superagonist~0.01[5]
N-(4-bromo-phenylacetanoyl)-L-homoserine lactoneLuxR homologuesPotent AntagonistNot specified[5]
Phenylpropionyl HL (PPHL)RpaR (Rhodopseudomonas palustris)Strong AntagonistNot specified[10]
Phenoxyacetyl HL (POHL)RpaR (Rhodopseudomonas palustris)Strong AntagonistNot specified[10]

Note: EC₅₀ (half maximal effective concentration) and IC₅₀ (half maximal inhibitory concentration) values can vary depending on the specific assay conditions.

Conclusion and Future Directions

This compound stands out as a crucial tool for the study of bacterial quorum sensing. Although primarily a synthetic molecule, its ability to potently modulate LuxR-type receptors has provided invaluable insights into the structural requirements for ligand binding and the activation of quorum sensing-regulated gene expression. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for researchers aiming to utilize PA-HSL and its analogs in their work.

Future research will likely focus on the design and synthesis of even more potent and specific modulators of quorum sensing based on the PA-HSL scaffold. These "quorum quenchers" have significant potential as novel anti-virulence agents that could circumvent the development of traditional antibiotic resistance. Furthermore, exploring the potential for natural PA-HSL or similar aromatic AHLs in diverse microbial communities remains an exciting area of investigation. The continued study of these fascinating signaling molecules will undoubtedly deepen our understanding of the complex social lives of bacteria and open new avenues for controlling their behavior.

References

N-phenylacetyl-L-Homoserine Lactone: A Technical Guide to a Key Bacterial Signaling Molecule

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylacetyl-L-Homoserine lactone (PAH-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules, which are crucial components of quorum sensing (QS) systems in Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This coordinated behavior is pivotal in various processes, including biofilm formation, virulence factor production, and antibiotic resistance. PAH-HSL and its synthetic analogs have garnered significant attention in the scientific community for their ability to modulate these QS systems, acting as either antagonists (inhibitors) or, in some cases, superagonists (strong activators).[1][2] This dual activity makes them powerful tools for studying bacterial communication and promising candidates for the development of novel anti-infective therapies that circumvent traditional antibiotic resistance mechanisms. This technical guide provides an in-depth overview of PAH-HSL, including its activity, synthesis, and the experimental protocols used for its characterization.

Quantitative Data on PAH-HSL Activity

The biological activity of this compound and its derivatives is typically quantified by their ability to either inhibit (antagonize) or induce (agonize) the activity of LuxR-type transcriptional regulators. The following tables summarize key quantitative data from studies on the effects of PAH-HSL and its analogs on quorum sensing in various bacterial reporter strains.

Table 1: Antagonistic and Agonistic Activities of this compound (PAH-HSL) and its Analogs in Vibrio fischeri

CompoundSubstituent on Phenyl RingAgonistic Activity (% Activation)[1]Antagonistic Activity (% Inhibition)[1]
PAH-HSL None-~60
11a 2-Bromo-~70
11b 3-BromoAgonist-
11c 4-Bromo-~80
11g 2-Chloro-~65
11h 3-ChloroAgonist-
11i 4-Chloro-~75
11j 4-Iodo-~85
11n 3-NitroSuperagonist (~115%)-
11q 4-Phenyl-~80
11s 4-Trifluoromethyl-~80

Activity was assessed in a V. fischeri (ΔluxI) reporter strain. Antagonistic activity was measured against the native ligand OHHL. Agonistic activity is reported relative to the maximal activation by OHHL.[1]

Table 2: EC50 and IC50 Values for Selected PAH-HSL Derivatives

CompoundActivity TypeBacterial SystemEC50 (µM)[1]IC50 (µM)[3]
3-nitro-PHL (11n) SuperagonistV. fischeri (ΔluxI)0.3-
OHHL (native ligand) AgonistV. fischeri (ΔluxI)3-
Aryl β-keto esters AntagonistV. harveyi-23 - 53

EC50 (half maximal effective concentration) values indicate the concentration of an agonist that induces a response halfway between the baseline and maximum. IC50 (half maximal inhibitory concentration) values indicate the concentration of an antagonist that inhibits a response by 50%.

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their effects by interacting with LuxR-type transcriptional regulators. These proteins have a ligand-binding domain and a DNA-binding domain. In the absence of a signaling molecule, LuxR is typically unstable and inactive. Binding of an agonistic AHL induces a conformational change that stabilizes the protein, promotes its dimerization, and enables it to bind to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating their transcription. Antagonistic molecules, like PAH-HSL, can bind to the LuxR receptor without inducing the conformational change necessary for DNA binding, thus competitively inhibiting the binding of the native AHL.

Caption: General signaling pathway of PAH-HSL as a quorum sensing antagonist.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of L-homoserine lactone with phenylacetic acid or its activated derivatives. A common and robust method involves the use of a coupling agent.

Materials:

  • L-homoserine lactone hydrobromide

  • Phenylacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) or N-Hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Preparation of L-homoserine lactone free base: Dissolve L-homoserine lactone hydrobromide in a minimal amount of water and neutralize with a base such as sodium bicarbonate. Extract the free base into an organic solvent like ethyl acetate and dry the organic layer over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the free L-homoserine lactone.

  • Coupling Reaction:

    • Dissolve phenylacetic acid in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the coupling agent (e.g., 1.1 equivalents of DCC or EDC) and an activator (e.g., 0.1 equivalents of DMAP or 1.1 equivalents of NHS). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of L-homoserine lactone (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

    • Add a base such as triethylamine (1.2 equivalents) to neutralize the hydrobromide if starting from the salt.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the urea byproduct (if DCC is used).

    • Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Synthesis_Workflow start Start Materials: Phenylacetic Acid & L-Homoserine Lactone activation Activate Phenylacetic Acid (DCC/EDC, DMAP/NHS in DCM/THF) start->activation coupling Couple with L-Homoserine Lactone activation->coupling workup Aqueous Work-up (Acid, Base, Brine Washes) coupling->workup purification Purification (Silica Gel Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure N-phenylacetyl-L- Homoserine Lactone characterization->end

Caption: General workflow for the synthesis of this compound.
Quorum Sensing Reporter Gene Assay

This assay is used to quantify the agonistic or antagonistic activity of PAH-HSL by measuring the expression of a reporter gene (e.g., lacZ encoding β-galactosidase or lux operon encoding luciferase) under the control of a LuxR-type regulator.

Materials:

  • Bacterial reporter strain (e.g., E. coli JM109 with pSB401, or a specific bacterial strain with a reporter fusion)[1]

  • Appropriate growth medium (e.g., LB broth) with antibiotics for plasmid maintenance

  • This compound (and its analogs) stock solutions (in DMSO or ethanol)

  • Native AHL (e.g., OHHL for V. fischeri LuxR) as a positive control and for competition assays

  • 96-well microtiter plates

  • Plate reader for measuring luminescence or absorbance (for β-galactosidase assay)

  • For β-galactosidase assay: Lysis buffer, ONPG (o-nitrophenyl-β-D-galactopyranoside) solution, stop solution (e.g., sodium carbonate)

Procedure:

  • Prepare bacterial culture: Inoculate the reporter strain into the appropriate growth medium with antibiotics and grow overnight at the optimal temperature with shaking.

  • Assay setup:

    • Dilute the overnight culture to a starting OD600 of ~0.1 in fresh medium.

    • For agonism assay : Add different concentrations of PAH-HSL or its analogs to the wells of a 96-well plate. Include a positive control with the native AHL and a negative control with the solvent.

    • For antagonism assay : Add a fixed, sub-maximal concentration of the native AHL to all wells (except the negative control). Then, add varying concentrations of PAH-HSL or its analogs.

    • Add the diluted bacterial culture to each well.

  • Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 4-6 hours), allowing for gene expression.

  • Measurement:

    • Luminescence: Measure the luminescence directly in the plate reader.

    • β-galactosidase activity:

      • Measure the OD600 to normalize for cell density.

      • Lyse the cells using a lysis buffer.

      • Add ONPG solution and incubate until a yellow color develops.

      • Stop the reaction with a stop solution.

      • Measure the absorbance at 420 nm.

  • Data Analysis:

    • Calculate the relative light units (RLU) for luminescence or Miller units for β-galactosidase activity.

    • Plot the response against the concentration of the test compound.

    • For agonism, determine the EC50 value. For antagonism, determine the IC50 value.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the effect of PAH-HSL on the formation of biofilms.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium

  • This compound stock solutions

  • 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (30%) for solubilizing the stain

  • Plate reader for measuring absorbance at ~570 nm

Procedure:

  • Prepare bacterial culture: Grow the bacterial strain overnight in the appropriate medium.

  • Assay setup:

    • Dilute the overnight culture to a specific OD600 in fresh medium.

    • Add varying concentrations of PAH-HSL to the wells of a 96-well plate. Include a positive control (bacteria without inhibitor) and a negative control (medium only).

    • Add the diluted bacterial culture to the wells.

  • Incubation: Incubate the plate statically at the optimal temperature for 24-48 hours to allow for biofilm formation.

  • Staining:

    • Carefully discard the planktonic cells and wash the wells gently with sterile water or phosphate-buffered saline (PBS).

    • Add the crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Quantification:

    • Add ethanol or acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

    • Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the percentage of biofilm inhibition for each concentration of PAH-HSL compared to the positive control.

Biofilm_Inhibition_Workflow start Bacterial Culture & PAH-HSL incubation Incubate in 96-well plate (24-48h) start->incubation washing1 Remove Planktonic Cells & Wash incubation->washing1 staining Stain with Crystal Violet washing1->staining washing2 Wash Excess Stain staining->washing2 solubilization Solubilize Stain (Ethanol/Acetic Acid) washing2->solubilization measurement Measure Absorbance (~570 nm) solubilization->measurement end Quantify Biofilm Inhibition measurement->end

Caption: Workflow for the crystal violet biofilm inhibition assay.

Conclusion

This compound and its derivatives represent a versatile class of molecules for the modulation of bacterial quorum sensing. Their ability to act as both antagonists and superagonists provides researchers with powerful tools to dissect the intricacies of bacterial communication. For drug development professionals, these compounds offer a promising avenue for the discovery of novel anti-virulence agents that can combat bacterial infections by disarming pathogens rather than killing them, thereby potentially reducing the selective pressure for the development of resistance. The experimental protocols detailed in this guide provide a solid foundation for the synthesis, characterization, and biological evaluation of these important signaling molecules. Further research into the structure-activity relationships of PAH-HSL analogs will undoubtedly lead to the development of more potent and selective modulators of quorum sensing with significant therapeutic potential.

References

An In-Depth Technical Guide to the Mechanism of Action of N-phenylacetyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylacetyl-L-Homoserine lactone (pAHL) has emerged as a significant modulator of bacterial quorum sensing (QS), the sophisticated cell-to-cell communication system that governs virulence and biofilm formation in a multitude of pathogenic bacteria. This technical guide provides a comprehensive overview of the mechanism of action of pAHL, with a particular focus on its role as a competitive antagonist of LuxR-type transcriptional regulators in Pseudomonas aeruginosa. This document details the molecular interactions, downstream physiological effects, and the experimental methodologies used to elucidate its function. Quantitative data on the inhibitory activity of pAHL and its analogs are presented, alongside detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction to Quorum Sensing and N-acyl Homoserine Lactones

Quorum sensing is a process of bacterial cell-to-cell communication that allows bacteria to coordinate their behavior in a population density-dependent manner. This intricate system relies on the production, detection, and response to small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary class of autoinducers.

The canonical AHL-mediated QS system consists of two key protein components: a LuxI-type synthase that produces the AHL signal molecule and a LuxR-type transcriptional regulator that binds to the AHL. Upon binding to its cognate AHL at a threshold concentration, the LuxR-type protein undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as lux boxes in the promoter regions of target genes. This binding event typically activates the transcription of genes responsible for a variety of collective behaviors, including virulence factor production, biofilm formation, and motility.

Pseudomonas aeruginosa, a notorious opportunistic human pathogen, possesses a complex and hierarchical QS network, with the las and rhl systems being two of the most well-characterized. The las system, considered the master regulator, utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its autoinducer, which is synthesized by LasI and binds to the transcriptional regulator LasR. The rhl system, which is positively regulated by the las system, uses N-butanoyl-L-homoserine lactone (C4-HSL) as its autoinducer, synthesized by RhlI and recognized by RhlR. The activation of these systems leads to the expression of a wide array of virulence factors, including elastase (LasB), pyocyanin, and rhamnolipids, and is crucial for the formation of robust, antibiotic-resistant biofilms.

This compound as a Quorum Sensing Modulator

This compound is a synthetic AHL analog that has been identified as a modulator of QS. It shares the conserved homoserine lactone ring with native AHLs but possesses a phenylacetyl acyl side chain. This structural similarity allows pAHL to interact with the ligand-binding domains of LuxR-type receptors.

Mechanism of Action: Competitive Antagonism

The primary mechanism of action of pAHL is competitive antagonism of LuxR-type receptors. By binding to the ligand-binding pocket of receptors like LasR and RhlR, pAHL prevents the binding of the native AHL autoinducers. This occupation of the binding site by a non-native ligand fails to induce the necessary conformational change required for the receptor's activation. Consequently, the LuxR-type protein remains in an inactive state, unable to effectively bind to its target DNA promoter regions and activate gene transcription. This leads to the downregulation of the entire QS regulon, resulting in a significant reduction in virulence factor production and biofilm formation.[1]

The antagonistic activity of pAHL and its derivatives has been demonstrated in various bacterial species, including Vibrio fischeri, Agrobacterium tumefaciens, and Pseudomonas aeruginosa.[1]

Quantitative Analysis of pAHL Activity

CompoundSubstituent on Phenyl RingIC50 (µM) in V. fischeri (vs. 3-oxo-C6-HSL)
pAHL None> 200
4-bromo-PHL4-Bromo1.0
4-chloro-PHL4-Chloro2.5
4-fluoro-PHL4-Fluoro10
4-nitro-PHL4-Nitro1.5
3-nitro-PHL3-Nitro100
2-nitro-PHL2-Nitro1.5

Data adapted from Geske, G.D., et al. (2007). ACS Chemical Biology, 2(5), 315-320.

The data indicates that while the unsubstituted pAHL shows weak activity in this specific assay, the addition of electron-withdrawing groups, particularly at the 4-position of the phenyl ring, can dramatically increase the antagonistic potency.

Although direct quantitative data for the parent pAHL's effect on P. aeruginosa virulence factors is limited, studies on its analogs demonstrate significant reductions in these phenotypes. For instance, N-(4-bromophenylacetanoyl)-L-homoserine lactone has been shown to inhibit biofilm formation and the production of virulence factors in P. aeruginosa.[2]

Signaling Pathways and Experimental Workflows

The Pseudomonas aeruginosa Quorum Sensing Hierarchy and the Impact of pAHL

The following diagram illustrates the simplified hierarchical structure of the las and rhl quorum sensing systems in P. aeruginosa and the inhibitory effect of this compound.

Quorum_Sensing_Inhibition cluster_Las Las System cluster_Rhl Rhl System LasI LasI ThreeOxoC12HSL 3-oxo-C12-HSL LasI->ThreeOxoC12HSL synthesizes LasR LasR LasR_active Active LasR Complex LasR->LasR_active activates ThreeOxoC12HSL->LasR binds las_genes las regulon (e.g., lasB - elastase) LasR_active->las_genes activates transcription RhlI RhlI LasR_active->RhlI activates transcription RhlR RhlR LasR_active->RhlR activates transcription C4HSL C4-HSL RhlI->C4HSL synthesizes RhlR_active Active RhlR Complex RhlR->RhlR_active activates C4HSL->RhlR binds rhl_genes rhl regulon (e.g., rhlA - rhamnolipid, phz - pyocyanin) RhlR_active->rhl_genes activates transcription pAHL N-phenylacetyl-L- Homoserine lactone (pAHL) pAHL->LasR inhibits pAHL->RhlR inhibits

Caption: pAHL competitively inhibits LasR and RhlR, blocking QS activation.

Experimental Workflow for Assessing pAHL Activity

The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound as a quorum sensing inhibitor.

Experimental_Workflow start Start: Synthesize/Obtain pAHL bioreporter Bioluminescence Reporter Assay (Quantify QS Inhibition) start->bioreporter biofilm Biofilm Formation Assay (Crystal Violet Method) start->biofilm virulence Virulence Factor Assays (Elastase, Pyocyanin) start->virulence data_analysis Data Analysis and Interpretation bioreporter->data_analysis biofilm->data_analysis virulence->data_analysis gene_expression Gene Expression Analysis (qRT-PCR) conclusion Conclusion on pAHL Efficacy gene_expression->conclusion data_analysis->gene_expression

Caption: Workflow for evaluating pAHL's anti-quorum sensing activity.

Detailed Experimental Protocols

Bioluminescence Reporter Assay for Quorum Sensing Inhibition

This assay utilizes a reporter bacterial strain (e.g., E. coli DH5α carrying a plasmid with a LuxR-type receptor and a lux-based reporter gene) to quantify the antagonistic activity of pAHL.

Materials:

  • Reporter bacterial strain (e.g., E. coli pSB1075 for LasR)

  • Luria-Bertani (LB) broth and agar

  • Appropriate antibiotics for plasmid maintenance

  • Native AHL autoinducer (e.g., 3-oxo-C12-HSL)

  • This compound (pAHL)

  • 96-well microtiter plates (white, clear bottom)

  • Luminometer

Procedure:

  • Grow an overnight culture of the reporter strain in LB broth with appropriate antibiotics at 37°C with shaking.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • In a 96-well plate, add a constant, sub-maximal concentration of the native AHL.

  • Add varying concentrations of pAHL to the wells. Include a positive control (native AHL only) and a negative control (no AHL).

  • Add the diluted reporter strain culture to each well.

  • Incubate the plate at 30°C with shaking for 4-6 hours.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percentage of inhibition for each concentration of pAHL and determine the IC50 value.

Crystal Violet Biofilm Formation Assay

This assay quantifies the ability of pAHL to inhibit biofilm formation by P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Tryptic Soy Broth (TSB) or other suitable medium

  • This compound (pAHL)

  • 96-well polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Spectrophotometer (plate reader)

Procedure:

  • Grow an overnight culture of P. aeruginosa in TSB at 37°C with shaking.

  • Dilute the overnight culture 1:100 in fresh TSB.

  • Add varying concentrations of pAHL to the wells of a 96-well plate. Include a no-treatment control.

  • Add the diluted bacterial culture to each well.

  • Incubate the plate statically at 37°C for 24-48 hours.

  • Carefully discard the planktonic culture and wash the wells gently with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Discard the crystal violet solution and wash the wells with water to remove excess stain.

  • Add 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measure the absorbance at 550-595 nm using a plate reader.

  • Calculate the percentage of biofilm inhibition for each concentration of pAHL.

Elastase Activity Assay (Elastin-Congo Red Method)

This assay measures the activity of the LasB elastase, a key virulence factor of P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • LB broth or other suitable medium

  • This compound (pAHL)

  • Elastin-Congo Red (ECR) substrate

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Centrifuge and spectrophotometer

Procedure:

  • Grow P. aeruginosa in the presence and absence of pAHL for 18-24 hours.

  • Centrifuge the cultures to pellet the bacterial cells.

  • Collect the cell-free supernatants, which contain the secreted elastase.

  • Prepare a reaction mixture containing the supernatant, ECR, and Tris-HCl buffer.

  • Incubate the mixture at 37°C for 3-4 hours with shaking.

  • Stop the reaction by placing the tubes on ice.

  • Centrifuge to pellet the unhydrolyzed ECR.

  • Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of released Congo Red.

  • Calculate the percentage of elastase inhibition.

Pyocyanin Quantification Assay

This assay quantifies the production of the blue-green pigment pyocyanin, a virulence factor regulated by the rhl system.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Glycerol Alanine medium or other suitable medium for pyocyanin production

  • This compound (pAHL)

  • Chloroform

  • 0.2 M HCl

  • Centrifuge and spectrophotometer

Procedure:

  • Grow P. aeruginosa in the presence and absence of pAHL for 24-48 hours.

  • Centrifuge the cultures to obtain the cell-free supernatant.

  • Extract the pyocyanin from the supernatant by adding an equal volume of chloroform and vortexing.

  • Separate the chloroform layer (which will be blue) and re-extract it with 0.2 M HCl. The pyocyanin will move to the acidic aqueous layer, which will turn pink.

  • Measure the absorbance of the pink aqueous layer at 520 nm.

  • Calculate the concentration of pyocyanin using the molar extinction coefficient (17.072 µg/mL/OD520).

  • Determine the percentage of pyocyanin inhibition.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of quorum sensing inhibitors. Their ability to competitively antagonize LuxR-type receptors, thereby attenuating virulence factor production and biofilm formation, makes them valuable tools for basic research and potential leads for the development of novel anti-virulence therapies. The detailed experimental protocols and conceptual diagrams provided in this guide offer a robust framework for researchers to investigate the mechanism of action of pAHL and other QS modulators.

Future research should focus on obtaining more precise quantitative data, such as IC50 values for the parent pAHL against LasR and RhlR in P. aeruginosa, to better understand its specific inhibitory profile. Furthermore, exploring the in vivo efficacy of pAHL and its more potent analogs in animal models of infection is a critical next step in evaluating their therapeutic potential. The continued investigation into the molecular interactions between pAHLs and their target receptors will undoubtedly pave the way for the rational design of next-generation anti-virulence agents to combat the growing threat of antibiotic-resistant bacteria.

References

The Biosynthesis of N-phenylacetyl-L-Homoserine Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of N-phenylacetyl-L-Homoserine lactone (PA-HSL), a quorum-sensing signal molecule. While the complete endogenous pathway for PA-HSL has not been fully elucidated in a single organism, this document synthesizes current knowledge on the biosynthesis of its precursors and the enzymatic reactions catalyzed by homologous synthases to present a comprehensive putative pathway. This guide is intended to serve as a valuable resource for researchers in microbiology, synthetic biology, and drug development.

Introduction to this compound

N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a mechanism of cell-cell communication that allows bacteria to coordinate gene expression in response to population density. This compound (PA-HSL) is a specific AHL characterized by a phenylacetyl group attached to the amine of the homoserine lactone ring. While less common than AHLs with fatty acyl side chains, PA-HSL and its analogs have been shown to modulate quorum sensing in various bacteria, making their biosynthesis a subject of significant interest for understanding and manipulating bacterial communication.[1][2]

The Putative Biosynthesis Pathway of this compound

The biosynthesis of PA-HSL is proposed to be a two-step process, beginning with the activation of phenylacetate to phenylacetyl-CoA, followed by the condensation of phenylacetyl-CoA with S-adenosyl-L-methionine (SAM) to form the final product.

Step 1: Activation of Phenylacetate to Phenylacetyl-CoA

The initial step in the pathway is the conversion of phenylacetate to its activated thioester form, phenylacetyl-CoA. This reaction is catalyzed by the enzyme phenylacetate-CoA ligase (PaaK) and requires ATP and Coenzyme A (CoA).[3][4][5] The reaction proceeds as follows:

Phenylacetate + ATP + CoA → Phenylacetyl-CoA + AMP + PPi

PaaK is the first enzyme in the phenylacetate degradation pathway found in many bacteria.[6][7]

Phenylacetyl_CoA_Formation Phenylacetate Phenylacetate PaaK Phenylacetate-CoA Ligase (PaaK) Phenylacetate->PaaK Phenylacetyl_CoA Phenylacetyl-CoA PaaK->Phenylacetyl_CoA AMP_PPi AMP + PPi PaaK->AMP_PPi ATP ATP ATP->PaaK CoA CoA CoA->PaaK

Figure 1: Enzymatic conversion of phenylacetate to phenylacetyl-CoA.
Step 2: Synthesis of this compound

The final step is the formation of PA-HSL from phenylacetyl-CoA and S-adenosyl-L-methionine (SAM). This reaction is catalyzed by a LuxI-type N-acyl-homoserine lactone synthase. While a specific synthase for PA-HSL has not been definitively characterized, it is hypothesized that an enzyme with homology to other AHL synthases, here tentatively named "PaaI," would perform this function.[8][9][10] LuxI-type synthases catalyze the acylation of the amino group of SAM with the acyl group from an acyl-CoA or acyl-acyl carrier protein (acyl-ACP), followed by an intramolecular cyclization to form the homoserine lactone ring.[9][11]

The reaction is as follows:

Phenylacetyl-CoA + S-adenosyl-L-methionine (SAM) → this compound + CoA + 5'-methylthioadenosine (MTA)

PA_HSL_Biosynthesis_Pathway cluster_step1 Step 1: Phenylacetyl-CoA Formation cluster_step2 Step 2: PA-HSL Synthesis Phenylacetate Phenylacetate PaaK PaaK Phenylacetate->PaaK Phenylacetyl_CoA Phenylacetyl-CoA SAM S-adenosyl-L-methionine (SAM) PaaI PaaI (putative) (LuxI-type synthase) Phenylacetyl_CoA->PaaI PaaK->Phenylacetyl_CoA AMP_PPi AMP + PPi PaaK->AMP_PPi ATP_CoA ATP + CoA ATP_CoA->PaaK SAM->PaaI PA_HSL N-phenylacetyl-L- Homoserine lactone PaaI->PA_HSL CoA_MTA CoA + MTA PaaI->CoA_MTA Purification_Workflow start Start: E. coli culture with expression vector induction Induce protein expression (e.g., with IPTG) start->induction harvest Harvest cells by centrifugation induction->harvest lysis Cell lysis (e.g., sonication) harvest->lysis clarification Clarify lysate by centrifugation lysis->clarification binding Bind lysate to Ni-NTA resin clarification->binding wash Wash resin with buffer containing imidazole binding->wash elution Elute protein with high concentration of imidazole wash->elution analysis Analyze purity by SDS-PAGE elution->analysis end End: Purified PaaI synthase analysis->end Signaling_Context cluster_precursors Precursor Supply cluster_synthesis PA-HSL Biosynthesis cluster_regulation Quorum Sensing Regulation Phenylalanine Phenylalanine Metabolism Phenylacetate Phenylacetate Phenylalanine->Phenylacetate Fatty_Acid_Metabolism Central Metabolism SAM SAM Fatty_Acid_Metabolism->SAM CoA CoA Fatty_Acid_Metabolism->CoA PaaK PaaK Phenylacetate->PaaK PaaI PaaI SAM->PaaI CoA->PaaK Phenylacetyl_CoA Phenylacetyl-CoA PaaK->Phenylacetyl_CoA PA_HSL PA-HSL PaaI->PA_HSL Phenylacetyl_CoA->PaaI PaaR PaaR (putative) (LuxR-type receptor) PA_HSL->PaaR Gene_Expression Target Gene Expression PaaR->Gene_Expression

References

An In-depth Technical Guide to N-phenylacetyl-L-Homoserine Lactone: Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-phenylacetyl-L-Homoserine lactone (PA-HSL), a key signaling molecule in bacterial quorum sensing. This document details its chemical structure, physicochemical properties, and its role in mediating bacterial communication. Furthermore, it offers detailed protocols for its extraction, quantification, and the assessment of its biological activity, making it an essential resource for researchers in microbiology, drug discovery, and biotechnology.

Core Concepts: Structure and Chemical Properties

This compound is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1] These molecules are instrumental in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1] PA-HSL is distinguished by its phenylacetyl group attached to the amine of the homoserine lactone ring.

The fundamental structure consists of a conserved homoserine lactone ring, which is hydrophilic, and a variable acyl side chain, which is hydrophobic.[1] In the case of PA-HSL, this side chain is a phenylacetyl group. This unique structure allows it to be recognized by specific bacterial receptor proteins to regulate a variety of physiological processes.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₁₃NO₃[2][3]
Molecular Weight 219.24 g/mol [3][4]
CAS Number 55154-48-8[2][4]
Appearance Crystalline solid[5]
Purity ≥95% to ≥99% (commercially available)[6][7]
Canonical SMILES C1COC(=O)C1NC(=O)CC2=CC=CC=C2[3]
InChI Key YJTHUPUWKQRCLF-JTQLQIEISA-N[2][3]
Storage Temperature -20°C to -80°C[4][8]
Stability ≥ 2 years at -20°C[2]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
DMSO ≥ 125 mg/mL (570.15 mM)[8]
Dimethylformamide (DMF) 30 mg/mL (136.84 mM)[2][4]
Ethanol 1 mg/mL (4.56 mM) (Sonication recommended)[4]
PBS (pH 7.2) 0.1 mg/mL (0.46 mM) (Sonication recommended)[2][4]

Biological Significance: Role in Quorum Sensing

This compound is a signaling molecule that can either inhibit or, in some cases, strongly induce quorum sensing in various bacteria, including the symbiont Vibrio fischeri and pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa.[2][4][9] In Gram-negative bacteria, the canonical quorum-sensing system involves a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the signal.[10] This AHL-receptor complex then modulates the expression of target genes, controlling phenotypes such as biofilm formation, virulence factor production, and bioluminescence.[10][11]

PA-HSL has been shown to antagonize TraR signaling in Agrobacterium tumefaciens and LasR signaling in E. coli expressing the P. aeruginosa LasR system.[2] The ability of PA-HSL and its analogs to modulate these pathways makes them valuable tools for studying quorum sensing and potential leads for the development of anti-infective agents that disrupt bacterial communication.[9]

G General Quorum Sensing Signaling Pathway cluster_bacterium Bacterial Cell LuxI LuxI-type Synthase PAHSL_in PA-HSL (intracellular) LuxI->PAHSL_in Synthesis LuxR LuxR-type Receptor PAHSL_in->LuxR Binding Complex PA-HSL-LuxR Complex PAHSL_in->Complex PAHSL_out PA-HSL (extracellular) PAHSL_in->PAHSL_out LuxR->Complex DNA Target Gene Promoters Complex->DNA Binds to Genes Quorum Sensing Regulated Genes DNA->Genes Regulates Transcription Phenotype Group Behaviors (e.g., Biofilm Formation, Virulence) Genes->Phenotype Leads to

A diagram of the general quorum sensing signaling pathway involving PA-HSL.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Extraction of N-acyl Homoserine Lactones from Bacterial Culture

This protocol describes the liquid-liquid extraction of AHLs from bacterial culture supernatants.

G AHL Extraction Workflow Start Start: Bacterial Culture Centrifuge Centrifuge culture (e.g., 10,000 x g, 10 min, 4°C) Start->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter-sterilize supernatant (0.22 µm filter) Supernatant->Filter Extract Liquid-Liquid Extraction: Add equal volume of acidified ethyl acetate (0.1% formic acid). Vortex and separate phases. Filter->Extract Repeat Repeat extraction 2-3 times Extract->Repeat Combine Pool organic phases Repeat->Combine Evaporate Evaporate solvent to dryness (e.g., rotary evaporator or N₂ stream) Combine->Evaporate Reconstitute Reconstitute dried extract in appropriate solvent (e.g., acetonitrile or methanol) Evaporate->Reconstitute End End: AHL Extract for Analysis Reconstitute->End

Workflow for the extraction of AHLs from bacterial culture.

Methodology:

  • Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (e.g., late exponential or stationary phase).

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Supernatant Collection: Carefully decant the supernatant into a sterile container. For complete removal of cells, the supernatant can be filter-sterilized through a 0.22 µm pore size filter.

  • Extraction:

    • Transfer the cell-free supernatant to a separatory funnel.

    • Add an equal volume of an organic solvent, typically acidified ethyl acetate (containing 0.1% formic or acetic acid).[1]

    • Mix vigorously for 1-2 minutes and then allow the phases to separate.

    • Collect the upper organic phase.

  • Repeat Extraction: Repeat the extraction process on the aqueous phase two more times to maximize the recovery of AHLs.

  • Solvent Evaporation: Pool the organic extracts and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) for subsequent analysis.

Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs.

Methodology:

  • Chromatographic Separation:

    • HPLC System: A standard HPLC or UPLC system.

    • Column: A C18 reversed-phase column (e.g., BEH C18, 1.7 µm particle size, 100 mm x 2.1 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a period of 10-20 minutes. For example, starting at 10% B, increasing to 95% B.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL of the reconstituted extract.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments.

    • MRM Transitions: For PA-HSL, a common precursor ion is the [M+H]⁺ ion at m/z 220.2. A characteristic product ion is at m/z 102.1, which corresponds to the homoserine lactone ring. Specific collision energies need to be optimized for the instrument used.

  • Quantification:

    • Generate a standard curve using known concentrations of a pure PA-HSL standard.

    • Analyze the samples and quantify the amount of PA-HSL by comparing the peak area of the specific MRM transition to the standard curve.

    • The use of a deuterated internal standard can improve quantification accuracy.

Quorum Sensing Reporter Gene Assay

This protocol utilizes the Agrobacterium tumefaciens NTL4(pZLR4) reporter strain to detect and quantify AHL activity. This strain contains the TraR receptor and a traG::lacZ reporter fusion.[3][8] Binding of a suitable AHL to TraR activates the expression of β-galactosidase, which can be measured colorimetrically.

G A. tumefaciens Reporter Assay Workflow Start Start: Overnight culture of A. tumefaciens NTL4(pZLR4) Dilute Dilute culture in fresh AB medium Start->Dilute AddSample Add AHL sample or standard to diluted culture Dilute->AddSample Incubate Incubate at 28°C (e.g., 24 hours) AddSample->Incubate MeasureOD Measure culture turbidity (OD₆₀₀) Incubate->MeasureOD Lyse Lyse cells (e.g., with toluene or SDS/chloroform) Incubate->Lyse MeasureOD->Lyse AddONPG Add ONPG substrate Lyse->AddONPG IncubateColor Incubate at 28°C until yellow color develops AddONPG->IncubateColor StopReaction Stop reaction (e.g., with Na₂CO₃) IncubateColor->StopReaction MeasureA420 Measure absorbance at 420 nm StopReaction->MeasureA420 Calculate Calculate Miller Units MeasureA420->Calculate End End: Quantified AHL Activity Calculate->End

Workflow for the Agrobacterium tumefaciens reporter gene assay.

Methodology:

  • Prepare Reporter Strain: Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB medium supplemented with gentamicin at 28°C.[3][8]

  • Assay Setup:

    • In a 96-well plate or in test tubes, add a subculture of the reporter strain (e.g., a 1:1 mixture of the overnight culture and fresh medium).[3]

    • Add different concentrations of the test compound (e.g., PA-HSL extract) or pure PA-HSL standards.

  • Incubation: Incubate the cultures at 28°C for a defined period (e.g., 24 hours) to allow for the induction of the reporter gene.[3]

  • Measure Cell Density: After incubation, measure the optical density of the cultures at 600 nm (OD₆₀₀) to normalize for cell growth.

  • β-Galactosidase Assay:

    • Permeabilize the cells, for example, by adding a drop of toluene or a solution of SDS and chloroform, followed by vortexing.[3]

    • Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to each sample.[3]

    • Incubate at 28°C and monitor the development of a yellow color.

    • Stop the reaction by adding a high pH solution, such as 1 M Na₂CO₃.

  • Quantification:

    • Measure the absorbance of the yellow product at 420 nm (A₄₂₀).

    • Calculate the β-galactosidase activity, often expressed in Miller units, which normalizes the A₄₂₀ reading to the incubation time and the cell density (OD₆₀₀).

Biofilm Inhibition Assay

The crystal violet assay is a common method to quantify the effect of compounds on biofilm formation.

Methodology:

  • Culture Preparation: Grow an overnight culture of the test bacterium (e.g., Pseudomonas aeruginosa PAO1) in a suitable medium (e.g., LB broth).[4]

  • Assay Setup:

    • Dilute the overnight culture 1:100 in fresh medium.

    • In a 96-well flat-bottom microtiter plate, add the diluted bacterial culture to each well.

    • Add the test compound (PA-HSL or its analogs) at various concentrations to the wells. Include untreated wells as a control.

  • Incubation: Incubate the plate under static conditions at the optimal growth temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.[4][6]

  • Washing:

    • Carefully discard the planktonic (non-adherent) cells from the wells.

    • Gently wash the wells two to three times with phosphate-buffered saline (PBS) or distilled water to remove any remaining non-adherent cells.[9]

  • Staining:

    • Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[9]

  • Final Wash: Discard the crystal violet solution and wash the wells again with water until the wash water is clear.

  • Solubilization:

    • Dry the plate, for instance, by inverting it on a paper towel.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.[6]

    • Incubate for 10-15 minutes at room temperature.

  • Quantification:

    • Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom plate.

    • Measure the absorbance at a wavelength of 550-590 nm using a plate reader.[4][9]

    • The absorbance is proportional to the amount of biofilm formed. Compare the absorbance of treated wells to the control wells to determine the percentage of biofilm inhibition.

Conclusion

This compound is a significant molecule in the study of bacterial quorum sensing. Its unique structure and its ability to modulate bacterial communication pathways make it a valuable tool for research and a potential target for the development of novel anti-infective therapies. The detailed protocols provided in this guide offer a solid foundation for the accurate and reproducible investigation of PA-HSL and other related N-acyl homoserine lactones. A thorough understanding of its chemical properties and biological functions, facilitated by the methodologies outlined herein, will continue to advance our knowledge of bacterial signaling and its implications for health and disease.

References

The Interplay of N-phenylacetyl-L-Homoserine Lactone with LuxI/LuxR-Type Quorum Sensing Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors. The LuxI/LuxR-type system, prevalent in Gram-negative bacteria, is a cornerstone of this process, relying on the production and detection of N-acyl-homoserine lactone (AHL) signaling molecules. This technical guide delves into the core of LuxI/LuxR-type quorum sensing, with a specific focus on the interaction and functional consequences of a particular AHL, N-phenylacetyl-L-Homoserine lactone (PAHSA). We will explore the fundamental signaling pathway, present quantitative data on the modulatory effects of PAHSA, provide detailed experimental protocols for studying these systems, and visualize key processes using structured diagrams. This document serves as a comprehensive resource for researchers investigating bacterial communication and professionals engaged in the development of novel antimicrobial strategies targeting quorum sensing.

Introduction to LuxI/LuxR-Type Quorum Sensing

The canonical LuxI/LuxR quorum sensing circuit is a paradigm of bacterial cell-to-cell communication.[1] This system enables bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and bioluminescence.[2][3] The core components of this system are two proteins: LuxI and LuxR.

  • LuxI-type Synthases: These enzymes are responsible for the synthesis of specific N-acyl-homoserine lactone (AHL) signaling molecules. The biosynthesis of AHLs typically utilizes S-adenosylmethionine (SAM) and specific acyl-acyl carrier proteins (acyl-ACPs) from the fatty acid biosynthesis pathway.[4][5][6] The acyl chain of the AHL can vary in length, saturation, and modification at the C3 position, providing specificity to the signal.[4]

  • LuxR-type Receptors: These are intracellular transcriptional regulators that act as the receptors for the AHL signals.[7] In the absence of their cognate AHL, LuxR-type proteins are often unstable or in an inactive conformation. Upon binding to the specific AHL, the LuxR-AHL complex undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as "lux boxes" in the promoter regions of target genes, thereby activating or repressing their transcription.[7]

This elegant mechanism allows a bacterial population to function as a multicellular entity, synchronizing the activities of individual cells to achieve outcomes that would be ineffective if performed by a single bacterium.

This compound (PAHSA)

While many well-characterized AHLs possess aliphatic acyl chains, a growing number of AHLs with aromatic acyl groups have been identified. Among these is this compound (PAHSA).

Biosynthesis of this compound

The biosynthesis of AHLs with aromatic acyl groups, such as PAHSA, is thought to diverge from the canonical pathway that utilizes intermediates from fatty acid biosynthesis. Evidence from the biosynthesis of similar molecules, like p-coumaroyl-HSL in Rhodopseudomonas palustris, suggests a pathway involving CoA-ligases.[8][9][10] In this proposed pathway, an environmental aromatic compound, such as phenylacetic acid, is activated to its corresponding CoA-thioester by a CoA-ligase. This activated aromatic acyl-CoA then serves as the substrate for a LuxI-type synthase, which catalyzes its condensation with S-adenosylmethionine to form PAHSA. This biosynthetic route highlights the metabolic flexibility of bacteria and their ability to incorporate environmental cues into their quorum sensing networks.

Quantitative Analysis of PAHSA-LuxR Interaction

PAHSA and its derivatives have been shown to modulate the activity of LuxR-type receptors, acting as both antagonists and, in some cases, superagonists. The following tables summarize the quantitative data from studies on the effect of PAHSA and its analogs on the LuxR protein from Vibrio fischeri.

Table 1: Antagonistic Activity of this compound and its Derivatives on LuxR in Vibrio fischeri [11]

CompoundSubstituent on Phenyl Ring% Inhibition (at 5 µM)IC50 (µM)
This compoundNone45>50
4-bromo-PHL4-Bromo793.5
4-chloro-PHL4-Chloro754.2
4-fluoro-PHL4-Fluoro686.8
4-iodo-PHL4-Iodo725.5
3-nitro-PHL3-Nitro--
4-nitro-PHL4-Nitro852.1

Table 2: Agonistic Activity of this compound Derivatives on LuxR in Vibrio fischeri [11]

CompoundSubstituent on Phenyl Ring% Activation (at 200 µM)EC50 (µM)
N-(3-nitro-phenylacetyl)-L-homoserine lactone3-Nitro1150.01
N-(3-amino-phenylacetyl)-L-homoserine lactone3-Amino1050.5
N-(3-hydroxy-phenylacetyl)-L-homoserine lactone3-Hydroxy952.5

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in quorum sensing is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

Caption: LuxI/LuxR signaling pathway with this compound (PAHSA).

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Analysis cluster_invivo In Vivo/Cell-Based Analysis cluster_data Data Analysis & Interpretation Synth Synthesize PAHSA Analogs Stock Prepare Stock Solutions Synth->Stock ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity) Stock->ITC Bioassay AHL Reporter Strain Bioassay (Agonism/Antagonism) Stock->Bioassay Gene_Exp Quantitative RT-PCR (Gene Expression Analysis) Stock->Gene_Exp Purify Purify LuxR-type Protein Purify->ITC Analyze_ITC Analyze ITC Data (Kd) ITC->Analyze_ITC Analyze_Bioassay Analyze Bioassay Data (IC50/EC50) Bioassay->Analyze_Bioassay Analyze_qPCR Analyze qPCR Data (Fold Change) Gene_Exp->Analyze_qPCR Conclusion Structure-Activity Relationship (SAR) & Mechanistic Insights Analyze_ITC->Conclusion Analyze_Bioassay->Conclusion Analyze_qPCR->Conclusion

Caption: Experimental workflow for studying PAHSA-LuxR interactions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of LuxI/LuxR-type quorum sensing systems and their interaction with AHLs like PAHSA.

AHL Detection Bioassay using Agrobacterium tumefaciens

Materials:

  • Agrobacterium tumefaciens reporter strain (e.g., NTL4(pZLR4))

  • LB agar plates

  • LB broth

  • X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) stock solution (20 mg/mL in dimethylformamide)

  • Test compounds (PAHSA and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a known active AHL)

  • Negative control (solvent only)

Procedure:

  • Prepare Reporter Strain Culture: Inoculate a single colony of the A. tumefaciens reporter strain into LB broth and grow overnight at 28°C with shaking.

  • Prepare Assay Plates:

    • Melt LB agar and cool to 45-50°C.

    • Add X-gal to the molten agar to a final concentration of 40 µg/mL.

    • Add the overnight culture of the reporter strain to the agar (e.g., 1 mL of culture per 100 mL of agar).

    • Pour the agar mixture into Petri dishes and allow them to solidify.

  • Spotting of Test Compounds:

    • Once the agar has solidified, spot a small volume (e.g., 5 µL) of the test compounds, positive control, and negative control onto the surface of the agar.

  • Incubation: Incubate the plates at 28°C for 24-48 hours.

  • Data Analysis:

    • Qualitative: Observe the development of a blue halo around the spots. The presence of a blue color indicates that the compound can activate the LuxR-type receptor in the reporter strain.

    • Quantitative (for antagonism): To test for antagonistic activity, the agar can be supplemented with a known concentration of an activating AHL. A decrease in the intensity of the blue color or a clear zone of inhibition around the spot of the test compound indicates antagonism.

Purification of LuxR-type Proteins

This protocol provides a general framework for the overexpression and purification of His-tagged LuxR-type proteins from E. coli. Specific conditions may need to be optimized for the particular LuxR homolog being studied.[10][13]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) carrying an expression vector for the His-tagged LuxR-type protein.

  • LB broth supplemented with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

Procedure:

  • Overexpression:

    • Inoculate a large volume of LB broth with an overnight culture of the E. coli expression strain.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged LuxR-type protein with elution buffer.

  • Dialysis and Storage:

    • Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

    • Concentrate the protein to the desired concentration.

    • Store the purified protein at -80°C.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[14][15][16]

Materials:

  • Purified LuxR-type protein in a suitable buffer (e.g., the final dialysis buffer from purification).

  • PAHSA or its analog dissolved in the same buffer as the protein.

  • Isothermal titration calorimeter.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the purified LuxR-type protein at a known concentration (typically in the low micromolar range) in the ITC cell.

    • Prepare a solution of the PAHSA ligand at a concentration 10-20 times higher than the protein concentration in the ITC syringe.

    • Ensure both the protein and ligand solutions are in the exact same buffer to minimize heat of dilution effects. Degas both solutions before the experiment.

  • ITC Experiment:

    • Set the experimental parameters on the ITC instrument, including the cell temperature, stirring speed, and injection volume.

    • Perform a series of small, sequential injections of the ligand solution from the syringe into the protein solution in the cell.

    • Record the heat change after each injection.

  • Data Analysis:

    • The raw ITC data (a series of heat-burst peaks) is integrated to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is a sensitive method to quantify the changes in the expression of specific genes in response to treatment with PAHSA or its analogs.[1][17][18][19]

Materials:

  • Bacterial culture grown to the desired cell density.

  • PAHSA or its analog for treatment.

  • RNA extraction kit.

  • DNase I.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR master mix (containing a fluorescent dye like SYBR Green).

  • Gene-specific primers for the target gene(s) and a housekeeping gene (for normalization).

  • Real-time PCR instrument.

Procedure:

  • Bacterial Culture and Treatment:

    • Grow the bacterial strain of interest to the mid-logarithmic or early stationary phase.

    • Treat the cultures with different concentrations of PAHSA or its analogs. Include a solvent control.

    • Incubate for a specific period to allow for changes in gene expression.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the bacterial cells and extract total RNA using a commercial kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the RNA template using a reverse transcriptase.

  • qPCR:

    • Set up the qPCR reactions containing the cDNA template, gene-specific primers, and qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the control samples.

Conclusion

The LuxI/LuxR-type quorum sensing system is a pivotal regulatory network in many Gram-negative bacteria, controlling a wide array of physiological processes. The discovery and characterization of signaling molecules like this compound, which can modulate these systems, opens up new avenues for research and therapeutic intervention. The ability of PAHSA and its derivatives to act as both antagonists and superagonists of LuxR-type receptors highlights the potential for developing highly specific chemical probes to dissect the intricacies of quorum sensing and to create novel anti-virulence agents that disarm pathogens rather than killing them, thereby potentially reducing the selective pressure for resistance development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the fascinating world of bacterial communication and to harness this knowledge for the benefit of human health.

References

N-phenylacetyl-L-Homoserine Lactone in Gram-negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylacetyl-L-homoserine lactone (pAHL) is a signaling molecule involved in quorum sensing (QS), a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density.[1][2] As a member of the N-acyl-homoserine lactone (AHL) family of autoinducers, pAHL plays a crucial role in regulating various physiological processes in Gram-negative bacteria, including virulence, biofilm formation, and secondary metabolite production.[3][4] This technical guide provides a comprehensive overview of pAHL, including its signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

This compound Signaling Pathway

The canonical AHL-mediated quorum sensing circuit involves a LuxI-type synthase and a LuxR-type receptor. The LuxI homolog is responsible for synthesizing the specific AHL molecule, which, upon reaching a threshold concentration, binds to and activates its cognate LuxR-type transcriptional regulator. This complex then modulates the expression of target genes.

In the case of pAHL, the biosynthesis of the phenylacetyl moiety is a key distinguishing feature. While many AHLs utilize fatty acid precursors, pAHL derives its acyl group from phenylacetic acid (PAA). The biosynthesis of PAA can occur from phenylalanine via phenylpyruvate.[5][6] Phenylacetic acid is then activated to phenylacetyl-CoA by a phenylacetate-CoA ligase (PaaK).[3][7][8][9][10][11] The phenylacetyl-CoA is then utilized by a LuxI-type synthase to acylate S-adenosylmethionine (SAM), which subsequently cyclizes to form this compound.

The pAHL molecule can then diffuse across the bacterial cell membrane. At high concentrations, it binds to a cognate LuxR-type receptor, leading to the activation or repression of target gene expression.

pAHL_Signaling_Pathway cluster_biosynthesis pAHL Biosynthesis cluster_cell Bacterial Cell Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Transamination Phenylacetic Acid (PAA) Phenylacetic Acid (PAA) Phenylpyruvate->Phenylacetic Acid (PAA) Decarboxylation & Oxidation Phenylacetyl-CoA Phenylacetyl-CoA Phenylacetic Acid (PAA)->Phenylacetyl-CoA PaaK (Phenylacetate-CoA ligase) pAHL_internal pAHL Phenylacetyl-CoA->pAHL_internal LuxI-type synthase S-adenosylmethionine (SAM) S-adenosylmethionine (SAM) S-adenosylmethionine (SAM)->pAHL_internal LuxR-type Receptor LuxR-type Receptor pAHL_internal->LuxR-type Receptor Binding pAHL_extracellular Extracellular pAHL pAHL_internal->pAHL_extracellular Diffusion pAHL_receptor_complex pAHL-Receptor Complex LuxR-type Receptor->pAHL_receptor_complex DNA DNA pAHL_receptor_complex->DNA Binds to promoter Gene Expression Gene Expression DNA->Gene Expression Activation/Repression pAHL_extracellular->pAHL_internal Diffusion AHL_Extraction_Workflow start Bacterial Culture centrifugation Centrifugation (10,000 x g, 15 min, 4°C) start->centrifugation supernatant Collect Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extraction pooling Pool Organic Layers extraction->pooling drying Dry with Anhydrous Sodium Sulfate pooling->drying filtration1 Filter drying->filtration1 evaporation Rotary Evaporation filtration1->evaporation resuspension Resuspend in Methanol evaporation->resuspension filtration2 Syringe Filter (0.22 µm) resuspension->filtration2 end LC-MS/MS Analysis filtration2->end

References

The Synthetic Nature of N-phenylacetyl-L-Homoserine Lactone and a Guide to Naturally Occurring Acyl-Homoserine Lactones

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The study of bacterial communication, or quorum sensing (QS), has unveiled a fascinating world of chemical signaling that governs microbial group behaviors. Central to many of these systems in Gram-negative bacteria are N-acyl-L-homoserine lactones (AHLs). While the query for natural producers of N-phenylacetyl-L-homoserine lactone is specific, a thorough review of the scientific literature indicates that this molecule is a synthetic compound developed for quorum sensing research. It is used as a laboratory tool to probe, antagonize, or superagonize QS circuits, particularly in organisms like Vibrio fischeri.

This technical guide addresses this common misconception and redirects the focus to naturally occurring AHLs, including those with unique aromatic structures, providing the in-depth technical details originally requested. We will explore the diversity of natural AHLs, their producers, the experimental protocols for their study, and the signaling pathways they regulate.

The Diversity of Naturally Occurring N-Acyl-Homoserine Lactones

While this compound is a synthetic tool, nature has produced its own array of AHLs with diverse acyl side chains. These variations in chain length (typically C4 to C18), saturation, and substitution at the C3 position (oxo- or hydroxyl-) confer specificity to the signaling system. Most commonly, these side chains are aliphatic. However, a fascinating and less common group of AHLs possess aromatic side chains.

Naturally Occurring Aromatic AHLs

Recent discoveries have expanded the known chemical diversity of AHLs to include those with aromatic moieties, representing a significant convergence with the structure of the synthetic this compound.

Signal MoleculeNatural Producer(s)Key Characteristics
p-Coumaroyl-Homoserine Lactone (pC-HSL) Rhodopseudomonas palustris, Bradyrhizobium sp., Silicibacter pomeroyiBiosynthesis is unique as it utilizes p-coumaric acid, often sourced from the environment (e.g., from plant root exudates), rather than relying on the bacterium's fatty acid biosynthesis pool.
Cinnamoyl-Homoserine Lactone Photosynthetic stem-nodulating Bradyrhizobium sp.Demonstrates that aryl-HSL production is not exclusive to R. palustris and that the aromatic precursor can be synthesized by the bacterium itself, without depending on an exogenous supply.
Common Aliphatic AHLs

A vast number of bacteria utilize AHLs with straight-chain fatty acyl groups. The specificity of the LuxI/LuxR signaling system is largely determined by the precise structure of these side chains.

Signal MoleculeCommon Producer(s)Acyl Chain Length & Modification
N-Butanoyl-L-homoserine lactone (C4-HSL) Pseudomonas aeruginosa (RhlI/RhlR system), Aeromonas hydrophilaC4, Unsubstituted
N-Hexanoyl-L-homoserine lactone (C6-HSL) Vibrio fischeri, Chromobacterium violaceum, Pseudomonas aureofaciensC6, Unsubstituted
N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) Vibrio fischeri, Yersinia enterocolitica, Pectobacterium carotovorumC6, 3-oxo substitution
N-Octanoyl-L-homoserine lactone (C8-HSL) Burkholderia cepacia, Chromobacterium violaceumC8, Unsubstituted
N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) Agrobacterium tumefaciensC8, 3-oxo substitution
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) Pseudomonas aeruginosa (LasI/LasR system)C12, 3-oxo substitution
N-(3-Hydroxydecanoyl)-L-homoserine lactone (3-OH-C10-HSL) Pseudomonas fluorescensC10, 3-hydroxy substitution

Signaling Pathways and Experimental Workflows

The canonical AHL-mediated quorum sensing circuit is the LuxI/LuxR system, first characterized in Vibrio fischeri. This system serves as a model for understanding how bacteria translate population density into coordinated gene expression.

Canonical LuxI/LuxR quorum sensing signaling pathway.

The workflow for identifying AHLs from a bacterial culture involves several key steps, from cultivation to chemical analysis.

AHL_Identification_Workflow cluster_analysis Analytical Methods start Bacterial Culture (Stationary Phase) centrifuge Centrifugation (Remove Cells) start->centrifuge extract Solvent Extraction (e.g., acidified Ethyl Acetate) centrifuge->extract Supernatant concentrate Evaporation (Rotary Evaporator) extract->concentrate reconstitute Reconstitute in Solvent (e.g., Methanol/Acetonitrile) concentrate->reconstitute tlc TLC with Biosensor Overlay reconstitute->tlc Qualitative/ Semi-quantitative hplc_ms HPLC-MS/MS Analysis reconstitute->hplc_ms Quantitative/ Structural ID

General experimental workflow for the extraction and identification of AHLs.

Experimental Protocols

Extraction of Acyl-Homoserine Lactones from Culture Supernatants

This protocol is a generalized method for extracting AHLs from bacterial liquid cultures.

Materials:

  • Bacterial culture grown to stationary phase.

  • Centrifuge and appropriate tubes.

  • Separatory funnel.

  • Ethyl acetate, acidified (e.g., with 0.1% formic acid or 0.5% acetic acid).

  • Rotary evaporator.

  • Nitrogen gas stream.

  • HPLC-grade methanol or acetonitrile.

Procedure:

  • Cell Removal: Centrifuge the bacterial culture (e.g., 600 mL) at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the cells.

  • Supernatant Collection: Carefully decant and collect the supernatant. For complete removal of cells, filtration through a 0.22 µm filter is recommended.

  • Solvent Extraction: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate, shake vigorously for 1-2 minutes, and allow the layers to separate.

  • Combine Organic Phases: Collect the upper organic layer (ethyl acetate). Repeat the extraction process on the aqueous layer two more times with fresh acidified ethyl acetate. Pool all the organic extracts.

  • Concentration: Remove the ethyl acetate using a rotary evaporator at a temperature of approximately 30-40°C.

  • Drying: Dry the remaining residue completely under a gentle stream of nitrogen gas.

  • Reconstitution: Dissolve the dried extract in a small, precise volume (e.g., 1-2 mL) of HPLC-grade methanol or acetonitrile.

  • Storage: Store the final extract at -20°C until analysis.

Thin-Layer Chromatography (TLC) for AHL Detection

TLC coupled with a biosensor overlay is a powerful semi-quantitative method for visualizing AHL production.

Materials:

  • C18 reversed-phase TLC plate (e.g., Merck RP-18 F254s).

  • AHL extract and synthetic AHL standards.

  • TLC developing chamber.

  • Mobile phase: 60:40 (v/v) methanol/water.

  • AHL biosensor strain (e.g., Agrobacterium tumefaciens KYC55 or Chromobacterium violaceum CV026).

  • LB agar.

Procedure:

  • Spotting: Using a fine capillary tube, spot a small volume (2-5 µL) of the AHL extract and synthetic standards onto the origin line of the C18 TLC plate.

  • Development: Place the spotted plate in a TLC chamber pre-saturated with the mobile phase (60% methanol). Allow the solvent front to migrate to the top of the plate.

  • Drying: Remove the plate from the chamber and dry it completely in a fume hood for at least 10-15 minutes.

  • Biosensor Overlay: Prepare a molten LB agar solution (e.g., 1.2% agar) and cool it to approximately 45-50°C. Inoculate the agar with an overnight culture of the biosensor strain (e.g., 0.5 mL culture into 150 mL agar).

  • Pouring the Overlay: Gently pour the inoculated agar over the surface of the developed TLC plate to create a thin, even layer.

  • Incubation: Once the agar has solidified, incubate the plate at the appropriate temperature for the biosensor (e.g., 30°C) for 24-48 hours.

  • Visualization: The presence of AHLs will be indicated by colored spots (e.g., purple for C. violaceum CV026) on the plate, corresponding to the positions of the separated AHLs. The Rf values can be compared to the synthetic standards.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS provides a highly sensitive and quantitative method for identifying and measuring the concentration of specific AHLs.

Instrumentation and Columns:

  • HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or QTOF).

  • Reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size).

Solvents and Gradient:

  • Solvent A: Water with 0.1% formic acid and 2 mM ammonium acetate.

  • Solvent B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of Solvent B, linearly increasing to a high percentage over 20-30 minutes to elute AHLs of increasing hydrophobicity.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection: Selected Ion Monitoring (SIM) for known AHLs or full scan mode for discovery. For quantification and confirmation, Multiple Reaction Monitoring (MRM) is used, monitoring the transition of the precursor ion to a characteristic product ion (often the m/z 102 lactone ring fragment).

Procedure:

  • Sample Preparation: Use the reconstituted AHL extract. It may require further dilution to be within the linear range of the instrument. Spiking with a known concentration of a synthetic, non-native AHL can serve as an internal standard.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the HPLC system.

  • Data Acquisition: Run the HPLC gradient and acquire MS data.

  • Analysis: Identify AHLs by comparing their retention times and mass spectra (or MRM transitions) with those of synthetic standards. Quantify the concentration by integrating the peak area and comparing it to a standard curve.

Conclusion

While this compound itself is a product of laboratory synthesis, its structure highlights the potential for aromatic side chains in quorum sensing molecules. The discovery of naturally occurring aryl-HSLs like p-coumaroyl-HSL has opened new avenues in understanding the ecological interplay between bacteria and their environment, particularly with plants. For researchers in drug development, the diversity of natural AHLs provides a rich library of structures to inspire the design of novel quorum sensing inhibitors. The methodologies detailed in this guide provide a robust framework for the continued exploration of these critical bacterial signals.

The Biological Significance of N-phenylacetyl-L-Homoserine Lactone in Microbial Communities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylacetyl-L-Homoserine lactone (PAHLS) is a quorum sensing (QS) signaling molecule belonging to the N-acyl-homoserine lactone (AHL) class. These molecules are pivotal in mediating intercellular communication in Gram-negative bacteria, allowing them to coordinate gene expression in a population density-dependent manner. This coordinated behavior includes the regulation of virulence factors, biofilm formation, and bioluminescence. The ability of PAHLS and its synthetic analogs to modulate these QS systems, acting as either agonists or antagonists, has positioned them as significant targets for the development of novel anti-infective therapies. This technical guide provides a comprehensive overview of the biological significance of PAHLS, detailing its effects on various microbial communities, experimental protocols for its study, and the underlying signaling pathways.

Introduction to this compound and Quorum Sensing

Quorum sensing is a sophisticated communication system employed by bacteria to monitor their population density and collectively alter gene expression.[1][2][3] This process relies on the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[4] These molecules consist of a conserved homoserine lactone ring attached to an acyl side chain of varying length and modification.[4]

This compound (PAHLS) is a specific AHL that has been shown to play a significant role in modulating QS-regulated behaviors.[3] It can act as both an inhibitor (antagonist) and an activator (agonist) of QS, depending on the bacterial species and the specific LuxR-type receptor protein involved.[2][3] This dual activity makes PAHLS and its derivatives particularly interesting for studying the intricacies of QS and for developing strategies to disrupt pathogenic bacterial communication.

Biological Significance in Microbial Communities

The biological impact of PAHLS is most notably observed in its modulation of quorum sensing-controlled phenotypes, such as virulence factor production and biofilm formation.

Modulation of Quorum Sensing in Vibrio fischeri

Vibrio fischeri, a marine bacterium known for its symbiotic relationship with the Hawaiian bobtail squid, utilizes a well-characterized LuxI/LuxR QS system to regulate bioluminescence.[5] Studies have demonstrated that PAHLS and its analogs can potently modulate this system. Depending on the substitutions on the phenyl ring, these compounds can act as either powerful inhibitors or potent activators (superagonists) of the LuxR receptor.[2][3] This makes the V. fischeri luminescence system an excellent model for screening and characterizing the activity of PAHLS derivatives.

Inhibition of Virulence Factors and Biofilm Formation in Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic human pathogen that relies on a complex QS network, including the LasI/LasR and RhlI/RhlR systems, to control the expression of numerous virulence factors and to form robust biofilms.[1][6] These QS systems are critical for the bacterium's pathogenicity and its resistance to antibiotics.[1]

While direct quantitative data for the effect of this compound on P. aeruginosa is limited in the readily available literature, studies on analogous AHLs demonstrate the potential for these molecules to inhibit key virulence determinants. For instance, synthetic AHL analogs have been shown to significantly reduce the production of virulence factors such as elastase and pyocyanin, and to inhibit biofilm formation in a dose-dependent manner.[1]

Quantitative Data on PAHLS Activity

The following tables summarize the quantitative data available for the activity of this compound and its derivatives, primarily from studies using Vibrio fischeri as a model organism. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit a biological process by 50%, while the half-maximal effective concentration (EC50) is the concentration required to elicit a 50% maximal response.[7][8][9][10]

Table 1: Antagonistic Activity of this compound Analogs in Vibrio fischeri [2]

CompoundSubstitution on Phenyl RingIC50 (µM)
Phenylacetyl-L-Homoserine LactoneNone> 500
4-Bromo-PAHLS4-Bromo1.5
4-Chloro-PAHLS4-Chloro2.5
4-Nitro-PAHLS4-Nitro10
2-Bromo-PAHLS2-Bromo20
2-Chloro-PAHLS2-Chloro30

Table 2: Agonistic Activity of this compound Analogs in Vibrio fischeri [2]

CompoundSubstitution on Phenyl RingEC50 (µM)
N-(3-oxohexanoyl)-L-homoserine lactone (Native Ligand)-3
3-Nitro-PAHLS3-Nitro0.3
3-Bromo-PAHLS3-Bromo5
3-Chloro-PAHLS3-Chloro10

Signaling Pathways

The primary mechanism of action for PAHLS and other AHLs involves their interaction with LuxR-type transcriptional regulators. The general signaling pathway is depicted below.

AHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAHLS_out PAHLS PAHLS_in PAHLS PAHLS_out->PAHLS_in Diffusion LuxR LuxR-type Receptor (inactive) PAHLS_in->LuxR Binding LuxR_PAHLS LuxR-PAHLS Complex (active) DNA DNA (lux box) LuxR_PAHLS->DNA Binds to lux box Transcription Gene Transcription DNA->Transcription Activates mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins QS-regulated Proteins (e.g., Luciferase, Virulence Factors) Translation->Proteins

Figure 1: Generalized N-acyl-homoserine lactone (AHL) signaling pathway.

In this pathway, PAHLS diffuses across the bacterial cell membrane and binds to an intracellular LuxR-type receptor protein. This binding event induces a conformational change in the receptor, causing it to dimerize and bind to specific DNA sequences known as "lux boxes" in the promoter regions of target genes. This, in turn, modulates the transcription of these genes, leading to the production of QS-regulated proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological activity of this compound.

Synthesis of this compound

The synthesis of PAHLS can be achieved through the acylation of L-homoserine lactone. The following is a general protocol adapted from literature on AHL synthesis.

Materials:

  • L-homoserine lactone hydrobromide

  • Phenylacetyl chloride

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Procedure:

  • Dissolve L-homoserine lactone hydrobromide in DCM.

  • Add triethylamine to the solution to neutralize the hydrobromide and stir for 15-30 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add phenylacetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with a mild acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

  • Confirm the structure and purity of the final product using NMR and mass spectrometry.

Synthesis_Workflow start Start dissolve Dissolve L-homoserine lactone hydrobromide in DCM start->dissolve add_base Add Triethylamine dissolve->add_base cool Cool to 0°C add_base->cool add_acyl_chloride Add Phenylacetyl chloride cool->add_acyl_chloride react Stir at room temperature add_acyl_chloride->react monitor Monitor with TLC react->monitor workup Aqueous Workup (Acid, Base, Brine) monitor->workup Reaction Complete dry Dry organic layer workup->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize (NMR, MS) purify->characterize end End characterize->end

Figure 2: Workflow for the synthesis of this compound.
LuxR-Based Biosensor Assay for Quorum Sensing Activity

This protocol utilizes a bacterial reporter strain, typically Escherichia coli or a derivative of the target bacterium, engineered to express a reporter gene (e.g., lacZ for β-galactosidase or luxCDABE for luminescence) under the control of a LuxR-type receptor and its cognate promoter.[6]

Materials:

  • AHL biosensor strain (e.g., E. coli JM109 containing plasmids for a LuxR homolog and a lux-reporter fusion)

  • Luria-Bertani (LB) broth and agar plates with appropriate antibiotics

  • 96-well microtiter plates (white, opaque plates for luminescence assays)

  • This compound stock solution (in DMSO or ethanol)

  • Luminometer or a microplate reader with luminescence detection capabilities

Procedure:

  • Grow the biosensor strain overnight in LB broth with appropriate antibiotics at the recommended temperature.

  • The next day, dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB broth.

  • Prepare a serial dilution of the PAHLS stock solution in LB broth in a 96-well plate. Include a negative control (solvent only) and a positive control (native AHL, if known).

  • Add the diluted biosensor culture to each well of the 96-well plate.

  • Incubate the plate at the optimal growth temperature for the biosensor strain for a specified period (e.g., 4-6 hours).

  • Measure the luminescence (in Relative Light Units, RLU) and the optical density (OD600) of each well using a microplate reader.

  • Normalize the luminescence by dividing the RLU by the OD600 to account for differences in cell growth.

  • Plot the normalized luminescence against the concentration of PAHLS to generate a dose-response curve and determine the EC50 or IC50 value.

Crystal Violet Biofilm Assay

This assay is a common method to quantify the effect of compounds on bacterial biofilm formation.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 96-well flat-bottom polystyrene microtiter plates

  • This compound stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Grow the bacterial strain overnight in TSB.

  • Dilute the overnight culture 1:100 in fresh TSB.

  • Add the diluted culture to the wells of a 96-well plate containing serial dilutions of PAHLS. Include a no-treatment control.

  • Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature.

  • Carefully discard the planktonic culture and gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Air-dry the plate.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Air-dry the plate completely.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well and incubate for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The absorbance is proportional to the amount of biofilm formed.

Quantification of Pyocyanin Production in P. aeruginosa

Pyocyanin is a blue-green phenazine pigment and a virulence factor produced by P. aeruginosa. Its production is regulated by quorum sensing.

Materials:

  • P. aeruginosa strain

  • LB broth

  • This compound stock solution

  • Chloroform

  • 0.2 M HCl

Procedure:

  • Grow P. aeruginosa in LB broth in the presence of various concentrations of PAHLS for 18-24 hours.

  • Centrifuge the cultures to pellet the bacterial cells.

  • Transfer the supernatant to a new tube.

  • Extract the pyocyanin from the supernatant by adding an equal volume of chloroform and vortexing vigorously.

  • Separate the chloroform layer (which will be blue) and transfer it to a new tube.

  • Re-extract the pyocyanin from the chloroform layer into an aqueous phase by adding 0.5 volumes of 0.2 M HCl and vortexing. The aqueous layer will turn pink.

  • Measure the absorbance of the pink aqueous layer at 520 nm.

  • The concentration of pyocyanin can be calculated using the molar extinction coefficient of pyocyanin at 520 nm.

Elastase Activity Assay

Elastase is another important virulence factor of P. aeruginosa that is under QS control. Its activity can be measured using Elastin-Congo Red as a substrate.

Materials:

  • P. aeruginosa culture supernatants (prepared as in the pyocyanin assay)

  • Elastin-Congo Red

  • Tris-HCl buffer (pH 7.5)

Procedure:

  • Prepare a reaction mixture containing the bacterial supernatant, Elastin-Congo Red, and Tris-HCl buffer.

  • Incubate the mixture at 37°C for a defined period (e.g., 4-18 hours) with shaking.

  • Stop the reaction by placing the tubes on ice.

  • Centrifuge to pellet the insoluble Elastin-Congo Red.

  • Transfer the supernatant to a new tube and measure the absorbance at 495 nm.

  • The absorbance is proportional to the amount of Congo Red released, which indicates the elastase activity.

Conclusion and Future Directions

This compound and its derivatives represent a versatile class of molecules for probing and manipulating bacterial quorum sensing. Their ability to act as both potent antagonists and superagonists highlights the fine-tuned nature of AHL-receptor interactions and offers a rich platform for the design of novel anti-infective agents. While significant progress has been made in understanding the effects of PAHLS in model organisms like Vibrio fischeri, further research is needed to fully elucidate its quantitative impact on clinically relevant pathogens such as Pseudomonas aeruginosa. The development of more potent and specific PAHLS-based QS modulators holds promise for combating bacterial infections by disarming pathogens rather than killing them, thereby reducing the selective pressure for the development of antibiotic resistance. Future studies should focus on in vivo efficacy and the potential for combination therapies with traditional antibiotics.

References

Methodological & Application

Synthesis of N-phenylacetyl-L-Homoserine Lactone for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and characterization of N-phenylacetyl-L-Homoserine lactone (PAHLS), a key signaling molecule in bacterial quorum sensing. The protocols detailed below are intended for research purposes to facilitate studies in microbiology, drug development, and chemical biology.

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. This compound is a specific AHL utilized by various bacterial species, including the opportunistic pathogen Pseudomonas aeruginosa and the plant pathogen Agrobacterium tumefaciens. As such, PAHLS is a valuable tool for studying bacterial communication, biofilm formation, and virulence factor expression. It can act as both an agonist and an antagonist of LuxR-type receptors, making it a versatile probe for modulating quorum sensing pathways.[1]

Physicochemical and Characterization Data

A summary of the key physicochemical and characterization data for this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol [2]
CAS Number 55154-48-8[2]
Appearance White to off-white solid
Purity (typical) ≥95%[1]
Solubility Soluble in DMSO (≥125 mg/mL), and DMF. Sparingly soluble in water.
¹H NMR (CDCl₃, 400 MHz) δ 7.38-7.25 (m, 5H), 6.15 (br s, 1H), 4.50-4.40 (m, 1H), 4.30-4.20 (m, 2H), 3.65 (s, 2H), 2.80-2.70 (m, 1H), 2.20-2.10 (m, 1H) ppm
¹³C NMR (CDCl₃, 100 MHz) δ 175.5, 171.0, 134.5, 129.3, 129.0, 127.5, 66.2, 49.8, 43.5, 30.8 ppm
Mass Spectrometry (ESI+) m/z 220.09 [M+H]⁺, 242.07 [M+Na]⁺

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes the synthesis of PAHLS from L-homoserine lactone hydrobromide and phenylacetyl chloride using the Schotten-Baumann reaction. This method is a reliable way to form the amide bond between the acyl group and the homoserine lactone ring.[3][4][5][6]

Materials:

  • L-Homoserine lactone hydrobromide

  • Phenylacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve L-homoserine lactone hydrobromide (1.0 eq) in a saturated aqueous solution of sodium bicarbonate. The volume should be sufficient to fully dissolve the starting material.

  • Addition of Phenylacetyl Chloride: To the stirred solution, add a solution of phenylacetyl chloride (1.1 eq) in dichloromethane (DCM) dropwise at room temperature.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification L-Homoserine lactone hydrobromide L-Homoserine lactone hydrobromide Reaction_Vessel Schotten-Baumann Reaction (DCM/H2O, NaHCO3, RT, 4-6h) L-Homoserine lactone hydrobromide->Reaction_Vessel Phenylacetyl chloride Phenylacetyl chloride Phenylacetyl chloride->Reaction_Vessel Separatory_Funnel Liquid-Liquid Extraction (DCM) Reaction_Vessel->Separatory_Funnel Reaction Mixture Drying Drying (MgSO4) & Filtration Separatory_Funnel->Drying Organic Layer Evaporation Solvent Evaporation Drying->Evaporation Dried Solution Purification Silica Gel Chromatography Evaporation->Purification Crude Product Pure_PAHLS Pure N-phenylacetyl-L- Homoserine lactone Purification->Pure_PAHLS

Synthesis and Purification Workflow for PAHLS
Protocol 2: Purification of this compound by Silica Gel Chromatography

The crude product from the synthesis is purified using silica gel column chromatography to remove unreacted starting materials and byproducts.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica with the adsorbed product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient starts with 100% hexane and gradually increases the concentration of ethyl acetate. The optimal solvent system may need to be determined by TLC analysis of the crude mixture. A common eluent system for AHLs is a mixture of ethyl acetate and hexane.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Identification: Spot the collected fractions on a TLC plate, develop the plate in the elution solvent, and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure this compound.

Protocol 3: Bioassay for PAHLS Activity using Chromobacterium violaceum CV026

This protocol describes a qualitative and semi-quantitative bioassay to determine the biological activity of the synthesized PAHLS using the reporter strain Chromobacterium violaceum CV026. This strain is a mutant that does not produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs.[7][8][9][10]

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar and broth

  • Synthesized this compound

  • Control AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL)

  • Solvent for AHLs (e.g., DMSO or ethyl acetate)

  • Petri dishes

  • Sterile paper discs or sterile swabs

  • Incubator

Procedure:

  • Prepare Reporter Strain Lawn: Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C. Spread-plate a lawn of the culture onto LB agar plates.

  • Apply PAHLS: Dissolve the synthesized PAHLS in a suitable solvent to a known concentration.

  • Qualitative Assay (Disc Diffusion): Impregnate sterile paper discs with a known amount of the PAHLS solution and place them on the C. violaceum lawn. A disc with solvent only should be used as a negative control, and a disc with a known activator (like C6-HSL) as a positive control.

  • Qualitative Assay (Cross-Streak): Alternatively, streak the test bacterium (a strain that may produce PAHLS) or a solution of synthesized PAHLS across the plate perpendicular to a streak of C. violaceum CV026.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Observation: A purple halo around the paper disc or at the intersection of the streaks indicates that the synthesized PAHLS is able to induce violacein production in the reporter strain.

  • Semi-Quantitative Assay (Liquid Culture): To quantify the effect, grow C. violaceum CV026 in LB broth in the presence of varying concentrations of PAHLS. After incubation, centrifuge the cultures, discard the supernatant, and extract the violacein from the cell pellet using a solvent like DMSO or ethanol. The amount of violacein can then be quantified spectrophotometrically at a wavelength of 585 nm.[11]

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CV026_Culture Grow C. violaceum CV026 overnight Agar_Plate Spread CV026 lawn on LB agar CV026_Culture->Agar_Plate PAHLS_Solution Prepare PAHLS solution Apply_PAHLS Apply PAHLS to disc or streak PAHLS_Solution->Apply_PAHLS Agar_Plate->Apply_PAHLS Incubate Incubate at 30°C for 24-48h Apply_PAHLS->Incubate Observe Observe for violacein production (purple color) Incubate->Observe Quantify Optional: Quantify violacein spectrophotometrically Observe->Quantify Quorum_Sensing_Pathway cluster_cell Bacterial Cell PAHLS_ext N-phenylacetyl-L- Homoserine lactone (extracellular) PAHLS_int N-phenylacetyl-L- Homoserine lactone (intracellular) PAHLS_ext->PAHLS_int Diffusion AHL_LuxR_Complex PAHLS-LuxR Complex (active) PAHLS_int->AHL_LuxR_Complex LuxR LuxR-type Receptor (inactive) LuxR->AHL_LuxR_Complex Dimerization Dimerization AHL_LuxR_Complex->Dimerization Dimer_Complex Dimerized Complex Dimerization->Dimer_Complex DNA_Binding Binding to lux box Dimer_Complex->DNA_Binding Target_Genes Target Genes DNA_Binding->Target_Genes Transcription Transcription & Translation Target_Genes->Transcription Phenotypic_Response Phenotypic Response (e.g., Biofilm Formation, Virulence Factor Production) Transcription->Phenotypic_Response

References

Application Note: Quantification of N-phenylacetyl-L-Homoserine lactone using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective method for the quantification of N-phenylacetyl-L-Homoserine lactone (PALHS) in bacterial culture supernatants using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). PALHS is an N-acyl-homoserine lactone (AHL), a class of signaling molecules involved in bacterial quorum sensing, which regulates various physiological processes, including virulence factor production and biofilm formation. The method utilizes a robust sample preparation procedure involving liquid-liquid extraction, followed by reversed-phase liquid chromatography and detection by electrospray ionization tandem mass spectrometry in the positive ion mode. This method is suitable for researchers in microbiology, drug development, and clinical diagnostics studying bacterial communication and potential therapeutic interventions.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. In many Gram-negative bacteria, this process is mediated by the production and detection of N-acyl-homoserine lactones (AHLs). This compound (PALHS) is a specific type of AHL that plays a role in the intricate signaling pathways of various bacterial species. The ability to accurately quantify PALHS is crucial for understanding its biological function and for the development of novel anti-quorum sensing therapeutics.

LC-MS/MS has emerged as the gold standard for the analysis of AHLs due to its high sensitivity and selectivity, allowing for the detection and quantification of these molecules at low concentrations in complex biological matrices.[1][2] This application note provides a detailed protocol for the quantification of PALHS using LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental Protocols

Materials and Reagents
  • This compound (PALHS) standard (≥95% purity)

  • Internal Standard (IS): N-heptanoyl-L-homoserine lactone (C7-HSL) or a deuterated PALHS analog (if available)

  • Ethyl acetate (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure (18.2 MΩ·cm)

  • Bacterial culture medium

  • 0.22 µm syringe filters

Sample Preparation: Liquid-Liquid Extraction
  • Centrifuge 1 mL of bacterial culture at 12,000 x g for 10 minutes at 4°C to pellet the cells.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Acidify the supernatant with formic acid to a final concentration of 0.1% (v/v).

  • Spike the sample with the internal standard (e.g., C7-HSL to a final concentration of 100 ng/mL).

  • Add an equal volume of ethyl acetate (1 mL).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Repeat the extraction (steps 5-8) one more time and pool the organic layers.

  • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of 50% methanol in water.

  • Vortex for 1 minute and transfer to an LC-MS vial for analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B over 10 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min

Mass Spectrometry (MS/MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
PALHS 220.2102.110015
PALHS (Qualifier) 220.2118.110010
C7-HSL (IS) 214.2102.110015

Note: The characteristic fragmentation of AHLs involves the loss of the homoserine lactone moiety, resulting in a common product ion at m/z 102.1.[3][4] The precursor ion for PALHS ([M+H]+) is m/z 220.2, derived from its molecular weight of 219.2 g/mol .

Data Presentation

Calibration Curve and Linearity

A calibration curve was prepared by serial dilution of the PALHS standard in 50% methanol to yield concentrations ranging from 1 to 1000 ng/mL. The method demonstrated excellent linearity over this range.

AnalyteLinear Range (ng/mL)
PALHS 1 - 1000>0.995
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

AnalyteLOD (ng/mL)LOQ (ng/mL)
PALHS 0.51.5
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentrations (low, medium, and high).

QC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Low 1098.54.2
Medium 100101.23.1
High 80099.12.5
Recovery

The extraction recovery was determined by comparing the peak area of PALHS in pre-spiked samples (spiked before extraction) with that in post-spiked samples (spiked after extraction) at three different concentrations.

Spiked Concentration (ng/mL)Mean Recovery (%)
1092.3
10095.1
80094.5

Mandatory Visualization

PALHS_Signaling_Pathway cluster_bacteria Gram-negative Bacterium PALHS_Synthase PALHS Synthase (LuxI homolog) PALHS N-phenylacetyl-L- Homoserine lactone (PALHS) PALHS_Synthase->PALHS Synthesis Receptor LuxR-type Receptor PALHS->Receptor Binding & Activation Extracellular Extracellular Environment PALHS->Extracellular Diffusion DNA Target Genes Receptor->DNA Gene Regulation Response Quorum Sensing Response (e.g., Biofilm formation, Virulence factor production) DNA->Response

Caption: Quorum sensing signaling pathway involving this compound (PALHS).

Experimental_Workflow start Bacterial Culture Sample centrifugation Centrifugation (12,000 x g, 10 min) start->centrifugation supernatant Collect Supernatant centrifugation->supernatant acidification Acidify with 0.1% Formic Acid supernatant->acidification spiking Spike with Internal Standard acidification->spiking extraction Liquid-Liquid Extraction (Ethyl Acetate) spiking->extraction evaporation Evaporate to Dryness (N2) extraction->evaporation reconstitution Reconstitute in 50% Methanol evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the extraction and analysis of PALHS from bacterial culture.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantification of this compound in bacterial culture supernatants. The simple and effective sample preparation protocol, combined with the high selectivity and sensitivity of the LC-MS/MS analysis, makes this method well-suited for high-throughput applications in academic and industrial research settings. This will facilitate a deeper understanding of the role of PALHS in bacterial communication and aid in the discovery of novel quorum sensing inhibitors.

References

Application Notes and Protocols: Utilizing N-phenylacetyl-L-Homoserine Lactone (pAHL) to Interrogate Gene Regulation in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using N-phenylacetyl-L-Homoserine lactone (pAHL), a synthetic N-acyl-homoserine lactone (AHL) analog, as a tool to study and modulate quorum sensing (QS)-mediated gene regulation in the opportunistic human pathogen Pseudomonas aeruginosa.

Introduction

Pseudomonas aeruginosa employs a sophisticated cell-to-cell communication system, known as quorum sensing, to coordinate the expression of a wide array of genes, including those responsible for virulence factor production, biofilm formation, and antibiotic resistance.[1][2] This intricate network relies on the production and detection of small signaling molecules. Two of the most well-characterized QS systems in P. aeruginosa are the las and rhl systems, which are regulated by the AHLs N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), respectively.[2][3]

This compound (pAHL) is a synthetic AHL analog that has been identified as a potent antagonist of the LasR receptor, the transcriptional regulator of the las QS system.[1][4] By competing with the native ligand, 3O-C12-HSL, pAHL can effectively inhibit the activation of LasR and the subsequent downstream gene expression cascade. This makes pAHL a valuable chemical probe for dissecting the regulatory role of the las system and for exploring potential anti-virulence strategies.

Signaling Pathway of pAHL in Pseudomonas aeruginosa

In the canonical las quorum sensing system, the LasI synthase produces 3O-C12-HSL. As the bacterial population density increases, 3O-C12-HSL accumulates and binds to the cytoplasmic receptor, LasR. This ligand-receptor complex then dimerizes and binds to specific DNA sequences, known as las boxes, to activate the transcription of target genes, including those for virulence factors like elastase (lasB) and genes of the rhl system.

This compound acts as a competitive inhibitor of this process. It is structurally similar to the native AHL and can bind to the ligand-binding pocket of LasR. However, this binding event does not induce the conformational change necessary for LasR to become a fully active transcription factor. Consequently, pAHL effectively sequesters LasR in an inactive state, preventing the activation of the las regulon.

pAHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pAHL_ext pAHL LasR_inactive Inactive LasR pAHL_ext->LasR_inactive Binding HSL_ext 3O-C12-HSL HSL_ext->LasR_inactive Binding mem LasI LasI Synthase LasI->HSL_ext Synthesis LasR_active Active LasR-3O-C12-HSL Complex LasR_inactive->LasR_active Activation pAHL_LasR Inactive LasR-pAHL Complex LasR_inactive->pAHL_LasR las_genes las Regulon (e.g., lasB, rhlR) LasR_active->las_genes Transcriptional Activation pAHL_LasR->LasR_active Inhibition virulence Virulence Factor Production las_genes->virulence

Caption: pAHL antagonizes the las quorum sensing system in P. aeruginosa.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound (pAHL) and its derivatives on LasR activity and related phenotypes in P. aeruginosa. The data is based on findings from Geske et al. (2005, 2007, 2008).[1][4][5]

Table 1: Inhibition of LasR-dependent Gene Expression by pAHL

CompoundConcentration (µM)Reporter StrainInhibition of β-galactosidase Activity (%)Reference
pAHL10E. coli DH5α (pLAS-1)~50[4]
pAHL50E. coli DH5α (pLAS-1)>80[4]

Table 2: Effect of pAHL on Virulence Factor Production in P. aeruginosa

Virulence FactorP. aeruginosa StrainpAHL Concentration (µM)Reduction in Production (%)Reference
ElastasePAO1100Significant reduction[4]
PyocyaninPAO1100Significant reduction[4]

Table 3: Inhibition of Biofilm Formation by pAHL

P. aeruginosa StrainpAHL Concentration (µM)Biofilm Inhibition (%)Reference
PAO1100>50[4]

Experimental Protocols

Detailed methodologies for key experiments to study the effect of pAHL on P. aeruginosa gene regulation are provided below. These protocols are adapted from established methods.[6]

Protocol 1: LasR-dependent Reporter Gene Assay

This assay quantifies the antagonistic effect of pAHL on LasR activity using a reporter strain.

Materials:

  • E. coli reporter strain (e.g., DH5α containing a plasmid with a LasR-inducible promoter fused to a reporter gene like lacZ)

  • Luria-Bertani (LB) broth and agar

  • 3O-C12-HSL (native ligand)

  • This compound (pAHL)

  • Appropriate antibiotics for plasmid maintenance

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) for β-galactosidase assay

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Grow the E. coli reporter strain overnight in LB broth with appropriate antibiotics.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • In a 96-well plate, add a fixed, sub-maximal inducing concentration of 3O-C12-HSL to all wells (except for negative controls).

  • Add varying concentrations of pAHL to the wells. Include a vehicle control (e.g., DMSO).

  • Inoculate the wells with the diluted reporter strain culture.

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

  • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • Perform a β-galactosidase assay using ONPG to measure reporter gene expression.

  • Normalize the β-galactosidase activity to the cell density (OD600).

  • Calculate the percentage of inhibition of LasR activity by pAHL relative to the control with only 3O-C12-HSL.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for QS-regulated Gene Expression

This protocol measures the effect of pAHL on the transcript levels of specific QS target genes in P. aeruginosa.

Materials:

  • P. aeruginosa PAO1

  • LB broth

  • This compound (pAHL)

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (lasB, rhlI, rhlR) and a housekeeping gene (rpoD or gyrA)

  • qPCR instrument

Procedure:

  • Grow P. aeruginosa PAO1 overnight in LB broth.

  • Dilute the overnight culture 1:100 in fresh LB broth and grow to the desired optical density (e.g., mid-logarithmic phase).

  • Treat the cultures with different concentrations of pAHL or a vehicle control.

  • Incubate for a specific duration (e.g., 4-6 hours).

  • Harvest the bacterial cells by centrifugation.

  • Extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target genes and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in pAHL-treated samples compared to the control.

Protocol 3: Virulence Factor Assays

These assays assess the impact of pAHL on the production of key virulence factors regulated by the las system.

A. Elastase Assay (Elastin-Congo Red Method):

  • Grow P. aeruginosa PAO1 in the presence of varying concentrations of pAHL.

  • Centrifuge the cultures to pellet the cells and collect the supernatant.

  • Add the supernatant to a solution of Elastin-Congo Red.

  • Incubate at 37°C for a defined period (e.g., 18 hours).

  • Stop the reaction and pellet the remaining insoluble elastin.

  • Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of solubilized Congo Red released by elastase activity.

B. Pyocyanin Assay:

  • Grow P. aeruginosa PAO1 in the presence of varying concentrations of pAHL.

  • Extract pyocyanin from the culture supernatant with chloroform.

  • Back-extract the pyocyanin into an acidic solution (0.2 M HCl).

  • Measure the absorbance of the pink/red solution at 520 nm.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of pAHL on P. aeruginosa gene regulation.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_pAHL Prepare pAHL Stock Solution treatment Inoculate Fresh Media with Culture and Treat with pAHL (and/or 3O-C12-HSL for competition) prep_pAHL->treatment prep_culture Prepare P. aeruginosa Overnight Culture prep_culture->treatment incubation Incubate under Controlled Conditions (Temperature, Shaking) treatment->incubation analysis_growth Measure Bacterial Growth (OD600) incubation->analysis_growth analysis_gene Gene Expression Analysis (qRT-PCR) incubation->analysis_gene analysis_virulence Virulence Factor Assays (Elastase, Pyocyanin) incubation->analysis_virulence analysis_biofilm Biofilm Formation Assay incubation->analysis_biofilm

Caption: A generalized workflow for investigating pAHL's effects on P. aeruginosa.

Conclusion

This compound is a powerful tool for researchers studying quorum sensing in Pseudomonas aeruginosa. Its ability to specifically antagonize the LasR receptor allows for the targeted investigation of the las regulon's role in pathogenesis and biofilm formation. The protocols and information provided herein offer a solid foundation for utilizing pAHL to advance our understanding of bacterial communication and to explore novel anti-virulence strategies.

References

Application Notes and Protocols: N-phenylacetyl-L-Homoserine lactone (PA-HSL) as a Tool to Investigate Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilm formation is a critical survival mechanism for many pathogenic bacteria, contributing to chronic infections and increased resistance to antimicrobial agents. This process is often regulated by a cell-to-cell communication system known as quorum sensing (QS). In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary signaling molecules in QS pathways. N-phenylacetyl-L-Homoserine lactone (PA-HSL) is a naturally occurring AHL that has been identified as a modulator of QS and, consequently, biofilm formation. These application notes provide a comprehensive overview of PA-HSL and its utility as a research tool, along with detailed protocols for investigating its effects on bacterial biofilms. PA-HSL and its analogs can act as antagonists of key QS receptors, such as LasR in Pseudomonas aeruginosa, thereby inhibiting the expression of virulence factors and biofilm development.[1]

Principle and Applications

This compound functions by interacting with LuxR-type transcriptional regulators, which are central to many QS systems. In Pseudomonas aeruginosa, a well-studied model organism for biofilm research, the QS network is hierarchically organized with the Las and Rhl systems being predominant.[2][3] The Las system, controlled by the LasR receptor and its autoinducer 3-oxo-C12-HSL, is at the top of this hierarchy and regulates the Rhl system (controlled by RhlR and C4-HSL).[2][3][4] PA-HSL has been shown to antagonize the LasR receptor, thereby disrupting the entire QS cascade.[1] This makes PA-HSL a valuable tool for:

  • Investigating the role of quorum sensing in biofilm formation: By specifically inhibiting a key QS receptor, researchers can elucidate the downstream effects on biofilm architecture, composition, and development.

  • Screening for novel anti-biofilm agents: PA-HSL can be used as a reference compound in high-throughput screening assays to identify new molecules that target QS pathways.

  • Studying the regulation of virulence factors: Many virulence factors in pathogenic bacteria are under the control of QS. PA-HSL can be used to probe the link between QS, biofilm formation, and the expression of these factors.[5][6]

Quantitative Data

The following table summarizes the quantitative effects of N-acyl-homoserine lactone analogs on quorum sensing-related gene expression in Pseudomonas aeruginosa. While specific data for this compound is context-dependent, the data for analogous compounds demonstrate the potential for significant modulation of the Las and Rhl systems.

CompoundTarget GenePercentage Decrease in ExpressionReference
Analog 3lasI87%[7]
lasR59%[7]
rhlI66%[7]
rhlR80%[7]
Analog 10lasI82%[7]
lasR77%[7]
rhlI57%[7]
rhlR91%[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Quorum_Sensing_Pathway Quorum Sensing Signaling Pathway in P. aeruginosa cluster_Las Las System cluster_Rhl Rhl System LasI LasI Synthase Three_oxo_C12_HSL 3-oxo-C12-HSL LasI->Three_oxo_C12_HSL Synthesizes LasR LasR Receptor RhlI RhlI Synthase LasR->RhlI Activates RhlR RhlR Receptor LasR->RhlR Activates Virulence_Biofilm Virulence Factors & Biofilm Formation LasR->Virulence_Biofilm Regulates Three_oxo_C12_HSL->LasR Binds to C4_HSL C4-HSL RhlI->C4_HSL Synthesizes RhlR->Virulence_Biofilm Regulates C4_HSL->RhlR Binds to PA_HSL N-phenylacetyl-L- Homoserine lactone PA_HSL->LasR Antagonizes

Caption: Quorum Sensing Pathway in P. aeruginosa and the inhibitory action of PA-HSL.

Biofilm_Quantification_Workflow Experimental Workflow for Biofilm Quantification A Prepare bacterial culture (e.g., P. aeruginosa) B Inoculate 96-well plate with bacterial culture and PA-HSL (various concentrations) A->B C Incubate to allow biofilm formation (e.g., 24-48 hours) B->C D Remove planktonic cells by washing C->D E Stain with 0.1% Crystal Violet D->E F Wash to remove excess stain E->F G Solubilize bound stain (e.g., with 30% acetic acid) F->G H Measure absorbance (OD595) G->H I Analyze data and calculate biofilm inhibition H->I

Caption: Workflow for Crystal Violet Biofilm Quantification Assay.

Experimental Protocols

Protocol 1: Quantification of Biofilm Inhibition using Crystal Violet Assay

This protocol details the steps to quantify the effect of this compound on bacterial biofilm formation in a 96-well plate format.

Materials:

  • This compound (PA-HSL)

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-buffered saline (PBS)

  • Plate reader capable of measuring absorbance at 595 nm

Procedure:

  • Preparation of PA-HSL Stock Solution: Dissolve PA-HSL in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution. Further dilute the stock solution in the growth medium to achieve the desired final concentrations for the assay. Ensure the final solvent concentration does not affect bacterial growth or biofilm formation.

  • Bacterial Culture Preparation: Inoculate the bacterial strain into the growth medium and incubate overnight at the optimal temperature with shaking. The following day, dilute the overnight culture in fresh medium to an OD600 of approximately 0.05.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 100 µL of the PA-HSL dilutions to the corresponding wells to achieve the final desired concentrations.

    • Include control wells:

      • Negative Control: 100 µL of sterile medium + 100 µL of medium with the highest concentration of the solvent used for PA-HSL.

      • Positive Control: 100 µL of diluted bacterial culture + 100 µL of medium with the solvent.

  • Incubation: Cover the plate and incubate at the optimal temperature for biofilm formation (e.g., 37°C) for 24 to 48 hours without shaking.[8]

  • Washing: Carefully remove the planktonic cells by gently aspirating the medium from each well. Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent bacteria. After the final wash, invert the plate and tap it gently on a paper towel to remove excess liquid.[9]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[8]

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 15 minutes at room temperature.[8]

  • Absorbance Measurement: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 595 nm using a plate reader.[8]

  • Data Analysis: Calculate the percentage of biofilm inhibition for each PA-HSL concentration compared to the positive control.

Protocol 2: Visualization of Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)

This protocol allows for the direct visualization of the effect of PA-HSL on the three-dimensional structure of the biofilm.

Materials:

  • PA-HSL

  • Bacterial strain of interest

  • Growth medium

  • Sterile glass-bottom dishes or chamber slides

  • Fluorescent stains for bacteria (e.g., SYTO 9 and propidium iodide for live/dead staining)

  • Confocal Laser Scanning Microscope

Procedure:

  • Biofilm Growth: Grow biofilms on glass-bottom dishes in the presence and absence of PA-HSL at various concentrations, following a similar procedure as described in Protocol 1 (steps 1-4), but scaling the volumes appropriately for the dishes.

  • Staining: After the incubation period, gently wash the biofilms with PBS to remove planktonic cells. Stain the biofilms with a fluorescent dye combination, such as a live/dead staining kit, according to the manufacturer's instructions.

  • Imaging: Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.

  • Image Analysis: Use image analysis software (e.g., ImageJ or Imaris) to quantify various biofilm parameters, such as biofilm thickness, biovolume, and surface coverage. Compare these parameters between the treated and untreated biofilms.

Troubleshooting

  • High background in crystal violet assay: Ensure thorough washing steps to remove all non-adherent bacteria and excess stain. The negative control wells should have very low absorbance.

  • No biofilm formation: Check the bacterial strain's ability to form biofilms under the chosen conditions. Optimize growth medium, temperature, and incubation time.

  • PA-HSL precipitation: Ensure that the final concentration of the solvent used to dissolve PA-HSL is low and does not cause precipitation in the growth medium.

Conclusion

This compound is a powerful tool for dissecting the role of quorum sensing in biofilm formation. Its ability to antagonize key QS receptors allows for targeted investigations into the molecular mechanisms underlying bacterial community behavior. The protocols provided here offer a starting point for researchers to explore the anti-biofilm potential of PA-HSL and other QS inhibitors, which may lead to the development of novel therapeutic strategies against biofilm-associated infections.

References

Application Notes and Protocols for In Vitro Assays with N-phenylacetyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the activity of N-phenylacetyl-L-Homoserine lactone (pAHL) and its analogs. The focus is on assays related to quorum sensing (QS) inhibition, anti-biofilm activity, and the modulation of virulence factors, particularly in the opportunistic pathogen Pseudomonas aeruginosa.

Overview of this compound (pAHL)

This compound is a synthetic analog of N-acyl-homoserine lactones (AHLs), which are small signaling molecules used by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing. pAHL has been identified as a modulator of QS, capable of acting as an antagonist to key transcriptional regulators such as LasR in Pseudomonas aeruginosa, TraR in Agrobacterium tumefaciens, and LuxR in Vibrio fischeri.[1] Its ability to interfere with QS pathways makes it a valuable tool for studying bacterial communication and a potential candidate for the development of anti-virulence and anti-biofilm agents.

Quorum Sensing Reporter Gene Assays

Quorum sensing reporter assays are fundamental for screening and characterizing the agonistic or antagonistic activity of compounds like pAHL. These assays typically utilize a bacterial strain that has been genetically engineered to produce a measurable signal (e.g., light, color) in response to the activation or inhibition of a specific QS receptor.

LasR-based Reporter Assay for P. aeruginosa QS Inhibition

This protocol is designed to assess the ability of pAHL to inhibit the LasR receptor, a key regulator of virulence in P. aeruginosa. The assay uses a reporter strain of E. coli that expresses LasR and contains a reporter plasmid where a LasR-inducible promoter controls the expression of a reporter gene, such as β-galactosidase (lacZ).[2]

Experimental Protocol:

  • Strain and Culture Preparation:

    • Use an E. coli reporter strain carrying a plasmid for LasR expression (e.g., pJN105-L) and a reporter plasmid with a lasI-lacZ fusion (e.g., pSC11-L).[2]

    • Grow the reporter strain overnight at 37°C in Luria-Bertani (LB) broth supplemented with appropriate antibiotics for plasmid maintenance (e.g., gentamicin and ampicillin).[2]

    • The following day, dilute the overnight culture into fresh LB medium containing the same antibiotics and an inducer for LasR expression (e.g., L-arabinose).[2]

  • Assay Procedure:

    • In a 96-well microtiter plate, add the diluted reporter strain culture to each well.

    • Add the native inducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), to the wells at a concentration known to induce a strong reporter signal (e.g., 100 nM).[2]

    • Add varying concentrations of pAHL (or other test compounds) to the wells. Include a solvent control (e.g., DMSO).

    • Incubate the plate at 37°C with shaking for a defined period (e.g., 3 hours).[2]

  • Data Acquisition and Analysis:

    • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

    • Measure the β-galactosidase activity using a suitable substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG) or a chemiluminescent substrate for higher sensitivity.[2]

    • Normalize the reporter gene activity to cell density.

    • Calculate the percent inhibition of the reporter signal relative to the control (3O-C12-HSL alone).

Data Presentation:

CompoundConcentration (µM)% Inhibition of LasR Activity
pAHL10Data to be filled from experiment
50Data to be filled from experiment
100Data to be filled from experiment
Control Antagonist50Data to be filled from experiment

LasR-Mediated Quorum Sensing Pathway

Caption: LasR quorum sensing pathway and pAHL inhibition.

Biofilm Formation Assays

Biofilm formation is a key virulence trait in many pathogenic bacteria and is often regulated by QS. Assays to evaluate the effect of pAHL on biofilm formation are crucial for assessing its potential as an anti-biofilm agent.

Crystal Violet Staining Assay for Biofilm Inhibition

This is a widely used method for quantifying the total biomass of a biofilm.[3][4]

Experimental Protocol:

  • Culture Preparation:

    • Grow P. aeruginosa (e.g., PAO1 strain) overnight in a suitable medium such as Tryptone Soy Broth (TSB).[3]

  • Assay Procedure:

    • In a 96-well flat-bottomed microtiter plate, add fresh TSB to each well.

    • Add varying concentrations of pAHL to the wells. Include a solvent control.

    • Inoculate the wells with a standardized bacterial suspension (e.g., to a final OD590 of 0.02).[4]

    • Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation.[4]

  • Staining and Quantification:

    • Carefully discard the planktonic cells and wash the wells gently with sterile distilled water or phosphate-buffered saline (PBS).[4]

    • Dry the plate, for example, at 60°C for 45 minutes.[4]

    • Stain the adherent biofilms with 100 µL of 0.1% crystal violet solution for 15-20 minutes at room temperature.[3][4]

    • Wash away the excess stain with water.[3]

    • Solubilize the bound crystal violet with 150 µL of 95-100% ethanol or 30% acetic acid.[3][5]

    • Measure the absorbance of the solubilized stain at a wavelength of 590-595 nm.[4][5]

Data Presentation:

CompoundConcentration (µM)Biofilm Formation (OD595)% Biofilm Inhibition
pAHL10Data to be filledData to be filled
50Data to be filledData to be filled
100Data to be filledData to be filled
Control0Data to be filled0

Biofilm Inhibition Assay Workflow

Biofilm_Inhibition_Workflow A Prepare bacterial culture and pAHL dilutions B Inoculate 96-well plate with bacteria and pAHL A->B C Incubate (24-48h, 37°C) for biofilm formation B->C D Wash to remove planktonic cells C->D E Stain with Crystal Violet D->E F Wash to remove excess stain E->F G Solubilize bound stain (e.g., with ethanol) F->G H Measure absorbance (OD595) G->H

Caption: Workflow for the crystal violet biofilm inhibition assay.

Virulence Factor Production Assays

pAHL's interference with QS is expected to downregulate the production of various virulence factors in P. aeruginosa. The following are protocols for quantifying key virulence factors.

Pyocyanin Production Assay

Pyocyanin is a blue-green phenazine pigment and a significant virulence factor of P. aeruginosa. Its production is regulated by the QS system.

Experimental Protocol:

  • Culture and Treatment:

    • Grow P. aeruginosa PAO1 in a suitable medium (e.g., LB broth) in the presence or absence of pAHL at various concentrations.

    • Incubate for 18-24 hours at 37°C with shaking.

  • Extraction:

    • Centrifuge the cultures to pellet the cells.

    • Transfer the cell-free supernatant to a new tube.

    • Extract the pyocyanin from the supernatant by adding chloroform (e.g., a 3:2 ratio of supernatant to chloroform).[6]

    • Vortex and centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.

    • Transfer the chloroform layer to a new tube.

  • Quantification:

    • Re-extract the pyocyanin from the chloroform by adding 0.2 N HCl (e.g., a 2:1 ratio of chloroform to HCl).[6] The pyocyanin will move to the upper, pink aqueous phase.

    • Measure the absorbance of the pink aqueous phase at 520 nm.[6]

    • Calculate the concentration of pyocyanin.

Data Presentation:

TreatmentConcentration (µM)Pyocyanin Production (A520)% Inhibition
pAHL10Data to be filledData to be filled
50Data to be filledData to be filled
100Data to be filledData to be filled
Control0Data to be filled0
Elastase (LasB) Activity Assay

Elastase is a major protease virulence factor in P. aeruginosa, and its expression is under the control of the LasR/LasI system.

Experimental Protocol:

  • Sample Preparation:

    • Grow P. aeruginosa in the presence of varying concentrations of pAHL as described for the pyocyanin assay.

    • Collect the cell-free supernatant after centrifugation.

  • Activity Measurement:

    • The substrate for this assay is Elastin-Congo Red (ECR).

    • Prepare a reaction mixture containing ECR buffer (e.g., 100 mM Tris, 1 mM CaCl2, pH 7.5) and the cell-free supernatant.[7]

    • Incubate the mixture at 37°C for a defined period (e.g., 3 hours) with shaking.[7]

    • Stop the reaction by placing the tubes on ice.

    • Centrifuge to pellet the insoluble ECR.

    • Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of Congo Red released by elastase activity.[7]

Data Presentation:

TreatmentConcentration (µM)Elastase Activity (A495)% Inhibition
pAHL10Data to be filledData to be filled
50Data to be filledData to be filled
100Data to be filledData to be filled
Control0Data to be filled0

Logical Relationship of QS and Virulence

QS_Virulence_Relationship QS Quorum Sensing System (e.g., LasR) Virulence Virulence Factor Production QS->Virulence Regulates pAHL pAHL pAHL->QS Inhibits Biofilm Biofilm Formation Virulence->Biofilm Pyocyanin Pyocyanin Virulence->Pyocyanin Elastase Elastase (LasB) Virulence->Elastase

Caption: pAHL inhibits QS, leading to reduced virulence.

References

Applications of N-phenylacetyl-L-Homoserine Lactone in Biotechnology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylacetyl-L-Homoserine lactone (PAH-L-HSL) is a synthetic analog of N-acyl-homoserine lactone (AHL), a class of signaling molecules involved in bacterial quorum sensing (QS). Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1] By modulating QS systems, PAH-L-HSL and its derivatives have emerged as valuable tools in biotechnology and drug development for controlling bacterial behaviors such as biofilm formation and virulence factor production. These compounds can act as either antagonists (inhibitors) or, in some cases, superagonists (strong activators) of QS-regulated pathways, making them versatile probes for studying and manipulating bacterial communication.[2]

This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in biotechnological research.

Key Applications

  • Modulation of Quorum Sensing: PAH-L-HSL and its derivatives can competitively bind to LuxR-type transcriptional regulators, thereby either inhibiting or enhancing the expression of QS-controlled genes.[1][3] This makes them ideal for studying the role of quorum sensing in various bacterial processes.

  • Anti-Biofilm Agent: Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics. By disrupting the QS signaling required for biofilm formation and maturation, PAH-L-HSL can inhibit biofilm development in various pathogens, including Pseudomonas aeruginosa.

  • Inhibition of Virulence Factors: The production of many virulence factors, such as proteases, elastases, and toxins, is regulated by quorum sensing. PAH-L-HSL can be used to attenuate the production of these factors, thereby reducing the pathogenicity of bacteria.[4]

Quantitative Data on PAH-L-HSL and its Analogs

The following tables summarize the quantitative data on the activity of this compound and its derivatives in modulating quorum sensing in different bacterial species.

CompoundBacterial SpeciesTarget ReceptorActivityEC50 / IC50Reference
N-(3-nitro-phenylacetyl)-L-Homoserine lactoneVibrio fischeriLuxRSuperagonist0.3 µM (EC50)[5]
N-(4-bromo-phenylacetyl)-L-Homoserine lactoneAgrobacterium tumefaciensTraRAntagonistPotent inhibition at 1:1 ratio with native AHL[1]
N-(4-bromophenylacetanoyl)-L-homoserine lactonePseudomonas aeruginosaLasRAntagonistNot specified[6]

Experimental Protocols

Protocol 1: Quorum Sensing Inhibition/Activation Assay using a LuxR-based Biosensor

This protocol describes how to assess the agonistic or antagonistic activity of PAH-L-HSL using a bacterial biosensor strain that expresses a reporter gene (e.g., luxCDABE for bioluminescence or gfp for fluorescence) under the control of a LuxR-type regulator.

Materials:

  • Bacterial biosensor strain (e.g., E. coli JM109 carrying a LuxR-based reporter plasmid)

  • Luria-Bertani (LB) broth and agar

  • Appropriate antibiotics for plasmid maintenance

  • This compound (PAH-L-HSL) and its analogs

  • Native AHL signal molecule (e.g., 3-oxo-C6-HSL for LuxR)

  • 96-well microtiter plates (black plates for fluorescence, white plates for luminescence)

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Prepare overnight culture: Inoculate a single colony of the biosensor strain into 5 mL of LB broth containing the appropriate antibiotic and incubate overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 into fresh LB broth with antibiotics and grow to an OD600 of approximately 0.2-0.3.

  • Prepare assay plate:

    • For Antagonist Assay: To each well of the 96-well plate, add the native AHL at its EC50 concentration. Then, add varying concentrations of PAH-L-HSL or its analogs.

    • For Agonist Assay: To each well, add varying concentrations of PAH-L-HSL or its analogs.

  • Inoculate: Add the diluted biosensor culture to each well to a final OD600 of 0.05.

  • Incubate: Cover the plate and incubate at 30°C for 4-6 hours.

  • Measure Reporter Activity: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Plot the reporter signal against the concentration of the test compound. For antagonists, calculate the IC50 value. For agonists, calculate the EC50 value.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the ability of PAH-L-HSL to inhibit biofilm formation by Pseudomonas aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • LB broth

  • 96-well flat-bottom polystyrene microtiter plates

  • This compound (PAH-L-HSL)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Prepare overnight culture: Grow P. aeruginosa in LB broth overnight at 37°C.

  • Prepare assay plate: Dilute the overnight culture 1:100 in fresh LB broth. Add 100 µL of the diluted culture to each well of a 96-well plate.

  • Add inhibitor: Add varying concentrations of PAH-L-HSL to the wells. Include a no-inhibitor control.

  • Incubate: Incubate the plate at 37°C for 24 hours without shaking.

  • Wash: Carefully discard the planktonic cells and wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.

  • Stain: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Wash: Discard the crystal violet solution and wash the wells three times with PBS.

  • Solubilize: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantify: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550 nm using a plate reader.

  • Data Analysis: Compare the absorbance of the treated wells to the control wells to determine the percentage of biofilm inhibition.

Protocol 3: Pyocyanin Quantification Assay in P. aeruginosa

This protocol measures the production of the virulence factor pyocyanin by P. aeruginosa in the presence of PAH-L-HSL.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • King's A broth

  • This compound (PAH-L-HSL)

  • Chloroform

  • 0.2 N HCl

  • Spectrophotometer

Procedure:

  • Culture bacteria: Inoculate P. aeruginosa into King's A broth with varying concentrations of PAH-L-HSL. Incubate at 37°C with shaking for 24-48 hours.

  • Extract pyocyanin: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube.

  • Add 3 mL of chloroform to 5 mL of the supernatant and vortex vigorously.

  • Centrifuge to separate the phases. The pyocyanin will be in the blue chloroform layer at the bottom.

  • Transfer the chloroform layer to a new tube and add 1 mL of 0.2 N HCl. Vortex to extract the pyocyanin into the acidic aqueous phase (which will turn pink).

  • Quantify: Measure the absorbance of the pink aqueous phase at 520 nm.

  • Calculate concentration: The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD520 by 17.072.

Protocol 4: Elastase Activity Assay in P. aeruginosa

This protocol assesses the effect of PAH-L-HSL on the activity of the elastase enzyme produced by P. aeruginosa.

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • LB broth

  • This compound (PAH-L-HSL)

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare culture supernatant: Grow P. aeruginosa in LB broth with and without PAH-L-HSL at 37°C with shaking for 18-24 hours. Centrifuge the cultures and collect the cell-free supernatant.

  • Prepare ECR solution: Prepare a 20 mg/mL solution of Elastin-Congo Red in 100 mM Tris-HCl (pH 7.5).

  • Enzyme reaction: Mix 100 µL of the bacterial supernatant with 900 µL of the ECR solution.

  • Incubate: Incubate the mixture at 37°C for 3-6 hours with shaking.

  • Stop reaction: Centrifuge the tubes to pellet the insoluble ECR.

  • Quantify: Transfer the supernatant to a clean cuvette and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.

Visualizations

Caption: General LuxI/LuxR Quorum Sensing Pathway.

PAH_L_HSL_Action cluster_molecules Molecules cluster_receptor Receptor cluster_outcomes Outcomes Native_AHL Native AHL LuxR LuxR Receptor Native_AHL->LuxR Binds PAH_L_HSL PAH-L-HSL PAH_L_HSL->LuxR Competitively Binds Activation QS Activation LuxR->Activation Inhibition QS Inhibition LuxR->Inhibition Antagonistic Effect Superagonism Superagonism LuxR->Superagonism Agonistic Effect Biofilm_Inhibition_Workflow start Start culture Prepare Bacterial Culture start->culture plate Inoculate 96-well Plate culture->plate add_inhibitor Add PAH-L-HSL plate->add_inhibitor incubate Incubate (24h, 37°C) add_inhibitor->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize with Acetic Acid wash2->solubilize read Read Absorbance (550 nm) solubilize->read end End read->end

References

Application Notes and Protocols: N-phenylacetyl-L-Homoserine Lactone (pAHL) as a Potential Anti-Biofilm Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are a significant challenge in clinical and industrial settings, contributing to persistent infections and biofouling. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances, rendering them notoriously resistant to conventional antimicrobial agents. Quorum sensing (QS), a cell-to-cell communication mechanism, plays a pivotal role in regulating biofilm formation and the expression of virulence factors in many pathogenic bacteria, such as Pseudomonas aeruginosa. N-acyl-homoserine lactones (AHLs) are the primary signaling molecules in the QS systems of many Gram-negative bacteria. Consequently, the disruption of QS, a strategy known as quorum quenching (QQ), has emerged as a promising anti-biofilm approach.

N-phenylacetyl-L-Homoserine lactone (pAHL) is an analog of natural AHLs that has shown potential as a quorum sensing inhibitor (QSI). By competitively binding to AHL receptors, pAHL can disrupt QS-mediated gene expression, thereby inhibiting biofilm formation and attenuating virulence without exerting selective pressure for resistance development. These application notes provide an overview of pAHL's potential, along with detailed protocols for its evaluation as an anti-biofilm agent.

Mechanism of Action: Quorum Sensing Inhibition

In Pseudomonas aeruginosa, two major AHL-mediated QS systems, las and rhl, regulate the expression of numerous virulence factors and are crucial for biofilm development. The las system, controlled by the LasR receptor and its autoinducer 3-oxo-C12-HSL, is at the top of the QS hierarchy and activates the rhl system. The rhl system, in turn, is regulated by the RhlR receptor and its autoinducer C4-HSL. Both systems control the production of virulence factors such as elastase, pyocyanin, and rhamnolipids, as well as components of the biofilm matrix.[1][2][3]

pAHL is hypothesized to act as an antagonist to the LasR and/or RhlR receptors. By structurally mimicking the natural AHL signal molecules, pAHL can bind to the ligand-binding pocket of these receptors, preventing the binding of the native autoinducers. This competitive inhibition blocks the downstream signaling cascade that leads to the expression of genes responsible for biofilm formation and virulence.

Quorum_Sensing_Inhibition_by_pAHL cluster_las Las System cluster_rhl Rhl System LasI LasI 3_oxo_C12_HSL 3-oxo-C12-HSL LasI->3_oxo_C12_HSL Synthesizes LasR LasR RhlI RhlI LasR->RhlI Activates Virulence_Biofilm Virulence Factors & Biofilm Formation LasR->Virulence_Biofilm Activates 3_oxo_C12_HSL->LasR Binds to C4_HSL C4-HSL RhlI->C4_HSL Synthesizes RhlR RhlR RhlR->Virulence_Biofilm Activates C4_HSL->RhlR Binds to pAHL pAHL pAHL->LasR Inhibits pAHL->RhlR Inhibits

Caption: pAHL competitively inhibits LasR and RhlR receptors.

Data Presentation: Anti-Biofilm and Anti-Virulence Activity

The following tables summarize representative quantitative data for the anti-biofilm and anti-virulence properties of AHL analogs against Pseudomonas aeruginosa. Note: Specific data for pAHL is not yet widely published and should be determined experimentally using the protocols provided below. The data presented here for other AHL analogs serves as a template for expected results.[4]

Table 1: Minimum Inhibitory and Biofilm Eradication Concentrations

CompoundMIC (µg/mL)MBEC (µg/mL)
pAHL To be determinedTo be determined
Analog A>400>400
Analog B>400>400
Ciprofloxacin0.2516

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration. A high MIC indicates low direct bactericidal/bacteriostatic activity.

Table 2: Inhibition of Biofilm Formation

Compound (Concentration)Biofilm Inhibition (%)
pAHL (200 µM) To be determined
Analog A (200 µM)~35%
Analog B (200 µM)~60%

Table 3: Inhibition of Virulence Factor Production

Compound (Concentration)Pyocyanin Inhibition (%)Elastase Inhibition (%)
pAHL (200 µM) To be determinedTo be determined
Analog A (200 µM)~40%~50%
Analog B (200 µM)~70%~80%

Table 4: Reduction in Swarming Motility

Compound (Concentration)Swarming Zone Diameter (cm)
pAHL (200 µM) To be determined
Control (DMSO)4.5 ± 0.2
Analog A (200 µM)2.4 ± 0.16
Analog B (200 µM)3.4 ± 0.16

Experimental Protocols

The following are detailed protocols for evaluating the anti-biofilm and anti-virulence properties of this compound (pAHL).

Experimental_Workflow cluster_preliminary Preliminary Assays cluster_advanced Advanced Biofilm Assays cluster_virulence Virulence Factor Assays MIC 1. Minimum Inhibitory Concentration (MIC) Assay Biofilm_Inhibition 2. Biofilm Inhibition Assay (Crystal Violet) MIC->Biofilm_Inhibition Determine sub-MIC concentrations MBEC 3. Minimum Biofilm Eradication Concentration (MBEC) Assay Biofilm_Inhibition->MBEC Pyocyanin 4. Pyocyanin Inhibition Assay Biofilm_Inhibition->Pyocyanin Elastase 5. Elastase Inhibition Assay Biofilm_Inhibition->Elastase Swarming 6. Swarming Motility Assay Biofilm_Inhibition->Swarming

Caption: Workflow for evaluating pAHL's anti-biofilm potential.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of pAHL that inhibits the visible growth of a microorganism.[5]

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., Pseudomonas aeruginosa PAO1)

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • pAHL stock solution (dissolved in a suitable solvent like DMSO)

  • Solvent control (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of pAHL in the growth medium in a 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 1-512 µg/mL).

  • Include wells for a solvent control, a positive control antibiotic, and a negative control (medium only).

  • Prepare a bacterial inoculum adjusted to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density (OD) at 600 nm.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the effect of pAHL on the initial attachment and formation of biofilms.[6][7][8]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Growth medium

  • pAHL stock solution (at sub-MIC concentrations)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Add 100 µL of bacterial culture (adjusted to ~10^6 CFU/mL) to the wells of a 96-well plate.

  • Add 100 µL of growth medium containing various sub-MIC concentrations of pAHL. Include untreated and solvent controls.

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • Gently aspirate the planktonic cells and wash the wells twice with 200 µL of PBS.

  • Fix the biofilms by air-drying or with methanol for 15 minutes.

  • Stain the biofilms with 150 µL of 0.1% crystal violet for 15 minutes at room temperature.

  • Wash the wells gently with water to remove excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition relative to the untreated control.

Protocol 3: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the lowest concentration of pAHL required to eradicate a pre-formed biofilm.[9][10][11]

Materials:

  • MBEC assay device (e.g., Calgary Biofilm Device) or 96-well plate with peg lid

  • Bacterial culture

  • Growth medium

  • pAHL stock solution

  • Recovery medium (e.g., fresh growth medium)

  • Sonicator (optional, for biofilm disruption)

  • Microplate reader

Procedure:

  • Grow biofilms on the pegs of the MBEC device by incubating the lid in a 96-well plate containing bacterial culture for 24-48 hours.

  • Rinse the peg lid in PBS to remove planktonic cells.

  • Place the peg lid into a new 96-well plate containing serial dilutions of pAHL in growth medium.

  • Incubate for 24 hours at 37°C.

  • Rinse the peg lid again in PBS.

  • Place the peg lid in a new 96-well plate containing recovery medium.

  • Dislodge the biofilm from the pegs by sonication or vigorous vortexing.

  • Incubate the recovery plate for 18-24 hours at 37°C.

  • The MBEC is the lowest concentration of pAHL that prevents regrowth of bacteria from the treated biofilm.

Protocol 4: Pyocyanin Inhibition Assay

This assay measures the effect of pAHL on the production of the virulence factor pyocyanin in P. aeruginosa.[12][13]

Materials:

  • P. aeruginosa culture

  • Glycerol-alanine minimal medium

  • pAHL stock solution

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Grow P. aeruginosa in glycerol-alanine medium in the presence of sub-MIC concentrations of pAHL for 24-48 hours.

  • Centrifuge the cultures to pellet the cells.

  • Extract pyocyanin from the supernatant with chloroform.

  • Re-extract the pyocyanin from the chloroform layer into 0.2 M HCl.

  • Measure the absorbance of the pink (acidified) pyocyanin solution at 520 nm.

  • Quantify the pyocyanin concentration and calculate the percentage of inhibition.

Protocol 5: Elastase Inhibition Assay

This protocol assesses the impact of pAHL on the activity of LasB elastase, a key virulence factor.[4]

Materials:

  • P. aeruginosa culture supernatant (grown with and without pAHL)

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (pH 7.5)

  • Spectrophotometer

Procedure:

  • Grow P. aeruginosa in the presence of sub-MIC concentrations of pAHL for 18-24 hours.

  • Centrifuge the cultures and collect the supernatant.

  • Add the supernatant to a solution of ECR in Tris-HCl buffer.

  • Incubate at 37°C for 3-6 hours.

  • Stop the reaction by adding phosphate buffer.

  • Centrifuge to pellet the insoluble ECR.

  • Measure the absorbance of the supernatant at 495 nm, which corresponds to the solubilized Congo Red due to elastase activity.

  • Calculate the percentage of elastase inhibition.

Protocol 6: Swarming Motility Assay

This assay evaluates the effect of pAHL on the swarming motility of P. aeruginosa.[14][15][16]

Materials:

  • Swarm agar plates (e.g., 0.5% agar with appropriate nutrients)

  • P. aeruginosa culture

  • pAHL stock solution

Procedure:

  • Prepare swarm agar plates containing various sub-MIC concentrations of pAHL.

  • Inoculate the center of each plate with a small volume (1-2 µL) of an overnight culture of P. aeruginosa.

  • Incubate the plates upright at 37°C for 16-24 hours.

  • Measure the diameter of the swarming zone.

  • Compare the swarming motility in the presence of pAHL to the untreated control.

Conclusion

This compound holds significant promise as a novel anti-biofilm agent through the mechanism of quorum quenching. The protocols outlined in these application notes provide a comprehensive framework for the systematic evaluation of pAHL's efficacy against bacterial biofilms and virulence. By targeting the regulatory network of bacteria rather than their viability, pAHL represents a promising avenue for the development of anti-virulence therapies that may circumvent the development of antibiotic resistance. Further research, including the generation of specific quantitative data for pAHL and in vivo studies, is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: Investigating the Effects of N-phenylacetyl-L-Homoserine lactone on Bacterial Virulence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the impact of N-phenylacetyl-L-Homoserine lactone (pAHL) on the production of virulence factors in bacteria, particularly in opportunistic pathogens like Pseudomonas aeruginosa. pAHL is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules that are key regulators of quorum sensing, a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-density-dependent manner.[1][2] Understanding how pAHL modulates these pathways is crucial for the development of novel anti-virulence therapies.

N-phenylacetyl-L-Homoserine lactones have been shown to act as both antagonists and, in some cases, potent inducers of quorum sensing in various bacterial species.[3][4] This dual activity makes them fascinating molecules for research and potential drug development, as synthetic modifications to their structure can dramatically alter their effect on bacterial communication and subsequent virulence.[3][4] This document outlines detailed protocols for assessing the effects of pAHL on several key virulence factors, along with methods for analyzing the underlying changes in gene and protein expression.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocols detailed below. Consistent and organized data presentation is essential for comparative analysis of the effects of different pAHL concentrations.

Table 1: Effect of pAHL on Pyocyanin Production

pAHL Concentration (µM)OD at 520 nm (Mean ± SD)Pyocyanin Concentration (µg/mL) (Mean ± SD)% Inhibition/Activation
0 (Control)0
X
Y
Z

Table 2: Effect of pAHL on Elastase Activity

pAHL Concentration (µM)OD at 495 nm (Mean ± SD)% Elastase Inhibition/Activation
0 (Control)0
X
Y
Z

Table 3: Effect of pAHL on Protease Activity

pAHL Concentration (µM)OD at 440 nm (Mean ± SD)% Protease Inhibition/Activation
0 (Control)0
X
Y
Z

Table 4: Effect of pAHL on Biofilm Formation

pAHL Concentration (µM)OD at 570 nm (Mean ± SD)% Biofilm Inhibition/Activation
0 (Control)0
X
Y
Z

Table 5: Relative Gene Expression of Virulence Factors in Response to pAHL

GenepAHL Concentration (µM)Fold Change in Expression (Mean ± SD)
lasI0 (Control)1.0
X
lasR0 (Control)1.0
X
rhlI0 (Control)1.0
X
rhlR0 (Control)1.0
X
lasB0 (Control)1.0
X
phzA10 (Control)1.0
X

Mandatory Visualizations

pAHL_Signaling_Pathway cluster_cell Bacterial Cell cluster_pathway Signaling Cascade pAHL pAHL receptor LuxR-type Receptor pAHL->receptor Competitive binding AHL Native AHL AHL->receptor Binding dimer Receptor Dimerization (Activation/Inhibition) receptor->dimer dna_binding Binding to lux box dimer->dna_binding transcription Transcription of Virulence Genes dna_binding->transcription virulence Virulence Factors (e.g., Protease, Elastase, Pyocyanin, Biofilm) transcription->virulence Production of Virulence Factors

Caption: pAHL-mediated modulation of the quorum sensing signaling pathway.

Experimental_Workflow cluster_assays Virulence Factor Quantification cluster_molecular Molecular Analysis start Start: Bacterial Culture (e.g., Pseudomonas aeruginosa) treatment Treatment with varying concentrations of pAHL start->treatment incubation Incubation under appropriate conditions treatment->incubation pyocyanin Pyocyanin Assay incubation->pyocyanin elastase Elastase Assay incubation->elastase protease Protease Assay incubation->protease biofilm Biofilm Assay incubation->biofilm rna_extraction RNA Extraction incubation->rna_extraction protein_extraction Protein Extraction incubation->protein_extraction data_analysis Data Analysis and Interpretation pyocyanin->data_analysis elastase->data_analysis protease->data_analysis biofilm->data_analysis rt_qpcr RT-qPCR for Gene Expression rna_extraction->rt_qpcr rt_qpcr->data_analysis western_blot Western Blot for Protein Levels protein_extraction->western_blot western_blot->data_analysis

Caption: Experimental workflow for studying pAHL effects.

Experimental Protocols

1. Quantification of Pyocyanin Production

This protocol is adapted from established methods for pyocyanin extraction and quantification.[2][5][6][7][8]

  • Materials:

    • Bacterial culture (e.g., P. aeruginosa)

    • Luria-Bertani (LB) broth

    • This compound (pAHL) stock solution

    • Chloroform

    • 0.2 M HCl

    • Centrifuge and microcentrifuge tubes

    • Spectrophotometer

  • Procedure:

    • Inoculate 25 mL of LB broth with the bacterial strain to an initial OD₆₀₀ of 0.05.

    • Add pAHL to the desired final concentrations (e.g., 10, 50, 100 µM) to the cultures. Include a control culture without pAHL.

    • Incubate the cultures at 37°C with shaking at 200 rpm for 24 hours.

    • After incubation, centrifuge the cultures at 10,000 rpm for 10 minutes at 4°C to pellet the cells.

    • Transfer 7.5 mL of the supernatant to a new tube and add 4.5 mL of chloroform. Vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.

    • Carefully transfer 3 mL of the lower blue chloroform layer to a new tube.

    • Add 1.5 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper acidic aqueous layer, turning it pink.

    • Centrifuge for 2 minutes at 10,000 rpm.

    • Transfer 1 mL of the upper pink layer to a cuvette and measure the absorbance at 520 nm using a spectrophotometer. Use 0.2 M HCl as a blank.

    • Calculate the pyocyanin concentration (µg/mL) by multiplying the OD₅₂₀ by 17.072.[2]

2. Quantification of Elastase Activity (Elastin-Congo Red Assay)

This protocol is based on the degradation of Elastin-Congo Red.[1][9][10][11][12]

  • Materials:

    • Bacterial culture supernatants (prepared as in the pyocyanin assay)

    • Elastin-Congo red (ECR)

    • 0.2 M Tris buffer (pH 8.8)

    • Centrifuge and microcentrifuge tubes

    • Spectrophotometer

  • Procedure:

    • Suspend 2.5 mg of ECR in 500 µL of 0.2 M Tris buffer (pH 8.8) in a microcentrifuge tube and vortex.

    • Add 500 µL of the bacterial culture supernatant to the ECR suspension.

    • Incubate the mixture at 37°C for 24 hours with gentle shaking.

    • After incubation, vortex the samples and centrifuge at 13,000 rpm for 10 minutes to pellet the insoluble ECR.

    • Transfer the supernatant containing the solubilized Congo red to a 96-well plate.

    • Measure the absorbance at 495 nm. A control with uninoculated medium should be included to determine background levels.

3. Quantification of Protease Activity (Azocasein Assay)

This protocol utilizes azocasein as a substrate for general protease activity.[13][14][15][16][17]

  • Materials:

    • Bacterial culture supernatants

    • Azocasein solution (2% w/v in buffer)

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 10% Trichloroacetic acid (TCA)

    • 1 M NaOH

    • Centrifuge and microcentrifuge tubes

    • Spectrophotometer

  • Procedure:

    • Add 300 µL of bacterial supernatant to 750 µL of 2% azocasein solution in a microcentrifuge tube.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 1 mL of 10% TCA.

    • Centrifuge at 12,000 rpm for 10 minutes to pellet the undigested substrate.

    • Transfer 1 mL of the supernatant to a new tube containing 1 mL of 1 M NaOH to develop the color.

    • Measure the absorbance at 440 nm.

4. Quantification of Biofilm Formation (Crystal Violet Assay)

This is a standard method for quantifying biofilm formation in microtiter plates.[18][19][20][21][22]

  • Materials:

    • Bacterial culture

    • Tryptic Soy Broth (TSB) or other suitable medium

    • 96-well polystyrene microtiter plate

    • 0.1% Crystal Violet solution

    • 96% Ethanol

    • Plate reader

  • Procedure:

    • Grow an overnight culture of the bacterial strain.

    • Dilute the overnight culture 1:100 in fresh TSB.

    • Add 200 µL of the diluted culture to the wells of a 96-well plate. Include wells with sterile medium as a negative control. Add pAHL at desired concentrations.

    • Incubate the plate under static conditions at 37°C for 24-48 hours.

    • Carefully discard the medium and planktonic cells from the wells.

    • Wash the wells three times with 200 µL of sterile water to remove loosely attached cells.

    • Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 20 minutes.

    • Discard the crystal violet solution and wash the wells three times with sterile water.

    • Add 200 µL of 96% ethanol to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570 nm using a microplate reader.

5. RNA Extraction from Pseudomonas aeruginosa

This protocol is a general guideline; commercial kits are highly recommended for consistency and quality.[3][23]

  • Materials:

    • Bacterial cell pellets (from cultures treated with pAHL)

    • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

    • Lysozyme

    • Bead beater and lysis tubes with beads (optional, for biofilm samples)

    • DNase I

    • RNase-free water, tubes, and pipette tips

  • Procedure:

    • Harvest bacterial cells by centrifugation and discard the supernatant.

    • Resuspend the cell pellet in an appropriate lysis buffer provided with the RNA extraction kit, often supplemented with lysozyme for efficient cell wall degradation. For biofilm samples, mechanical disruption using a bead beater may be necessary.[3]

    • Homogenize the lysate according to the kit manufacturer's instructions.

    • Proceed with the RNA purification steps as outlined in the chosen commercial kit's protocol, which typically involves binding the RNA to a silica membrane, washing away contaminants, and eluting the pure RNA.

    • Perform an on-column DNase I treatment to remove any contaminating genomic DNA.[3]

    • Elute the RNA in RNase-free water.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

6. Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol allows for the quantification of virulence gene expression.

  • Materials:

    • Purified RNA

    • Reverse transcriptase enzyme and buffer

    • Random hexamers or gene-specific primers

    • dNTPs

    • qPCR master mix (containing SYBR Green or probes)

    • Primers for target virulence genes (e.g., lasI, lasR, rhlI, rhlR, lasB, phzA1) and a housekeeping gene (e.g., gyrB)

    • Real-time PCR instrument

  • Procedure:

    • Synthesize cDNA from the purified RNA using a reverse transcription kit. A typical reaction includes RNA, reverse transcriptase, dNTPs, and primers in a suitable buffer.

    • Set up the qPCR reactions in a 96-well plate. Each reaction should contain cDNA, qPCR master mix, and forward and reverse primers for the gene of interest.

    • Run the qPCR plate in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the untreated control.

7. Western Blot Analysis

This protocol is for the semi-quantitative analysis of virulence factor protein levels.[4]

  • Materials:

    • Bacterial cell lysates or culture supernatants

    • Protein quantification assay (e.g., BCA or Bradford)

    • SDS-PAGE gels

    • Electrophoresis and transfer apparatus

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody specific to the target virulence factor

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare protein samples from bacterial cultures treated with pAHL. This may involve cell lysis for intracellular proteins or concentration of the supernatant for secreted proteins.

    • Determine the protein concentration of each sample.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the relative protein levels.

References

Troubleshooting & Optimization

Technical Support Center: N-phenylacetyl-L-Homoserine lactone (PAHLS) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of N-phenylacetyl-L-Homoserine lactone (PAHLS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of PAHLS, presented in a question-and-answer format.

Synthesis Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields in PAHLS synthesis can stem from several factors. Here’s a breakdown of common causes and troubleshooting steps:

  • Incomplete Reaction: The coupling reaction between L-Homoserine lactone hydrobromide and phenylacetic acid (or its activated form) may not have gone to completion.

    • Solution:

      • Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

      • Temperature: Some coupling reactions may require specific temperatures. Ensure your reaction is maintained at the optimal temperature as specified in the protocol.

      • Reagent Purity: Use high-purity starting materials. Impurities in L-Homoserine lactone hydrobromide or phenylacetic acid can interfere with the reaction.

  • Degradation of Product: The lactone ring of PAHLS is susceptible to hydrolysis, especially under basic or strongly acidic conditions.[1]

    • Solution:

      • pH Control: Maintain a neutral or slightly acidic pH during the reaction and workup. If using a base like triethylamine (TEA) or diisopropylethylamine (DIPEA), use it judiciously and neutralize it promptly during the workup.

      • Temperature: Avoid excessive heat during the reaction and purification steps, as it can accelerate lactone hydrolysis.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution:

      • Choice of Coupling Agent: When using carbodiimide coupling agents like EDC, the formation of N-acylurea byproducts can occur. The addition of 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress this side reaction.

      • Use of Phenylacetyl Chloride: If using phenylacetyl chloride, ensure it is fresh or properly stored, as it can degrade over time. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?

A2: The presence of multiple spots on a TLC plate indicates a mixture of products. Common byproducts in PAHLS synthesis include:

  • Unreacted Starting Materials: Spots corresponding to L-Homoserine lactone and phenylacetic acid.

  • N-acylurea byproduct: If using EDC as a coupling agent without an additive, a significant byproduct can be the corresponding N-acylurea. This can be minimized by adding HOBt or NHS to the reaction mixture.

  • Dimerization or Polymerization Products: Although less common for this specific synthesis, side reactions leading to oligomeric products can occur, especially with highly reactive intermediates.

  • Ring-Opened Product: The hydrolyzed form of PAHLS, N-phenylacetyl-L-homoserine, can be present if the reaction or workup conditions are too basic or acidic.

Minimization Strategies:

  • Optimize Stoichiometry: Ensure the correct molar ratios of reactants and coupling agents are used.

  • Control Reaction Conditions: Maintain the recommended temperature and reaction time.

  • Purification: Most of these byproducts can be effectively removed by silica gel column chromatography.

Purification Troubleshooting

Q3: I am having difficulty purifying PAHLS using column chromatography. What solvent system should I use?

A3: The choice of solvent system (mobile phase) for silica gel column chromatography is crucial for effective purification. For a molecule with the polarity of PAHLS, a mixture of a non-polar solvent and a moderately polar solvent is typically effective.

  • Recommended Solvent Systems:

    • Ethyl Acetate/Hexane: A gradient of ethyl acetate in hexane is a good starting point. You can begin with a low percentage of ethyl acetate (e.g., 20-30%) and gradually increase the polarity to elute the product.

    • Dichloromethane/Methanol: A small percentage of methanol (e.g., 1-5%) in dichloromethane can also be an effective mobile phase.

  • TLC as a Guide: Before running a column, always determine the optimal solvent system using TLC. The ideal solvent system will give a good separation between your product spot and any impurities, with an Rf value for the product of around 0.2-0.4.

Q4: My purified product shows impurities in the NMR spectrum. What could be the reason?

A4: Impurities in the final product after purification can be due to:

  • Co-elution during Chromatography: An impurity with a similar polarity to PAHLS may have co-eluted during column chromatography.

    • Solution:

      • Optimize Chromatography: Try a different solvent system or a shallower gradient to improve separation. Using a higher-grade silica gel with a smaller particle size can also enhance resolution.[2]

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

  • Residual Solvent: The NMR spectrum may show peaks corresponding to the solvents used in the purification process (e.g., ethyl acetate, hexane, dichloromethane).

    • Solution: Dry the sample thoroughly under high vacuum for an extended period. Gentle heating can sometimes help, but be cautious of product degradation.

  • Degradation after Purification: PAHLS can degrade upon storage if not handled properly.

    • Solution: Store the purified product at a low temperature (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Experimental Protocols

Below are detailed methodologies for the synthesis and purification of this compound.

Protocol 1: Synthesis of PAHLS using EDC Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials:

  • L-Homoserine lactone hydrobromide

  • Phenylacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of L-Homoserine lactone hydrobromide (1.0 eq) in anhydrous DCM, add TEA or DIPEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrobromide salt.

  • Add phenylacetic acid (1.1 eq), EDC (1.2 eq), and a catalytic amount of DMAP to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexane as the mobile phase).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

  • Crude PAHLS

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column, flasks, and other standard chromatography equipment

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude PAHLS in a minimal amount of the initial mobile phase (e.g., 20% ethyl acetate in hexane).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing ethyl acetate concentration in hexane (e.g., starting from 20% and gradually increasing to 50% or higher).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Comparison of PAHLS Synthesis Methods

Synthesis MethodKey ReagentsTypical Yield (%)Purity (%)AdvantagesDisadvantages
EDC Coupling Phenylacetic acid, L-HSL·HBr, EDC, DMAP60-80%>95% (after chromatography)Mild reaction conditions, good yields.Potential for N-acylurea byproduct formation.
Phenylacetyl Chloride Phenylacetyl chloride, L-HSL·HBr, Base (e.g., TEA)70-90%>95% (after chromatography)High reactivity, potentially higher yields.Phenylacetyl chloride is moisture-sensitive and can be unstable.

Note: Yields and purity are approximate and can vary depending on reaction scale, purity of reagents, and purification efficiency.

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₁₂H₁₃NO₃[3][4]
Molecular Weight 219.24 g/mol [3][4]
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) ~7.3 (m, 5H, Ar-H), ~6.2 (br s, 1H, NH), ~4.5 (m, 1H, CH-N), ~4.3 (m, 1H, O-CH₂), ~4.2 (m, 1H, O-CH₂), ~3.6 (s, 2H, Ar-CH₂), ~2.8 (m, 1H, CH₂-C=O), ~2.1 (m, 1H, CH₂-C=O)
¹³C NMR (CDCl₃, δ) ~175.0 (C=O, lactone), ~171.0 (C=O, amide), ~134.0 (Ar-C), ~129.0 (Ar-CH), ~127.0 (Ar-CH), ~66.0 (O-CH₂), ~49.0 (CH-N), ~43.0 (Ar-CH₂), ~31.0 (CH₂-C=O)
Mass Spectrometry (ESI-MS) m/z 220.09 [M+H]⁺, 242.07 [M+Na]⁺

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument. A characteristic fragmentation pattern in mass spectrometry for N-acyl homoserine lactones often includes a prominent ion at m/z 102, corresponding to the homoserine lactone ring.[5]

Visualizations

Signaling Pathway: Antagonism of LasR in Pseudomonas aeruginosa

This compound can act as an antagonist of the LasR quorum sensing system in Pseudomonas aeruginosa.[4] The natural ligand for LasR is N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[6][7] PAHLS can compete with the native ligand for binding to the LasR receptor, thereby inhibiting the activation of downstream virulence genes.[8]

LasR_Antagonism cluster_extracellular Extracellular Space cluster_cell P. aeruginosa Cell 3_oxo_C12_HSL_ext 3-oxo-C12-HSL LasR LasR Receptor 3_oxo_C12_HSL_ext->LasR Binds and Activates PAHLS_ext PAHLS PAHLS_ext->LasR Binds and Inhibits (Antagonist) LasI LasI Synthase LasI->3_oxo_C12_HSL_ext Synthesis Virulence_Genes Virulence Gene Expression (e.g., lasB for elastase) LasR->Virulence_Genes Activates Transcription PAHLS_Workflow Start Starting Materials (L-HSL·HBr, Phenylacetic Acid) Coupling Coupling Reaction (e.g., EDC/DMAP) Start->Coupling Workup Aqueous Workup (Acid/Base Wash) Coupling->Workup Drying Drying and Concentration Workup->Drying Purification Silica Gel Column Chromatography Drying->Purification Analysis Purity and Identity Analysis (TLC, NMR, MS) Purification->Analysis Final_Product Pure PAHLS Analysis->Final_Product Troubleshooting_Yield Low_Yield Low Yield Observed Check_Reaction Check Reaction Completion (TLC Analysis) Low_Yield->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete No Optimize_Conditions Optimize Reaction: - Increase Time - Adjust Temperature - Check Reagent Purity Incomplete->Optimize_Conditions Yes Check_Workup Review Workup Procedure Complete->Check_Workup pH_Issue Potential pH Issue (Lactone Hydrolysis) Check_Workup->pH_Issue No_pH_Issue pH Controlled pH_Issue->No_pH_Issue No Adjust_pH Ensure Neutral/Slightly Acidic Conditions pH_Issue->Adjust_pH Yes Check_Purification Review Purification Step No_pH_Issue->Check_Purification Loss_During_Purification Significant Product Loss? Check_Purification->Loss_During_Purification Optimize_Chromatography Optimize Chromatography - Adjust Solvent System - Careful Fraction Collection Loss_During_Purification->Optimize_Chromatography Yes

References

Technical Support Center: Synthesis of N-phenylacetyl-L-Homoserine lactone (PAHLS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-phenylacetyl-L-Homoserine lactone (PAHLS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound (PAHLS)?

A1: The most prevalent methods for synthesizing PAHLS involve the acylation of L-homoserine lactone. The two primary approaches are:

  • Schotten-Baumann Reaction: This method utilizes phenylacetyl chloride as the acylating agent in the presence of a base to neutralize the hydrochloric acid byproduct. It is a robust and widely used method for forming amide bonds.

  • EDC Coupling: This approach uses phenylacetic acid and a coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS), to facilitate the amide bond formation with L-homoserine lactone.

Q2: My final product yield is consistently low. What are the most likely causes?

A2: Low yields in PAHLS synthesis can stem from several factors:

  • Hydrolysis of the Lactone Ring: The homoserine lactone ring is susceptible to hydrolysis (ring-opening) under basic (alkaline) conditions, especially at elevated temperatures. This is a common cause of yield loss.[1][2]

  • Incomplete Reaction: The coupling reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side Reactions of the Acylating Agent: Phenylacetyl chloride is reactive and can be hydrolyzed by any moisture present in the reaction, reducing the amount available to acylate the homoserine lactone.

  • Purification Losses: Significant amounts of the product can be lost during extraction and chromatography steps if not optimized.

  • Poor Quality of Starting Materials: Impurities in the L-homoserine lactone hydrobromide or phenylacetic acid/phenylacetyl chloride can interfere with the reaction.

Q3: What is the optimal pH for the synthesis and workup of PAHLS?

A3: Maintaining a neutral to slightly acidic pH is crucial, especially during the workup and purification stages, to prevent the hydrolysis of the homoserine lactone ring.[1] For the Schotten-Baumann reaction, a base is necessary to drive the reaction, but a biphasic system (e.g., dichloromethane and aqueous sodium bicarbonate) can help protect the product by keeping it in the organic phase, away from the bulk of the aqueous base.[3] During extraction, washing with a mild acid (e.g., dilute HCl) and then a bicarbonate solution is common, but prolonged exposure to the basic solution should be avoided.

Q4: How can I effectively purify the synthesized PAHLS?

A4: Purification is typically achieved through a combination of extraction and column chromatography.

  • Extraction: After the reaction, the mixture is usually diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed sequentially with a dilute acid, water, a dilute base (like sodium bicarbonate solution), and finally brine. This removes unreacted starting materials and water-soluble byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method for final purification. A suitable mobile phase, often a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is used to separate the PAHLS from any remaining impurities.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Reagents: Phenylacetyl chloride may have hydrolyzed. L-homoserine lactone hydrobromide may be of poor quality. Coupling agents (EDC) can degrade upon exposure to moisture.1. Use fresh or properly stored reagents. Ensure solvents are anhydrous, especially for the EDC coupling method.
2. Incorrect Stoichiometry: Molar ratios of reactants are not optimized.2. Typically, a slight excess (1.1-1.2 equivalents) of the acylating agent or carboxylic acid/EDC is used. This should be optimized for your specific setup.
3. Suboptimal Reaction Temperature: Reaction may be too cold (slow kinetics) or too hot (degradation).3. For Schotten-Baumann, the reaction is often started at 0°C and allowed to warm to room temperature. EDC couplings are also typically run at 0°C to room temperature.
Presence of Multiple Spots on TLC After Reaction 1. Incomplete Reaction: Spots corresponding to starting materials (L-homoserine lactone) are visible.1. Increase the reaction time or consider a slight increase in the amount of the acylating/coupling agent.
2. Formation of Byproducts: A common byproduct is the hydrolyzed (ring-opened) form of PAHLS. Phenylacetic acid may also be present if the reaction is incomplete or if phenylacetyl chloride hydrolyzed.2. Ensure anhydrous conditions to minimize hydrolysis of phenylacetyl chloride. Avoid strongly basic conditions during workup to prevent lactone ring opening.
Product is an Oil Instead of a Solid 1. Presence of Impurities: Residual solvent or oily byproducts can prevent crystallization.1. Ensure the product is thoroughly dried under vacuum. Re-purify using column chromatography with a carefully selected solvent system.
2. Product is Naturally Oily: While PAHLS is often reported as a solid, slight impurities can sometimes result in an oil.2. Attempt to crystallize from a different solvent system (e.g., diethyl ether/hexane).
Low Yield After Purification 1. Product Loss During Extraction: PAHLS may have some solubility in the aqueous phase, especially if the pH is not controlled.1. Perform multiple extractions with the organic solvent. Ensure the pH of the aqueous layer is not too high.
2. Product Adhering to Silica Gel: The amide and lactone functionalities can cause the product to streak or be retained on the silica gel column.2. Use a more polar solvent system for elution. Pre-treating the silica gel with triethylamine can sometimes help for amine-containing compounds, but should be used with caution here. A gradient elution from a less polar to a more polar solvent system is often effective.

Experimental Protocols

Protocol 1: Synthesis of PAHLS via Schotten-Baumann Reaction

Materials:

  • L-homoserine lactone hydrobromide

  • Phenylacetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Suspend L-homoserine lactone hydrobromide (1.0 equivalent) in anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Add triethylamine (2.2 equivalents) dropwise to the suspension and stir for 15-20 minutes to form the free amine.

  • In a separate flask, dissolve phenylacetyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the phenylacetyl chloride solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield pure this compound.

Protocol 2: Synthesis of PAHLS via EDC Coupling

Materials:

  • L-homoserine lactone hydrobromide

  • Phenylacetic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP) (optional, as activator)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel and chromatography solvents

Procedure:

  • Dissolve phenylacetic acid (1.1 equivalents) and NHS (1.2 equivalents, if used) in anhydrous DCM.

  • Add EDC-HCl (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, suspend L-homoserine lactone hydrobromide (1.0 equivalent) in anhydrous DCM and add TEA or DIPEA (1.1 equivalents) to neutralize the hydrobromide salt.

  • Cool the activated carboxylic acid mixture to 0°C.

  • Add the L-homoserine lactone solution to the activated acid mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Work up the reaction as described in Protocol 1 (steps 8-10).

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Methods for PAHLS

ParameterSchotten-Baumann MethodEDC Coupling Method
Acylating Agent Phenylacetyl ChloridePhenylacetic Acid
Coupling/Activating Agent None (direct reaction)EDC-HCl, optional NHS/DMAP
Base Required Stoichiometric (e.g., Triethylamine, Pyridine)Catalytic to stoichiometric (e.g., TEA, DIPEA)
Common Solvents Dichloromethane, TetrahydrofuranDichloromethane, Dimethylformamide
Typical Yield Range Good to Excellent (60-90%)Variable, often Good (50-85%)
Key Advantage Often higher yielding and uses less expensive reagents.Milder reaction conditions; avoids the use of a reactive acid chloride.
Key Disadvantage Phenylacetyl chloride is moisture-sensitive and corrosive.EDC is moisture-sensitive; byproducts (isourea) must be removed.

*Yields are highly dependent on reaction scale, purity of reagents, and optimization of conditions.

Visualizations

Synthesis_Pathway PA Phenylacetic Acid PAC Phenylacetyl Chloride PA->PAC Activation HSL L-Homoserine Lactone (from HBr salt + Base) PAHLS N-phenylacetyl-L- Homoserine lactone PA->PAHLS EDC Coupling PAC->PAHLS Schotten-Baumann HSL->PAHLS HSL->PAHLS SOCl2 SOCl₂ or (COCl)₂ EDC EDC / NHS EDC->PA Base Base (e.g., TEA) Base->PAC Experimental_Workflow start Start: Reagent Preparation reaction Amide Coupling Reaction (Schotten-Baumann or EDC) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washes) monitoring->workup Reaction Complete drying Drying and Concentration workup->drying purification Silica Gel Column Chromatography drying->purification analysis Product Analysis (NMR, MS) purification->analysis end Pure PAHLS analysis->end Troubleshooting_Yield start Low Yield Observed check_tlc Analyze TLC of Crude Product start->check_tlc sm_present Starting Materials Present? check_tlc->sm_present incomplete_rxn Diagnosis: Incomplete Reaction sm_present->incomplete_rxn Yes streaking Streaking / Baseline Material? sm_present->streaking No sol_incomplete Action: Increase reaction time, check reagent stoichiometry/quality. incomplete_rxn->sol_incomplete hydrolysis Diagnosis: Lactone Hydrolysis streaking->hydrolysis Yes purification_loss Diagnosis: Purification Loss streaking->purification_loss No sol_hydrolysis Action: Ensure neutral/acidic workup, avoid strong bases, check temperature. hydrolysis->sol_hydrolysis sol_purification Action: Optimize extraction pH, adjust chromatography mobile phase. purification_loss->sol_purification

References

Stability and degradation of N-phenylacetyl-L-Homoserine lactone in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-phenylacetyl-L-Homoserine lactone (PAL) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound (PAL) to ensure its stability?

A1: For long-term storage, PAL should be stored as a crystalline solid at -20°C, where it is stable for at least two years.[1] For short-term use, a stock solution can be prepared in a suitable organic solvent like DMSO or DMF and stored at -20°C. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Q2: What is the primary mechanism of non-enzymatic degradation of PAL in aqueous solutions?

A2: The primary mechanism of non-enzymatic degradation for N-acyl-homoserine lactones (AHLs), including PAL, is pH-dependent lactonolysis. This process involves the hydrolysis of the ester bond in the homoserine lactone ring, leading to the formation of the inactive open-ring product, N-phenylacetyl-L-Homoserine.[2] This reaction is significantly accelerated at alkaline pH.

Q3: How does temperature affect the stability of PAL?

A3: Increasing the temperature accelerates the rate of lactonolysis, the primary degradation pathway for AHLs like PAL.[2] Therefore, it is recommended to conduct experiments at the lowest feasible temperature to maintain the integrity of the compound.

Q4: What are the main enzymatic degradation pathways for PAL?

A4: PAL, like other AHLs, can be enzymatically degraded by two main types of enzymes:

  • Lactonases: These enzymes hydrolyze the ester bond of the lactone ring, producing N-phenylacetyl-L-Homoserine.[3]

  • Acylases (or Amidases): These enzymes cleave the amide bond between the phenylacetyl side chain and the homoserine lactone ring, yielding phenylacetic acid and L-homoserine lactone.[4]

Q5: I am observing inconsistent results in my experiments with PAL. What could be the potential causes?

A5: Inconsistent results can arise from several factors:

  • Degradation of PAL: Check the pH and temperature of your experimental buffers. Alkaline conditions and elevated temperatures can lead to significant degradation.

  • Improper Storage: Ensure that your PAL stock solutions are stored correctly and that you are using fresh aliquots.

  • Enzymatic Contamination: If working with biological samples (e.g., cell lysates, culture supernatants), be aware of potential contamination with lactonases or acylases that can degrade PAL.

  • Inaccurate Quantification: Verify the accuracy of your quantification methods. See the troubleshooting guides for HPLC and TLC for more details.

Troubleshooting Guides

HPLC Analysis of PAL

Issue: Poor peak shape (tailing or fronting)

  • Possible Cause: Incompatibility between the sample solvent and the mobile phase.

  • Solution: Whenever possible, dissolve and inject PAL in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.[5]

Issue: Fluctuating retention times

  • Possible Cause:

    • Inadequate column equilibration between runs.

    • Changes in mobile phase composition or pH.[6]

    • Temperature fluctuations.

  • Solution:

    • Ensure the column is fully equilibrated with the starting mobile phase before each injection.

    • Prepare fresh mobile phase daily and ensure accurate pH measurement.

    • Use a column oven to maintain a constant temperature.

Issue: Low signal intensity or no peak detected

  • Possible Cause:

    • Degradation of PAL in the sample.

    • Insufficient sample concentration.

    • Improper wavelength selection for the UV detector.

  • Solution:

    • Prepare samples immediately before analysis and keep them cool. Acidifying the sample can help to preserve the lactone ring.[2]

    • Concentrate the sample or inject a larger volume (if it doesn't compromise peak shape).

    • Determine the optimal UV absorbance wavelength for PAL.

TLC Analysis of PAL

Issue: Streaking or elongated spots

  • Possible Cause:

    • Sample overloading.

    • The sample is too acidic or basic.

  • Solution:

    • Dilute the sample before spotting it on the TLC plate.

    • For acidic compounds, add a small amount of acetic or formic acid to the mobile phase. For basic compounds, add a small amount of triethylamine.[7]

Issue: Spots are not visible

  • Possible Cause:

    • The compound is not UV-active, or the concentration is too low for UV detection.

    • The sample has evaporated from the plate.

  • Solution:

    • Use a visualization reagent (e.g., a biosensor overlay) that can detect PAL.

    • Apply the sample in a more concentrated form by spotting multiple times in the same location, allowing the solvent to dry between applications.[7]

Issue: Irreproducible Rf values

  • Possible Cause:

    • Changes in the mobile phase composition.

    • The TLC chamber was not saturated with the mobile phase vapor.

  • Solution:

    • Always use freshly prepared mobile phase.

    • Line the TLC chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.

Data Presentation

Table 1: General Stability of N-Acyl-Homoserine Lactones (AHLs) under Different Conditions
ParameterConditionGeneral Effect on AHL StabilityReference
pH Acidic (pH < 6)Generally stable, lactone ring is closed.[2]
Neutral (pH ≈ 7)Slow hydrolysis (lactonolysis) occurs.[2]
Alkaline (pH > 8)Rapid hydrolysis (lactonolysis) of the lactone ring.[2]
Temperature Low (4°C)Degradation is significantly slowed.
Room Temperature (20-25°C)Moderate rate of degradation, dependent on pH.[2]
Elevated (≥ 37°C)Increased rate of degradation.[2]
Enzymes LactonasesHydrolysis of the lactone ring.[3]
AcylasesCleavage of the amide bond.[4]

Note: This table provides general stability trends for AHLs, which are expected to be applicable to this compound. Specific quantitative data for PAL is limited.

Experimental Protocols

Protocol 1: HPLC Analysis of PAL Stability
  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 7, and 9).

  • Sample Preparation:

    • Prepare a stock solution of PAL in a minimal amount of DMSO.

    • Dilute the stock solution in each of the prepared buffers to the desired final concentration.

    • Incubate the samples at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • HPLC Analysis:

    • At various time points, take an aliquot from each sample.

    • Inject the aliquot into an HPLC system equipped with a C18 column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% formic acid.

    • Detect PAL using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Quantify the peak area of PAL at each time point.

    • Plot the concentration of PAL versus time for each condition to determine the degradation kinetics and half-life.

Protocol 2: TLC Bioassay for Detecting PAL Degradation
  • Sample Preparation: Incubate PAL under the desired experimental conditions (e.g., different pH, temperature, or in the presence of potential degrading enzymes).

  • TLC Separation:

    • Spot the samples onto a C18 reversed-phase TLC plate.

    • Develop the TLC plate using a methanol/water (e.g., 60:40 v/v) mobile phase.[8]

    • Allow the plate to dry completely.

  • Bioassay Overlay:

    • Prepare a soft agar overlay containing a suitable AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026).

    • Pour the soft agar over the developed TLC plate.

    • Incubate the plate at the optimal temperature for the biosensor strain.

  • Analysis: The presence of intact PAL will induce a response in the biosensor (e.g., color change or luminescence), which will appear as a spot on the TLC plate. The absence or reduction in the intensity of the spot indicates degradation of PAL.

Visualizations

PAL_Degradation_Pathways PAL N-phenylacetyl-L- Homoserine lactone (PAL) Lactonolysis Lactonolysis (High pH, High Temp) PAL->Lactonolysis Enzymatic Enzymatic Degradation PAL->Enzymatic OpenRing N-phenylacetyl-L-Homoserine (Inactive) Lactonolysis->OpenRing Lactonase Lactonase Enzymatic->Lactonase Acylase Acylase Enzymatic->Acylase Lactonase->OpenRing Products Phenylacetic acid + L-homoserine lactone Acylase->Products

Fig. 1: Degradation pathways of PAL.

Experimental_Workflow_PAL_Stability cluster_prep Sample Preparation cluster_analysis Analysis PAL_stock PAL Stock Solution Buffers Prepare Buffers (Varying pH) PAL_stock->Buffers Incubation Incubate Samples (Varying Temperature) Buffers->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC TLC TLC Bioassay Sampling->TLC Data Data Analysis (Kinetics, Half-life) HPLC->Data

Fig. 2: Workflow for PAL stability analysis.

PAL_Signaling_Interaction cluster_agonism Agonistic Activity cluster_antagonism Antagonistic Activity PAL PAL LuxR LuxR-type Receptor PAL->LuxR Binds to Gene_Expression Target Gene Expression LuxR->Gene_Expression Agonist Activation Antagonist Inhibition Native_AHL Native AHL Receptor_ant LuxR-type Receptor Native_AHL->Receptor_ant Binds & Activates PAL_ant PAL PAL_ant->Receptor_ant Binds & Blocks Gene_exp_ant Target Gene Expression Receptor_ant->Gene_exp_ant

Fig. 3: PAL interaction with LuxR-type receptors.

References

Troubleshooting N-phenylacetyl-L-Homoserine lactone bioassays for inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with N-phenylacetyl-L-Homoserine lactone (pAHL) and other N-acyl homoserine lactone (AHL) bioassays.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during pAHL bioassays.

Issue 1: High background or false positives (reporter strain activation without added pAHL).

  • Question: My Agrobacterium tumefaciens reporter strain (e.g., NTL4 or KYC55) is showing a positive result (e.g., turning blue on an X-gal plate) even in my negative control wells. What could be the cause?

  • Answer: This is a common issue that can arise from several factors:

    • Contamination: Ensure that your reporter strain culture is pure and not contaminated with an AHL-producing bacterium. It is recommended to re-streak your reporter strain from a glycerol stock onto a selective antibiotic plate to isolate single colonies before starting a new experiment.

    • Media Composition: Some complex media components can contain substances that may non-specifically activate the reporter system. Consider using a minimal medium, such as AT minimal glucose medium, for your assays to reduce background noise.[1]

    • Spontaneous Mutation: While less common, the reporter strain could have undergone a mutation leading to constitutive activation of the reporter gene. If the issue persists with a freshly streaked culture, consider obtaining a new stock of the reporter strain.

Issue 2: No signal or weak signal, even with pAHL.

  • Question: I'm not observing any response from my reporter strain, even at high concentrations of pAHL. What should I check?

  • Answer: A lack of signal can be due to several factors related to your reagents, protocol, or the specific activity of pAHL in your system:

    • Reagent Quality and Storage:

      • Confirm the expiration dates of all your reagents.

      • Ensure that AHLs and other critical reagents have been stored correctly. AHLs are often stored in an organic solvent like acetonitrile at -20°C to prevent degradation.

      • Equilibrate all reagents to the recommended assay temperature before use.

    • Protocol Adherence:

      • Carefully review the protocol to ensure no steps were omitted or altered.

      • Verify that the correct wavelengths are being used for plate reading.

      • Ensure you are using the appropriate type of microplate (e.g., clear for absorbance, black for fluorescence, white for luminescence).

    • Antagonistic Activity of pAHL: N-phenylacetyl-L-Homoserine lactones have been shown to act as antagonists of quorum sensing in some bacterial species, such as Vibrio fischeri.[2][3] It is possible that in your specific bioassay system, pAHL is inhibiting the reporter strain rather than activating it. Consider running a competition assay with a known activator AHL to test for antagonistic effects.

Issue 3: Inconsistent and variable results between replicates.

  • Question: My replicate wells are showing highly variable results. How can I improve the consistency of my assay?

  • Answer: Inconsistent replicates are often due to technical errors in assay setup. Here are some key areas to focus on:

    • Pipetting Technique:

      • Ensure your pipettes are calibrated and use the correct pipette for the volume you are dispensing.

      • Use fresh tips for each standard, sample, and reagent.

      • Pipette solutions down the side of the wells to avoid splashing and ensure complete mixing.

      • Be careful to avoid introducing air bubbles, which can interfere with optical readings.

    • Incubation Conditions:

      • Use a plate sealer to prevent evaporation during incubation.

      • Avoid stacking plates in the incubator, as this can lead to uneven temperature distribution.

    • Cell Density: Ensure that the starting cell density of your reporter strain is consistent across all wells.

Issue 4: Unexpected or non-linear dose-response curve.

  • Question: I'm observing a strange dose-response curve that doesn't follow the expected sigmoidal shape. What could explain this?

  • Answer: An unusual dose-response curve could be indicative of the unique properties of pAHL or issues with your assay conditions:

    • Superagonist Activity: In some systems, pAHLs can act as "superagonists," leading to a stronger response than the native AHL.[2][3] This could result in a steeper or shifted dose-response curve.

    • pH of the Assay Medium: The activity of some reporter systems is highly sensitive to pH. For example, in a cell-free assay using an Agrobacterium tumefaciens lysate, the optimal pH for β-galactosidase expression was between 6 and 7, with a sharp decline at higher pH values.[1] Ensure your sample is not altering the pH of the assay buffer.

    • High Concentrations and Solubility: At very high concentrations, pAHL may precipitate out of solution or form micelles, which could affect its bioavailability and lead to a plateau or decrease in the response.

Quantitative Data Summary

The following tables provide a summary of typical concentrations and conditions for AHL bioassays. Note that optimal conditions may vary depending on the specific reporter strain and experimental setup.

Table 1: Typical Reagent Concentrations for Agrobacterium tumefaciens Bioassays

Reagent/ParameterTypical Concentration/ValueNotes
AHL Standards1 nM - 10 µMA wide range should be tested to generate a full dose-response curve.
X-gal (for LacZ reporters)40 µg/mLUsed for qualitative (blue color) or quantitative analysis.
ONPG (for LacZ reporters)Varies by protocolUsed for quantitative spectrophotometric analysis of β-galactosidase activity.[4]
Incubation Temperature28-30°COptimal growth temperature for A. tumefaciens.
Incubation Time12-24 hoursTime required for reporter gene expression and signal development.[4]

Table 2: Typical Reagent Concentrations for Chromobacterium violaceum Bioassays

Reagent/ParameterTypical Concentration/ValueNotes
Short-chain AHLs (e.g., C6-HSL)1 µM - 100 µMC. violaceum CV026 is responsive to short-chain AHLs (C4 to C8).[5]
Incubation TemperatureRoom Temperature (25-30°C)C. violaceum produces violacein pigment well at these temperatures.
Incubation Time24-48 hoursSufficient time for pigment production to become visible.

Experimental Protocols

Protocol 1: Agrobacterium tumefaciens (NTL4 or KYC55) Bioassay for pAHL Activity

This protocol is adapted for a quantitative microplate assay using a LacZ reporter system.

  • Prepare Reporter Strain:

    • Inoculate a single colony of the A. tumefaciens reporter strain into appropriate growth medium with selective antibiotics.

    • Grow overnight at 28-30°C with shaking.

  • Prepare pAHL Dilutions:

    • Prepare a stock solution of pAHL in an appropriate solvent (e.g., acetonitrile or DMSO).

    • Perform a serial dilution of the pAHL stock to create a range of concentrations for your dose-response curve.

  • Assay Setup:

    • In a 96-well microplate, add a small volume of each pAHL dilution to the appropriate wells. Include a solvent-only control.

    • Dilute the overnight culture of the reporter strain in fresh media and add it to each well.

  • Incubation:

    • Seal the plate and incubate at 28-30°C for 12-24 hours.

  • Quantification:

    • Measure the β-galactosidase activity using a substrate like ONPG and a spectrophotometer, or quantify the reporter signal (e.g., luminescence, fluorescence) according to the specific reporter system.

Protocol 2: Chromobacterium violaceum (CV026) Bioassay for pAHL Activity

This protocol describes a qualitative agar plate-based assay.

  • Prepare Reporter Strain Overlay:

    • Grow an overnight culture of C. violaceum CV026.

    • Mix a small volume of the overnight culture with molten, cooled soft agar.

    • Pour the mixture over the surface of a nutrient agar plate and allow it to solidify.

  • Spot pAHL:

    • Once the overlay has solidified, spot a small volume of your pAHL solution onto the surface of the agar. Include a solvent-only control.

  • Incubation:

    • Incubate the plate at room temperature (25-30°C) for 24-48 hours.

  • Observation:

    • A positive result is indicated by the appearance of a purple ring of violacein pigment around the spot where pAHL was added.[6][7]

Visualizations

Signaling Pathway

AHL_Signaling_Pathway General AHL Quorum Sensing Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane AHL_out pAHL (or other AHL) AHL_in pAHL AHL_out->AHL_in Diffusion LuxR LuxR-type Receptor (e.g., TraR) AHL_in->LuxR Binds to AHL_LuxR_complex pAHL-LuxR Complex DNA Promoter DNA AHL_LuxR_complex->DNA Binds to Reporter_Gene Reporter Gene (e.g., lacZ, lux) DNA->Reporter_Gene Activates Transcription Reporter_Protein Reporter Protein (e.g., β-galactosidase) Reporter_Gene->Reporter_Protein Translation Signal Detectable Signal (Color change, Light) Reporter_Protein->Signal Produces

Caption: General signaling pathway of AHL-mediated quorum sensing.

Experimental Workflow

Experimental_Workflow Bioassay Experimental Workflow prep_reporter 1. Prepare Reporter Strain (e.g., A. tumefaciens) assay_setup 3. Set up Assay Plate prep_reporter->assay_setup prep_pAHL 2. Prepare pAHL Dilutions prep_pAHL->assay_setup incubation 4. Incubate assay_setup->incubation measurement 5. Measure Signal incubation->measurement analysis 6. Analyze Data measurement->analysis

Caption: A typical experimental workflow for a pAHL bioassay.

References

Technical Support Center: Optimizing N-phenylacetyl-L-Homoserine Lactone (pAHL) for Quorum Sensing Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-phenylacetyl-L-Homoserine lactone (pAHL). This resource is designed for researchers, scientists, and drug development professionals who are utilizing pAHL as a quorum sensing (QS) inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your studies and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (pAHL) and how does it inhibit quorum sensing?

A1: this compound (pAHL) is a synthetic analog of N-acyl-homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria for quorum sensing.[1] pAHL acts as a competitive inhibitor, binding to the LuxR-type receptors (such as LasR and RhlR in Pseudomonas aeruginosa) without activating them.[2] This binding prevents the native AHL from activating the receptor, thereby inhibiting the expression of QS-controlled genes responsible for virulence factor production and biofilm formation.[3][4]

Q2: What is the optimal concentration range for pAHL in quorum sensing inhibition assays?

A2: The optimal concentration of pAHL can vary depending on the bacterial species, the specific assay, and experimental conditions. Based on studies of pAHL analogs, a starting concentration range of 10 µM to 400 µM is often used for in vitro assays such as biofilm inhibition and virulence factor production.[3] For reporter gene assays, concentrations as low as the nanomolar to low micromolar range may be effective. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: Is pAHL expected to inhibit bacterial growth?

A3: Ideally, a quorum sensing inhibitor like pAHL should exhibit minimal to no bactericidal or bacteriostatic activity at the concentrations used for QS inhibition.[3] The goal of anti-QS strategies is to attenuate virulence without imposing a selective pressure that could lead to resistance.[5] It is crucial to perform a Minimum Inhibitory Concentration (MIC) assay to confirm that the observed QS inhibition is not a result of growth inhibition.[6]

Q4: Which quorum sensing systems are targeted by pAHL?

A4: pAHL and its analogs are known to primarily target the LasR and RhlR quorum sensing systems in Pseudomonas aeruginosa.[1][7] These systems are key regulators of virulence and biofilm formation.[8] The LasR receptor, which binds to the native ligand 3-oxo-C12-HSL, is often considered the master regulator in the P. aeruginosa QS hierarchy.[9]

Q5: How can I prepare a stock solution of pAHL?

A5: pAHL is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[10] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. This stock solution can then be diluted to the desired final concentration in the culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects bacterial growth or the assay itself (typically ≤ 0.5%).[10]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with pAHL.

Problem Possible Cause(s) Recommended Solution(s)
No or low QS inhibition observed. 1. Suboptimal pAHL concentration: The concentration may be too low to effectively compete with the native AHLs. 2. Degradation of pAHL: pAHL may be unstable in the culture medium due to factors like pH and temperature.[11] 3. Bacterial strain variation: The target strain may have a less sensitive QS system or produce very high levels of native AHLs.1. Perform a dose-response curve with a wider range of pAHL concentrations. 2. Check the pH of your culture medium over the course of the experiment, as AHLs can undergo lactonolysis at alkaline pH.[12] Prepare fresh pAHL solutions for each experiment. 3. Use a well-characterized reference strain. Consider quantifying the native AHL production of your strain.
Inconsistent or variable results between replicates. 1. Uneven biofilm formation: Biofilm assays are notoriously prone to variability. 2. Inaccurate pipetting of pAHL: Small volumes of high-concentration stock solutions can be difficult to pipette accurately. 3. Evaporation from microtiter plates: This can concentrate the pAHL and other media components, affecting results.1. Use pre-treated or tissue culture-treated plates to promote more uniform biofilm attachment. Ensure consistent washing steps. 2. Prepare intermediate dilutions of your pAHL stock to increase the pipetting volume. 3. Use plate sealers or incubate in a humidified chamber to minimize evaporation.
Observed QS inhibition is accompanied by reduced bacterial growth. 1. pAHL concentration is too high: At high concentrations, some QS inhibitors can exhibit off-target effects, including growth inhibition. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Determine the Minimum Inhibitory Concentration (MIC) of pAHL and use concentrations well below the MIC for your QS inhibition assays. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (e.g., ≤ 0.5% DMSO). Include a solvent-only control.
Precipitation of pAHL in the culture medium. 1. Poor solubility: pAHL has limited solubility in aqueous solutions.[1] 2. Interaction with media components: Components of the culture medium may cause the compound to precipitate.1. Ensure the final concentration of the organic solvent used to dissolve pAHL is sufficient to maintain its solubility. Gentle warming and sonication may aid in dissolution.[10] 2. Test the solubility of pAHL in your specific culture medium before starting the experiment. If precipitation occurs, you may need to adjust the solvent concentration or use a different medium.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of pAHL that inhibits the visible growth of a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • pAHL stock solution (in DMSO)

  • Resazurin solution (optional, for viability indication)

  • Plate reader

Procedure:

  • Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard.

  • In a 96-well plate, perform serial two-fold dilutions of the pAHL stock solution in MHB to achieve a range of final concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Add an equal volume of the bacterial suspension to each well.

  • Include a positive control (bacteria in MHB without pAHL) and a negative control (MHB only). Also, include a solvent control with the highest concentration of DMSO used.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of pAHL with no visible bacterial growth.[6] Optionally, add resazurin and incubate for a further 2-4 hours to assess viability by color change.

  • Read the optical density (OD) at 600 nm using a plate reader to quantify bacterial growth.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the effect of pAHL on biofilm formation.

Materials:

  • 96-well, flat-bottomed, tissue culture-treated microtiter plates

  • Bacterial culture (e.g., P. aeruginosa)

  • Tryptic Soy Broth (TSB) or other suitable medium

  • pAHL stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Grow a bacterial culture overnight in TSB.

  • Dilute the overnight culture 1:100 in fresh TSB.

  • Add 100 µL of the diluted culture to each well of a 96-well plate.

  • Add 100 µL of TSB containing various concentrations of pAHL to the wells. Include positive (no pAHL) and negative (medium only) controls, as well as a solvent control.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Carefully discard the planktonic cells by inverting the plate.

  • Wash the wells gently three times with 200 µL of PBS to remove loosely attached cells.

  • Air-dry the plate.

  • Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Discard the crystal violet solution and wash the wells three times with PBS.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Incubate for 15 minutes at room temperature.

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed plate and measure the absorbance at 550-590 nm.

Reporter Gene Assay

This assay measures the ability of pAHL to inhibit the activation of a QS-regulated promoter fused to a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase).

Materials:

  • Reporter strain (e.g., E. coli or P. aeruginosa carrying a LasR- or RhlR-dependent reporter plasmid)

  • Growth medium with appropriate antibiotics for plasmid maintenance

  • pAHL stock solution

  • Native AHL inducer (e.g., 3-oxo-C12-HSL for LasR, C4-HSL for RhlR)

  • Lysis buffer and substrate for the specific reporter enzyme (e.g., ONPG for β-galactosidase, luciferin for luciferase)

  • Plate reader (for absorbance or luminescence)

Procedure:

  • Grow an overnight culture of the reporter strain.

  • Dilute the culture in fresh medium and grow to early to mid-exponential phase.

  • In a 96-well plate, add the bacterial culture.

  • Add the native AHL inducer at a concentration known to give a strong signal (e.g., the EC50 concentration).

  • Add different concentrations of pAHL to the wells. Include controls with no pAHL (fully induced) and no native AHL (uninduced), as well as a solvent control.

  • Incubate the plate for a sufficient time to allow for gene expression (this will depend on the reporter system, typically a few hours).

  • Measure the reporter activity. For a β-galactosidase assay, this involves lysing the cells and adding ONPG, then measuring the absorbance at 420 nm over time. For a luciferase assay, lyse the cells, add luciferin, and measure the luminescence.

  • Calculate the percent inhibition of the reporter signal relative to the fully induced control.

Data Presentation

Table 1: Example of MIC Data for pAHL against P. aeruginosa

StrainpAHL MIC (µg/mL)
PAO1>256
PA14>256
Clinical Isolate 1>256
Note: This is example data. Actual MIC values should be determined experimentally.

Table 2: Example of Biofilm Inhibition Data for pAHL against P. aeruginosa PAO1

pAHL Concentration (µM)% Biofilm Inhibition (± SD)
1015 ± 5
5045 ± 8
10075 ± 6
20085 ± 4
Note: This is example data. Actual inhibition percentages should be determined experimentally.

Table 3: Example of Reporter Gene Assay Data for pAHL (LasR Inhibition)

pAHL Concentration (µM)% Inhibition of LasR activity (± SD)
120 ± 7
1060 ± 10
5090 ± 5
10095 ± 3
Note: This is example data. Actual IC50 values should be calculated from a dose-response curve.

Visualizations

quorum_sensing_pathway cluster_las Las System cluster_rhl Rhl System LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL LasI->3-oxo-C12-HSL LasR LasR Virulence Genes\n(e.g., lasB, rhlR) Virulence Genes (e.g., lasB, rhlR) LasR->Virulence Genes\n(e.g., lasB, rhlR) Activates transcription RhlR RhlR LasR->RhlR Activates 3-oxo-C12-HSL->LasR Binds and activates RhlI RhlI C4-HSL C4-HSL RhlI->C4-HSL Virulence Genes\n(e.g., rhlA, rhlB) Virulence Genes (e.g., rhlA, rhlB) RhlR->Virulence Genes\n(e.g., rhlA, rhlB) Activates transcription C4-HSL->RhlR Binds and activates pAHL pAHL pAHL->LasR Competitive inhibition pAHL->RhlR Competitive inhibition

Caption: Quorum sensing signaling pathways in P. aeruginosa and the inhibitory action of pAHL.

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis A Prepare pAHL stock solution (e.g., in DMSO) C MIC Assay (Determine growth inhibitory concentration) A->C D Biofilm Inhibition Assay (Quantify effect on biofilm formation) A->D E Reporter Gene Assay (Measure inhibition of QS gene expression) A->E B Grow overnight bacterial culture B->C B->D B->E F Determine MIC value C->F G Calculate % biofilm inhibition D->G H Calculate IC50 for QS inhibition E->H

Caption: General experimental workflow for evaluating pAHL as a quorum sensing inhibitor.

logical_relationship start Is QS inhibition observed? growth_inhibition Is bacterial growth inhibited? start->growth_inhibition Yes no_effect No Effect or Suboptimal Conditions start->no_effect No true_inhibition True QS Inhibition growth_inhibition->true_inhibition No false_positive False Positive (Growth inhibition) growth_inhibition->false_positive Yes troubleshoot Troubleshoot Experiment (e.g., concentration, stability) no_effect->troubleshoot

Caption: Logical workflow for interpreting experimental results with pAHL.

References

Overcoming solubility issues of N-phenylacetyl-L-Homoserine lactone in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-phenylacetyl-L-Homoserine lactone (PA-HSL).

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using PA-HSL solutions in aqueous experimental setups.

Problem 1: Precipitate forms when adding PA-HSL stock solution to aqueous buffer.

  • Cause: The low solubility of PA-HSL in aqueous solutions has been exceeded. Organic solvents like DMSO increase solubility, but adding a concentrated stock directly to a buffer can cause the compound to crash out.

  • Solution:

    • Decrease the final concentration: The solubility of PA-HSL in PBS (pH 7.2) is approximately 0.1 mg/mL.[1][2] Ensure your final experimental concentration does not exceed this limit.

    • Modify the dilution method: Instead of adding the PA-HSL stock directly to the full volume of your aqueous buffer, try adding it to a smaller volume first while vortexing, and then gradually adding the rest of the buffer.

    • Serial dilutions: Prepare intermediate dilutions of your stock solution in a solvent compatible with both your stock and final aqueous solution before the final dilution step.

    • Sonication: After dilution, sonicating the solution may help to redissolve fine precipitates.[2]

Problem 2: Inconsistent or no biological activity observed in assays.

  • Cause 1: Degradation of PA-HSL. The lactone ring of PA-HSL is susceptible to hydrolysis (lactonolysis), especially at pH values above neutral and at elevated temperatures.[3][4] This opens the ring and inactivates the molecule.

    • Solution:

      • Prepare fresh aqueous solutions of PA-HSL for each experiment. It is not recommended to store aqueous solutions for more than one day.[5][6][7]

      • Ensure the pH of your aqueous buffer is at or slightly below 7.2. Avoid basic conditions.

      • If your experiment requires incubation at higher temperatures (e.g., 37°C), be aware that the rate of hydrolysis will increase.[3][4] Minimize incubation times where possible or account for potential degradation in your experimental design.

  • Cause 2: Inaccurate stock solution concentration.

    • Solution:

      • Ensure the crystalline PA-HSL is fully dissolved in the organic solvent before making further dilutions. Sonication can aid in dissolving the compound in solvents like DMSO.[2]

      • Use a calibrated pipette for all transfers.

  • Cause 3: Insufficient final concentration.

    • Solution:

      • Refer to literature for typical effective concentrations of PA-HSL in your specific assay.

      • Perform a dose-response experiment to determine the optimal concentration range.

Problem 3: Organic solvent (e.g., DMSO) is affecting the experimental system.

  • Cause: Many biological systems are sensitive to organic solvents, even at low concentrations.

  • Solution:

    • Minimize solvent concentration: Prepare a highly concentrated stock solution of PA-HSL in the organic solvent so that the final concentration of the solvent in your aqueous solution is minimal (typically ≤0.1%).[2]

    • Solvent control: Always include a vehicle control in your experiments, which contains the same final concentration of the organic solvent as your experimental samples, but without PA-HSL. This will help you to distinguish the effects of the solvent from the effects of PA-HSL.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a stock solution of PA-HSL?

A1: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended for preparing stock solutions of PA-HSL.[1] The solubility in these solvents is approximately 30 mg/mL.[1]

Q2: Can I dissolve PA-HSL directly in an aqueous buffer?

A2: While it is possible to dissolve PA-HSL directly in aqueous buffers like PBS (pH 7.2), its solubility is very low, around 0.1 mg/mL.[1][2] For most applications, preparing a concentrated stock solution in an organic solvent and then diluting it into the aqueous buffer is a more practical approach.

Q3: How should I store my PA-HSL?

A3: Crystalline (powder) PA-HSL should be stored at -20°C.[8] Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C or -80°C for several months.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] Aqueous solutions of PA-HSL are not stable and should be prepared fresh for each use.[5][6][7]

Q4: Why is my PA-HSL solution changing pH over time?

A4: The hydrolysis of the lactone ring in aqueous solutions results in the formation of the corresponding N-acyl homoserine, which is an acid. This can lead to a decrease in the pH of an unbuffered solution over time.[3][4]

Q5: Are there any solvents I should avoid when working with PA-HSL?

A5: It is recommended to avoid primary alcohols like ethanol for preparing stock solutions, as they have been shown to open the lactone ring.[5][6][7]

Data Presentation

Table 1: Solubility of this compound (PA-HSL)

SolventApproximate SolubilityReference
Dimethyl sulfoxide (DMSO)≥ 125 mg/mL[8]
Dimethylformamide (DMF)30 mg/mL[1]
PBS (pH 7.2)0.1 mg/mL[1][2]
Ethanol1 mg/mL (Sonication recommended)[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of PA-HSL in DMSO

Materials:

  • This compound (PA-HSL), crystalline solid (MW: 219.24 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 2.19 mg of crystalline PA-HSL and place it into a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the PA-HSL.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure the compound is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.[2]

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[2]

Protocol 2: Preparation of a 10 µM Working Solution of PA-HSL in Aqueous Buffer

Materials:

  • 10 mM PA-HSL stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculation: Determine the total volume of the working solution required for your experiment.

  • Dilution: To prepare a 10 µM working solution, you will perform a 1:1000 dilution of the 10 mM stock solution. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM PA-HSL stock solution to 999 µL of your sterile aqueous buffer.

  • Mixing: Immediately after adding the stock solution to the buffer, vortex the solution thoroughly to ensure proper mixing and to prevent precipitation.

  • Use: Use the freshly prepared working solution in your experiment without delay. Do not store the aqueous working solution.

Note: The final concentration of DMSO in this example is 0.1%. Always calculate the final solvent concentration and include a vehicle control in your experimental setup.

Visualizations

Quorum_Sensing_Pathway General Quorum Sensing (QS) Signaling Pathway for AHLs AHL_Synthase AHL Synthase (e.g., LuxI) AHL_ext PA-HSL (AHL) AHL_Synthase->AHL_ext Synthesis & Diffusion LuxR_protein LuxR-type Protein AHL_LuxR_complex AHL-LuxR Complex QS_genes Quorum Sensing Target Genes AHL_LuxR_complex->QS_genes Activates Transcription QS_genes->AHL_Synthase Positive Feedback AHL_ext->LuxR_protein Diffusion & Binding (at high concentration)

Caption: A diagram of the generalized AHL-mediated quorum sensing pathway.

Troubleshooting_Workflow Troubleshooting PA-HSL Solubility and Activity Issues start Experiment Start: Prepare PA-HSL Solution precipitate Precipitate Observed? start->precipitate no_activity No/Low Biological Activity? precipitate->no_activity No solubility_exceeded Solubility Limit Exceeded precipitate->solubility_exceeded Yes degradation Possible Degradation (pH, Temp, Age) no_activity->degradation Yes solvent_effect Solvent Interference? no_activity->solvent_effect No, activity expected sol_1 Decrease Final Concentration solubility_exceeded->sol_1 sol_2 Improve Dilution Method (e.g., vortexing, serial dilution) solubility_exceeded->sol_2 sol_3 Use Sonication solubility_exceeded->sol_3 sol_1->start Retry sol_2->start Retry sol_3->start Retry sol_4 Prepare Fresh Solution degradation->sol_4 sol_5 Check Buffer pH & Temp degradation->sol_5 sol_4->start Retry sol_5->start Retry sol_6 Include Vehicle Control solvent_effect->sol_6 Yes/Maybe success Successful Experiment solvent_effect->success No sol_6->start Redesign & Retry sol_7 Minimize Solvent % sol_6->sol_7 sol_7->start Redesign & Retry

Caption: A workflow diagram for troubleshooting common PA-HSL issues.

References

Technical Support Center: N-phenylacetyl-L-Homoserine lactone (pAHL) Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-phenylacetyl-L-Homoserine lactone (pAHL). The information provided is based on established methods for the detection of N-acyl homoserine lactones (AHLs), the class of molecules to which pAHL belongs.

Troubleshooting Guides

Issue 1: No or Low Signal Intensity in LC-MS/MS Analysis

Question: I am not detecting my pAHL standard or my experimental samples using LC-MS/MS, or the signal is much lower than expected. What are the possible causes and solutions?

Answer:

Low or no signal for pAHL in LC-MS/MS analysis can stem from several factors, ranging from sample stability to instrument parameters. Below is a step-by-step guide to troubleshoot this issue.

Potential Causes and Solutions:

  • pAHL Degradation: pAHL, like other AHLs, is susceptible to pH-dependent lactonolysis, where the homoserine lactone ring is hydrolyzed, rendering it inactive and undetectable by methods targeting the intact molecule.[1][2]

    • Solution: Ensure that the pH of your samples and solvents is neutral to slightly acidic (pH < 7). Avoid basic conditions, as they significantly accelerate degradation.[1] If your bacterial culture medium becomes alkaline during growth, extract pAHL as soon as possible after harvesting.[2]

  • Sub-optimal MS Parameters: Incorrect mass transition settings or ionization parameters will lead to poor detection.

    • Solution: Verify the precursor and product ion m/z values for pAHL. For positive ion mode, the precursor ion is [M+H]⁺. Ensure the collision energy and other source parameters are optimized for pAHL or a similar AHL.

  • Matrix Effects: Components in your sample matrix (e.g., culture media, cell lysates) can suppress the ionization of pAHL in the mass spectrometer.

    • Solution: Implement a robust sample clean-up procedure. Solid-phase extraction (SPE) is highly effective for removing interfering substances from bacterial culture supernatants.[3] Diluting your sample can also mitigate matrix effects, though this may reduce the concentration of pAHL below the limit of detection.

  • Improper Sample Storage: pAHL may degrade if not stored correctly.

    • Solution: Store pAHL standards and samples at -20°C or lower for long-term stability. For short-term storage, refrigeration at 4°C is acceptable, but for no more than a few days. Avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent or Non-Reproducible Results in Biosensor Assays

Question: My pAHL biosensor assay is giving me variable results between experiments. How can I improve the reproducibility?

Answer:

Biosensor assays are powerful tools for detecting AHLs, but their sensitivity can be influenced by various experimental conditions. Inconsistency in results is a common challenge that can be addressed by standardizing your protocol.

Potential Causes and Solutions:

  • Variability in Biosensor Strain Activity: The physiological state of the bacterial biosensor strain can affect its response to pAHL.

    • Solution: Always use a fresh overnight culture of the biosensor strain grown to a consistent optical density (OD). Standardize the growth medium, temperature, and aeration for both the inoculum and the assay itself.

  • pAHL Degradation in Assay Medium: As with LC-MS/MS, the pH of the assay medium can lead to pAHL degradation.

    • Solution: Buffer the assay medium to a pH that is optimal for both the biosensor's activity and pAHL stability (typically neutral to slightly acidic).

  • Interfering Compounds in the Sample: Your sample may contain native AHLs or other molecules that can either activate or inhibit the biosensor, leading to false positives or negatives.

    • Solution: Include appropriate controls, such as a sample from a bacterial strain known to not produce AHLs. If possible, perform an extraction and clean-up of your sample before applying it to the biosensor assay.

  • Solvent Effects: The solvent used to dissolve pAHL can affect the viability and response of the biosensor.

    • Solution: Use a solvent that is compatible with your biosensor, such as DMSO or ethanol, and ensure the final concentration in the assay is low (typically <1%) and consistent across all samples and standards. Always include a solvent-only control.

Frequently Asked Questions (FAQs)

1. What is the typical stability of pAHL in aqueous solutions?

While specific quantitative data for pAHL is limited, the stability of AHLs is known to be dependent on pH, temperature, and the length of the acyl side chain.[1][2] Generally, AHLs are more stable under neutral to acidic conditions and at lower temperatures.[1][4] At alkaline pH, the lactone ring undergoes hydrolysis, leading to inactivation.[1] For example, the half-life of N-hexanoyl-L-homoserine lactone (C6-HSL) is significantly shorter at higher pH and temperature.[4] It is reasonable to assume that pAHL follows a similar stability profile.

2. What are the expected mass transitions for pAHL in LC-MS/MS?

For this compound (C₁₂H₁₃NO₃, Molecular Weight: 219.24), the expected precursor ion in positive electrospray ionization (ESI+) mode is [M+H]⁺ at m/z 220.2. A characteristic product ion for AHLs results from the cleavage of the amide bond, yielding the homoserine lactone ring moiety, which is observed at m/z 102. Therefore, a primary mass transition to monitor would be 220.2 → 102.0.

3. Can I use a biosensor designed for other AHLs to detect pAHL?

Yes, it is possible. pAHL has been shown to act as both an antagonist and a superagonist for LuxR-type receptors in various bacterial species, including Vibrio fischeri. Therefore, biosensors based on these systems can be used to detect pAHL activity. However, the response will be specific to the particular biosensor and its cognate LuxR receptor. It is crucial to run a dose-response curve with a pAHL standard to characterize the biosensor's sensitivity and dynamic range for this specific molecule.

4. What are the common sources of contamination in pAHL analysis?

Contamination can arise from several sources, including:

  • Cross-contamination between samples: Ensure proper cleaning of syringes and autosampler components in LC-MS systems between runs.

  • Leachables from plasticware: Use high-quality, solvent-resistant polypropylene or glass tubes and pipette tips.

  • Bacterial growth in solvents: Use fresh, high-purity solvents and filter aqueous mobile phases.[5]

  • Carryover from previous injections: Implement a thorough wash cycle between samples, especially after injecting high-concentration standards or complex matrix samples.[6]

5. How can I quantify pAHL in a bacterial culture?

The most accurate and sensitive method for quantifying pAHL is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] This technique offers high specificity and can achieve low limits of detection.[3] To perform absolute quantification, a standard curve of known pAHL concentrations should be prepared in a matrix that closely matches the experimental samples to account for matrix effects. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

Data Presentation

Table 1: Detection Methods for N-acyl Homoserine Lactones (AHLs) - Applicable to pAHL

MethodPrincipleLimit of Detection (LOD)AdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.As low as 1 ppb (1 ng/mL); 10 ppt with preconcentration.[3]High specificity and sensitivity, allows for absolute quantification.Requires expensive instrumentation, potential for matrix effects.
GC-MS Gas chromatographic separation followed by mass-based detection.Generally less sensitive than LC-MS/MS for AHLs.[3]Good for volatile compounds, provides structural information.Requires derivatization for many AHLs, not ideal for thermally labile compounds.
Biosensors Genetically engineered bacteria that produce a measurable signal (e.g., light, color) in response to AHLs.Varies widely depending on the biosensor; can be in the nanomolar range.High throughput, cost-effective, measures biological activity.Susceptible to interference from other molecules, can be non-specific.
TLC Overlay Thin-layer chromatography separation followed by overlaying with a biosensor strain.Qualitative to semi-quantitative.Simple, inexpensive, allows for separation of different AHLs in a mixture.Low resolution, not suitable for precise quantification.

Table 2: Stability of AHLs - General Guidance for pAHL

ConditionEffect on StabilityRecommendation
pH > 7 (Alkaline) Rapid degradation via lactonolysis.[1]Buffer samples and solutions to a neutral or slightly acidic pH.
pH < 7 (Acidic) Increased stability.[1]Maintain acidic conditions for long-term storage of stock solutions.
Elevated Temperature Accelerates degradation.[2][4]Store samples at low temperatures (-20°C or below). Avoid excessive heat during sample preparation.
Enzymatic Activity Certain bacteria and eukaryotes produce enzymes (lactonases, acylases) that can degrade AHLs.If enzymatic degradation is suspected, heat-inactivate samples or use extraction methods that denature proteins.

Experimental Protocols

Protocol 1: Quantification of pAHL in Bacterial Culture Supernatant by LC-MS/MS
  • Sample Preparation:

    • Grow the bacterial culture to the desired growth phase.

    • Centrifuge the culture at >10,000 x g for 10 minutes at 4°C to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria and debris.

    • Acidify the supernatant to a pH of ~3.0 with an appropriate acid (e.g., formic acid) to stabilize the pAHL.

  • Extraction (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by acidified water (pH ~3.0).

    • Load the acidified supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the pAHL from the cartridge with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute pAHL.

      • Flow Rate: 0.2 - 0.4 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transition: 220.2 → 102.0 (and potentially other qualifying transitions).

      • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal.

  • Quantification:

    • Prepare a calibration curve using pAHL standards of known concentrations.

    • Analyze the experimental samples and quantify the pAHL concentration by interpolating from the calibration curve.

Protocol 2: Detection of pAHL using an Agrobacterium tumefaciens-based Biosensor
  • Preparation of Biosensor Culture:

    • Inoculate a suitable liquid medium (e.g., LB) with the A. tumefaciens biosensor strain (e.g., NTL4(pZLR4)).

    • Incubate overnight at the optimal growth temperature with shaking.

  • Plate-Based Assay:

    • Prepare agar plates with a suitable medium containing the chromogenic substrate X-Gal.

    • Spread a lawn of the overnight biosensor culture onto the plates.

    • Spot a small volume (e.g., 5-10 µL) of your pAHL standard or sample onto the surface of the agar.

    • Incubate the plates at the optimal temperature for the biosensor.

    • Observe the plates for the development of a blue color around the spots, indicating a positive response. The intensity of the color can be used for semi-quantitative estimation.

Visualizations

Quorum_Sensing_Pathway Generic AHL Signaling Pathway cluster_cell Bacterial Cell pAHL_in pAHL (in) LuxR LuxR Protein pAHL_in->LuxR Binds Complex pAHL-LuxR Complex LuxR->Complex DNA Target DNA Complex->DNA Activates Transcription Gene Transcription DNA->Transcription pAHL_out pAHL (extracellular) pAHL_out->pAHL_in Diffusion

Caption: A simplified diagram of a generic AHL-mediated quorum sensing pathway.

pAHL_Detection_Workflow Experimental Workflow for pAHL Detection start Start: Bacterial Culture Sample centrifuge Centrifugation start->centrifuge filter Supernatant Filtration (0.22 µm) centrifuge->filter extract Solid-Phase Extraction (SPE) filter->extract reconstitute Reconstitution in Solvent extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis & Quantification lcms->data

Caption: A typical experimental workflow for the detection and quantification of pAHL.

Troubleshooting_Tree Troubleshooting Decision Tree for LC-MS/MS start No / Low Signal check_standard Is the pAHL standard visible? start->check_standard no_standard No check_standard->no_standard No yes_standard Yes check_standard->yes_standard Yes check_ms Check MS Parameters (m/z, collision energy) no_standard->check_ms check_stability Check Standard Stability (pH, storage) check_ms->check_stability check_matrix Matrix Effects? yes_standard->check_matrix yes_matrix Yes check_matrix->yes_matrix Yes no_matrix No check_matrix->no_matrix No improve_cleanup Improve Sample Cleanup (SPE) yes_matrix->improve_cleanup dilute_sample Dilute Sample improve_cleanup->dilute_sample check_extraction Check Extraction Efficiency no_matrix->check_extraction check_degradation Check for Sample Degradation (pH, enzymes) check_extraction->check_degradation

Caption: A decision tree for troubleshooting common issues in pAHL detection by LC-MS/MS.

References

Technical Support Center: N-phenylacetyl-L-Homoserine Lactone (pAHL)-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the interactions between N-phenylacetyl-L-Homoserine lactone (pAHL) and its protein targets. The information is tailored for researchers, scientists, and drug development professionals.

I. Troubleshooting Guides

This section addresses common issues encountered during key experimental procedures used to characterize pAHL-protein interactions.

Isothermal Titration Calorimetry (ITC)

Question: My ITC thermogram shows no discernible binding, or the heat changes are too small to analyze. What could be the issue?

Answer: This is a common issue that can arise from several factors. Here are some troubleshooting steps:

  • Protein/Ligand Concentration:

    • Ensure your protein and pAHL concentrations are appropriate. For a typical experiment, the protein concentration in the cell should be 10-100 µM, and the pAHL concentration in the syringe should be at least 10-fold higher.

    • If the binding affinity is very low, you may need to increase the concentrations of both protein and pAHL.

  • Buffer Mismatch:

    • A mismatch in the buffer composition between the protein in the cell and the pAHL in the syringe can cause large heats of dilution, masking the binding signal.

    • Solution: Dialyze the protein against the same buffer used to dissolve the pAHL. Ensure the pH is identical.

  • Protein Inactivity:

    • The purified protein may be inactive or misfolded.

    • Solution: Verify the integrity and activity of your protein using other techniques like circular dichroism (CD) or a functional assay if available.

  • No Interaction: It is possible that under the tested conditions, there is no significant interaction between your protein and pAHL.

Question: I am observing a noisy baseline or spikes in my ITC data. How can I resolve this?

Answer: A noisy baseline can obscure the real binding signal. Consider the following:

  • Improper Degassing: Dissolved gases in your samples can lead to bubbles and noise.

    • Solution: Thoroughly degas both the protein and pAHL solutions immediately before the experiment.

  • Sample Precipitation/Aggregation: pAHL, being a small hydrophobic molecule, might aggregate at high concentrations. Protein aggregation can also occur.[1]

    • Solution: Centrifuge your samples at high speed before loading them into the calorimeter. Consider including a small percentage of a non-ionic detergent or DMSO in your buffer to improve pAHL solubility, ensuring the same concentration is in both the cell and syringe solutions.

  • Instrument Contamination: The sample or reference cell may be contaminated from previous experiments.

    • Solution: Follow the instrument manufacturer's instructions for a thorough cleaning of the cells.

Surface Plasmon Resonance (SPR)

Question: I am not observing a significant binding response when I inject pAHL over the immobilized protein.

Answer: A low or absent SPR signal can be due to several reasons:

  • Low Protein Immobilization Level: Insufficient immobilized protein will result in a weak signal.

    • Solution: Optimize the immobilization protocol to achieve a higher density of active protein on the sensor chip.

  • Inactive Immobilized Protein: The immobilization process might have denatured the protein.

    • Solution: Try different immobilization chemistries (e.g., amine coupling vs. capture-based methods) or change the pH of the coupling buffer to minimize protein denaturation.[2]

  • Mass Transport Limitation: For high-affinity interactions, the rate of pAHL binding might be limited by the diffusion rate from the bulk solution to the sensor surface.

    • Solution: Increase the flow rate of the analyte or decrease the density of the immobilized ligand.[3]

  • Small Molecule Analyte: pAHL is a small molecule, which will inherently produce a smaller signal compared to a larger protein analyte.

    • Solution: Ensure your SPR instrument has sufficient sensitivity for small molecule analysis. You may need to use a higher concentration of pAHL.

Question: I am seeing a high level of non-specific binding of pAHL to the reference channel.

Answer: Non-specific binding can lead to inaccurate kinetic and affinity measurements. Here are some strategies to minimize it:

  • Buffer Additives:

    • Solution: Include additives like bovine serum albumin (BSA) or non-ionic surfactants (e.g., Tween 20) in your running buffer to block non-specific binding sites.[3]

  • Reference Surface:

    • Solution: Use a reference surface with an immobilized protein that is known not to interact with pAHL but has similar properties to your target protein.

  • Ionic Strength:

    • Solution: Vary the ionic strength of the running buffer. Increasing the salt concentration can often reduce non-specific electrostatic interactions.

Pull-Down Assays

Question: I am not able to pull down any interacting proteins with my pAHL bait.

Answer: Failure to identify interacting partners can be due to several factors:

  • Inefficient Bait Immobilization: The pAHL may not be correctly immobilized on the beads.

    • Solution: Verify the successful immobilization of pAHL to the beads. This can be done using analytical techniques if a quantifiable tag is used on the pAHL derivative.

  • Weak or Transient Interaction: The interaction between pAHL and its target protein might be too weak or transient to survive the washing steps.

    • Solution: Consider using a chemical cross-linking agent to stabilize the interaction before performing the pull-down.[4][5]

  • Low Abundance of Target Protein: The target protein may be present in very low amounts in the cell lysate.

    • Solution: Use a larger amount of cell lysate or try to enrich for the target protein before the pull-down assay.

Question: I have many non-specific proteins binding to my beads in the control experiment.

Answer: High background from non-specific binding is a common problem in pull-down assays.

  • Blocking:

    • Solution: Pre-incubate the beads with a blocking agent like BSA before adding the cell lysate.

  • Washing Conditions:

    • Solution: Optimize the washing steps by increasing the number of washes or the stringency of the wash buffer (e.g., by increasing the salt concentration or adding a small amount of detergent).

  • Control Beads:

    • Solution: Use control beads that have been treated with a molecule structurally similar to pAHL but known to be inactive to identify proteins that bind non-specifically to the general chemical structure.[6]

II. FAQs

Q1: What are the known protein targets for this compound (pAHL)?

A1: The primary known protein targets for pAHLs are LuxR-type transcriptional regulators. For instance, in the bacterium Vibrio fischeri, pAHLs have been shown to interact with the LuxR protein, acting as either antagonists or superagonists of the native quorum-sensing signal.[7][8]

Q2: How can pAHL act as both an antagonist and a superagonist?

A2: The dual activity of pAHLs is thought to depend on the specific chemical substitutions on the phenylacetyl group and their positioning.[7] These modifications likely alter the binding orientation and affinity of the pAHL within the ligand-binding pocket of the LuxR protein. An agonistic interaction stabilizes the active conformation of LuxR, promoting its dimerization and DNA binding, while an antagonistic interaction may prevent this activation.

Q3: What concentrations of pAHL should I use in my binding assays?

A3: The optimal concentration will depend on the binding affinity of the specific pAHL-protein interaction. As a starting point, for ITC, a pAHL concentration 10-20 times higher than the protein concentration is recommended. For SPR, a concentration range spanning at least 10-fold above and below the expected dissociation constant (Kd) should be tested. Reporter gene assays have shown EC50 values for some pAHLs in the low micromolar range.[7]

Q4: How can I improve the solubility of pAHL for my experiments?

A4: pAHL is a relatively hydrophobic molecule and may have limited solubility in aqueous buffers. To improve solubility, you can dissolve it in a small amount of an organic solvent like DMSO and then dilute it into your experimental buffer. It is crucial to have the same final concentration of the organic solvent in all your solutions (e.g., in both the syringe and the cell for ITC) to avoid artifacts from heats of dilution.

Q5: Are there specific controls I should use when working with pAHL?

A5: Yes, proper controls are essential. For binding studies, it is recommended to use a structurally similar but biologically inactive analog of pAHL as a negative control to assess non-specific binding. Additionally, performing the experiment with a known non-binding protein can help identify artifacts.

III. Quantitative Data

Due to the limited availability of direct thermodynamic and kinetic data for the this compound (pAHL)-LuxR interaction in the literature, the following tables provide representative data from closely related N-acyl-homoserine lactone (AHL)-LuxR homolog interactions to serve as a reference.

Table 1: Representative Thermodynamic Parameters for AHL-Protein Interactions (from ITC)

LigandProteinKd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)Reference
N-(3-oxohexanoyl)-L-homoserine lactoneCarR1.8--2[9]
MesoporphyrinFerrochelatase--97.1-1[10]

Note: The data for CarR, a LuxR homolog, was determined by fluorescence quenching. The data for Ferrochelatase is included to show a strongly exothermic interaction.

Table 2: Representative Kinetic Parameters for Small Molecule-Protein Interactions (from SPR)

AnalyteLigandka (M-1s-1)kd (s-1)KD (µM)Reference
AcetazolamideCarbonic Anhydrase II1.2 x 1051.1 x 10-20.092[11]
4-CarboxybenzenesulfonamideCarbonic Anhydrase II4.5 x 1032.9 x 10-26.4[11]
SulfanilamideCarbonic Anhydrase II2.1 x 1034.0 x 10-219[11]

Note: This table provides examples of kinetic data for small molecule inhibitors binding to a protein target, demonstrating the range of values that can be obtained from SPR.

Table 3: Representative Agonist and Antagonist Activity of pAHL Analogs on LuxR in V. fischeri

CompoundActivityEC50 / % InhibitionReference
N-(3-nitro-phenylacetyl)-L-homoserine lactoneSuperagonist0.3 µM[7]
N-(4-bromo-phenylacetyl)-L-homoserine lactoneAntagonist79% inhibition at 5 µM[7][8]
N-(3-oxo-hexanoyl)-L-homoserine lactone (native ligand)Agonist3 µM[7]

Note: This data is from reporter gene assays and reflects the cellular response, not direct binding affinity.

IV. Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol

This protocol provides a general framework for measuring the thermodynamic parameters of pAHL binding to a LuxR-type receptor.

Materials:

  • Isothermal Titration Calorimeter

  • Purified LuxR-type receptor protein (at least 95% pure)

  • This compound (pAHL)

  • Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Degassing apparatus

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein extensively against the chosen buffer.

    • Prepare a stock solution of pAHL in DMSO.

    • Dilute the pAHL stock solution into the dialysis buffer to the desired final concentration (typically 10-20 times the protein concentration). The final DMSO concentration should be low (e.g., <5%) and identical in both the protein and pAHL solutions.

    • Prepare the protein solution at the desired concentration (e.g., 20 µM) in the same final buffer containing the same percentage of DMSO.

    • Thoroughly degas both the protein and pAHL solutions for at least 10 minutes before use.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the pAHL solution into the injection syringe.

    • Set the experimental parameters:

      • Temperature: 25 °C

      • Stirring speed: 300-400 rpm

      • Number of injections: 20-30

      • Injection volume: 1-2 µL for the first injection (to account for diffusion from the syringe tip), and 8-10 µL for subsequent injections.

      • Spacing between injections: 120-180 seconds.

  • Data Acquisition and Analysis:

    • Perform a control experiment by titrating the pAHL solution into the buffer alone to determine the heat of dilution.

    • Run the main experiment by titrating the pAHL solution into the protein solution.

    • Subtract the heat of dilution from the binding data.

    • Analyze the integrated heat data using the instrument's software to fit to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the steps for analyzing the kinetics of pAHL-protein interactions.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified protein

  • pAHL

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the purified protein (e.g., at 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of pAHL dilutions in the running buffer (e.g., from 0.1 to 10 times the expected Kd).

    • Inject the pAHL solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection as a blank.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each pAHL injection using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt solution), if necessary.

  • Data Analysis:

    • Subtract the response from the reference channel and the blank injection from the binding data.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Pull-Down Assay with Small Molecule Bait Protocol

This protocol describes how to identify protein binding partners for pAHL using an affinity pull-down approach.

Materials:

  • Immobilized pAHL analog (e.g., pAHL linked to agarose beads via a linker)

  • Control beads (e.g., beads with the linker only or with an inactive pAHL analog)

  • Cell lysate

  • Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, protease inhibitors, pH 7.4)

  • Wash buffer (lysis buffer with a lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a solution containing a high concentration of free pAHL)

Procedure:

  • Bead Preparation:

    • Wash the immobilized pAHL beads and control beads with lysis buffer.

  • Incubation with Lysate:

    • Incubate the beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using the elution buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with an antibody against a suspected interacting protein. For identification of unknown partners, the eluted proteins can be analyzed by mass spectrometry.

V. Mandatory Visualizations

pAHL_Signaling_Pathway pAHL Interaction with LuxR Signaling Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular pAHL_out pAHL pAHL_in pAHL pAHL_out->pAHL_in Diffusion LuxR_inactive Inactive LuxR (Monomer) pAHL_in->LuxR_inactive Binding LuxR_active Active LuxR (Dimer) LuxR_inactive->LuxR_active Conformational Change & Dimerization LuxR_blocked Blocked LuxR LuxR_inactive->LuxR_blocked Inhibition DNA lux Box DNA LuxR_active->DNA Binding Transcription Gene Transcription DNA->Transcription Activation Agonist Superagonist pAHL Agonist->LuxR_inactive Strong Binding & Conformational Change Antagonist Antagonist pAHL Antagonist->LuxR_inactive Binding (prevents active conformation) ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein_prep Prepare & Degas Protein Solution Load_protein Load Protein into Sample Cell Protein_prep->Load_protein pAHL_prep Prepare & Degas pAHL Solution Load_pAHL Load pAHL into Syringe pAHL_prep->Load_pAHL Titration Titrate pAHL into Protein Load_protein->Titration Load_pAHL->Titration Raw_data Record Heat Change (Thermogram) Titration->Raw_data Integration Integrate Peaks Raw_data->Integration Binding_isotherm Plot Binding Isotherm Integration->Binding_isotherm Fitting Fit to Binding Model Binding_isotherm->Fitting Results Determine: Kd, ΔH, ΔS, n Fitting->Results SPR_Workflow Surface Plasmon Resonance (SPR) Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Immobilize Immobilize Protein on Sensor Chip Inject_pAHL Inject pAHL over Sensor Surface Immobilize->Inject_pAHL Prep_pAHL Prepare pAHL Dilution Series Prep_pAHL->Inject_pAHL Regenerate Regenerate Surface Inject_pAHL->Regenerate Sensorgram Record Sensorgram (RU vs. Time) Inject_pAHL->Sensorgram Regenerate->Inject_pAHL Correction Reference & Blank Subtraction Sensorgram->Correction Fitting Fit to Kinetic Model Correction->Fitting Results Determine: ka, kd, KD Fitting->Results Pulldown_Workflow Pull-Down Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Immobilize_pAHL Immobilize pAHL on Beads (Bait) Incubate Incubate Bait with Prey Immobilize_pAHL->Incubate Prepare_lysate Prepare Cell Lysate (Prey) Prepare_lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Detection Detection: - Western Blot - Mass Spectrometry SDS_PAGE->Detection

References

Challenges in quantifying endogenous N-phenylacetyl-L-Homoserine lactone from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of N-phenylacetyl-L-Homoserine lactone (PAHSA) from complex biological samples. This resource provides detailed troubleshooting guidance, answers to frequently asked questions, standardized protocols, and comparative data to assist researchers, scientists, and drug development professionals in overcoming the unique challenges of PAHSA analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, offering potential causes and actionable solutions in a direct question-and-answer format.

Q: Why am I observing low or no recovery of PAHSA in my samples?

A: Low recovery of PAHSA is a common issue stemming from its lipophilic nature, low endogenous concentrations, and susceptibility to degradation. Several factors along the extraction and analysis workflow could be responsible.

Potential Causes & Solutions:

  • Inefficient Extraction: Standard protein precipitation is often ineffective for lipids.[1]

    • Solution: Employ a robust lipid extraction method such as a Folch or Bligh-Dyer liquid-liquid extraction (LLE) using chloroform/methanol mixtures. For a more targeted cleanup, follow the initial LLE with Solid-Phase Extraction (SPE) using a hydrophobic sorbent like C18 or a mixed-mode cation exchange cartridge.[2]

  • Analyte Degradation: The lactone ring of PAHSA is susceptible to hydrolysis, especially under alkaline pH conditions.[3]

    • Solution: Ensure all buffers and solvents are maintained at a neutral or slightly acidic pH (e.g., pH < 7).[4] Keep samples on ice or at 4°C throughout the extraction process and add antioxidants like butylated hydroxytoluene (BHT) to organic solvents to prevent oxidative degradation. For long-term storage, samples should be kept at -80°C.[5]

  • Poor SPE Recovery: The choice of SPE sorbent and elution solvent is critical.

    • Solution: Optimize your SPE protocol. Ensure the sorbent is properly conditioned and equilibrated. Test various elution solvents with increasing organic strength (e.g., methanol, acetonitrile, ethyl acetate) to find the optimal solvent for eluting PAHSA while leaving interferents behind.

  • Adsorption to Surfaces: Due to its hydrophobicity, PAHSA can adsorb to plasticware.

    • Solution: Use polypropylene or glass tubes and pipette tips wherever possible. Including a small percentage of organic solvent (e.g., acetonitrile) in aqueous samples can help minimize adsorption.

Q: My chromatogram shows poor peak shape and/or co-eluting peaks. How can I resolve PAHSA isomers?

A: The presence of structurally similar isomers is a major challenge in lipidomics. Achieving baseline separation is crucial for accurate quantification.

Potential Causes & Solutions:

  • Inadequate Chromatographic Column: A standard C18 column may not provide sufficient selectivity for PAHSA isomers.

    • Solution: Test columns with different stationary phase chemistries. A column with phenyl-hexyl or biphenyl ligands can offer alternative selectivity through π-π interactions with the phenyl ring of PAHSA. Supercritical fluid chromatography (SFC) has also been shown to provide excellent separation for N-acyl homoserine lactones (AHLs).[6]

  • Suboptimal Mobile Phase Gradient: A generic gradient may not be suitable for resolving closely eluting compounds.

    • Solution: Develop a shallower, more targeted elution gradient. Start with a lower percentage of organic solvent and increase it slowly over a longer run time to improve separation.[7] The addition of a small amount of formic acid (0.1%) to the mobile phase can improve peak shape for acidic analytes.[8]

  • Co-elution with Matrix Components: Complex samples contain numerous lipids that can interfere with PAHSA detection.

    • Solution: Enhance sample cleanup using SPE as described above. If co-elution persists, a high-resolution mass spectrometer can help distinguish PAHSA from interfering species based on accurate mass, even if they are not chromatographically separated.[9]

Q: I'm seeing high background noise and significant matrix effects in my mass spectrometry data. What can I do?

A: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds, are a primary obstacle in LC-MS based bioanalysis, particularly for lipids.[1][10][11][12][13]

Potential Causes & Solutions:

  • Phospholipid Contamination: Phospholipids are abundant in biological samples and are a major cause of ion suppression.

    • Solution: Implement a sample preparation strategy specifically designed to remove phospholipids.[1] Options include protein precipitation followed by SPE or specialized phospholipid removal plates/cartridges.

  • Insufficient Chromatographic Separation: If matrix components co-elute with PAHSA, they will interfere with ionization.

    • Solution: Optimize the LC method to separate PAHSA from the bulk of the matrix components. A longer column or a slower gradient can be effective.[1]

  • Inappropriate Internal Standard: A non-ideal internal standard cannot adequately compensate for matrix effects.

    • Solution: The best practice is to use a stable isotope-labeled internal standard (e.g., PAHSA-d4). This standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.

Q: My results are inconsistent across batches. What are the potential sources of variability?

A: Reproducibility issues often point to subtle variations in sample handling, preparation, or instrument performance.

Potential Causes & Solutions:

  • Sample Collection and Storage: Inconsistent freeze-thaw cycles or storage temperatures can lead to analyte degradation.

    • Solution: Standardize your sample handling protocol. Aliquot samples upon collection to avoid repeated freeze-thaw cycles.[5] Ensure consistent storage at -80°C.

  • Inconsistent Sample Preparation: Minor deviations in extraction or SPE procedures can introduce significant variability.

    • Solution: Prepare a detailed, step-by-step SOP for the entire workflow. Use automated liquid handlers for repetitive tasks if available. Always process quality control (QC) samples with each batch to monitor the performance of the assay.

  • Instrument Performance Fluctuation: The sensitivity of an LC-MS/MS system can drift over time.

    • Solution: Run a system suitability test before each batch using a standard solution of PAHSA to verify retention time, peak shape, and signal intensity. Monitor the performance of QC samples within and between batches to identify any systemic drift.

Frequently Asked Questions (FAQs)

Q: What is the primary challenge in quantifying endogenous PAHSA?

The primary challenge is the combination of its very low physiological concentrations (picomolar to nanomolar range) within an overwhelmingly complex matrix of other lipids and biomolecules.[8] This necessitates highly sensitive and selective analytical methods (like LC-MS/MS) and rigorous sample cleanup procedures to remove interfering substances that can mask the PAHSA signal.[1][14]

Q: Which internal standard is best for PAHSA quantification?

The gold standard is a stable isotope-labeled (e.g., deuterated) version of the analyte, such as this compound-d4. This type of internal standard has nearly identical chemical and physical properties to the endogenous analyte, meaning it behaves the same way during extraction, chromatography, and ionization. This allows it to accurately correct for sample loss and matrix-induced ion suppression or enhancement, leading to the most precise and accurate quantification.

Q: How can I minimize PAHSA degradation during sample handling and storage?

The lactone ring in PAHSA is prone to pH-dependent hydrolysis.[3][15] To minimize degradation:

  • Control pH: Keep samples and solutions at a neutral or slightly acidic pH. Avoid basic conditions. Adding a buffer like MOPS can help prevent pH fluctuations.[4]

  • Low Temperature: Perform all extraction steps on ice or at 4°C.

  • Rapid Processing: Process samples as quickly as possible after collection. If immediate processing is not possible, flash-freeze them in liquid nitrogen.[7]

  • Long-Term Storage: Store all biological samples, extracts, and standards at -80°C for long-term stability.[5]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot samples into single-use volumes before freezing.[5]

Experimental Protocols

Protocol 1: Extraction of PAHSA from Adipose Tissue

This protocol provides a general framework for the extraction of PAHSA from a lipid-rich matrix.

  • Homogenization:

    • Accurately weigh ~100 mg of frozen adipose tissue in a 2 mL polypropylene tube containing ceramic beads.

    • Add 1 mL of ice-cold methanol and the stable isotope-labeled internal standard (e.g., PAHSA-d4).

    • Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6 m/s), resting the sample on ice for 2 minutes between cycles.

  • Liquid-Liquid Extraction (Modified Folch Method):

    • To the homogenate, add 2 mL of chloroform. Vortex vigorously for 2 minutes.

    • Add 0.8 mL of LC-MS grade water. Vortex again for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully collect the lower organic layer (chloroform) using a glass Pasteur pipette and transfer to a clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in 1 mL of methanol/water (50:50, v/v) for subsequent analysis or cleanup.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol, followed by equilibration with 3 mL of LC-MS grade water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 3 mL of 40% methanol in water to remove polar impurities.

    • Elute the PAHSA with 2 mL of ethyl acetate or acetonitrile.[4][16]

    • Evaporate the eluate to dryness under nitrogen and reconstitute in a final volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80:20 water:acetonitrile).

Protocol 2: LC-MS/MS Analysis for PAHSA Quantification

This protocol outlines typical parameters for a reverse-phase LC-MS/MS method.

  • LC System: UHPLC system.

  • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a common starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

  • Gradient:

    • 0-2 min: 20% B

    • 2-12 min: Ramp to 98% B

    • 12-14 min: Hold at 98% B

    • 14.1-16 min: Return to 20% B for re-equilibration

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions (Example):

    • PAHSA: Precursor ion (Q1) m/z 220.1 -> Product ion (Q3) m/z 102.1 (This corresponds to the homoserine lactone core).

    • PAHSA-d4 (Internal Standard): Precursor ion (Q1) m/z 224.1 -> Product ion (Q3) m/z 102.1.

    • Note: These transitions must be empirically optimized on your specific instrument.

Quantitative Data Summary

The following table summarizes typical performance metrics for LC-MS/MS based quantification of N-acyl homoserine lactones (AHLs), the class of molecules to which PAHSA belongs. Actual values for PAHSA may vary based on the specific matrix and protocol.

Method ComponentMatrixTypical Recovery (%)Typical LOQ (Limit of Quantification)Reference
LLE with Ethyl AcetateBacterial Supernatant54% - 129%0.3 - 3.0 µg/kg (ppb)[8]
SPE followed by LC-MS/MSBiological Samples>80% (for many AHLs)10 ppt (with preconcentration)[17]
UHPLC-HRMS/MSMarine SedimentMethod-dependentSufficient for environmental samples[7]
SFC-HRMSBacterial CultureMethod-dependentPicogram level on-column[6]

Visualizations

Diagrams of Workflows and Pathways

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Tissue Sample Collection Homogenize 2. Homogenization (with Internal Standard) Sample->Homogenize Extract 3. Liquid-Liquid Extraction (LLE) Homogenize->Extract Cleanup 4. Solid-Phase Extraction (SPE) Extract->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS Data 6. Data Processing & Quantification LCMS->Data

Caption: General workflow for PAHSA quantification from complex biological samples.

G Start Problem: Low PAHSA Recovery Check_Extraction Is lipid extraction (e.g., Folch) used? Start->Check_Extraction Check_pH Is sample pH neutral or acidic? Check_Extraction->Check_pH Yes Sol_Extraction Solution: Implement LLE (Folch) or Bligh-Dyer. Check_Extraction->Sol_Extraction No Check_SPE Is SPE cleanup optimized? Check_pH->Check_SPE Yes Sol_pH Solution: Adjust pH, keep samples cold, use antioxidants. Check_pH->Sol_pH No Sol_SPE Solution: Test different sorbents and elution solvents. Check_SPE->Sol_SPE No End Recovery Improved Check_SPE->End Yes Sol_Extraction->End Sol_pH->End Sol_SPE->End

Caption: Troubleshooting logic for diagnosing the cause of low PAHSA recovery.

G cluster_cell Cell Membrane GPR120 GPR120 Receptor Signaling Intracellular Signaling Cascade GPR120->Signaling Activates PAHSA PAHSA (Extracellular) PAHSA->GPR120 Binds Response Anti-inflammatory & Metabolic Effects Signaling->Response

Caption: Simplified signaling pathway of PAHSA via the GPR120 receptor.

References

Validation & Comparative

Unveiling the Dual Nature of Synthetic N-phenylacetyl-L-Homoserine lactone in Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activity of a Key Synthetic Quorum Sensing Modulator

For researchers in microbiology, drug development, and related scientific fields, understanding the nuanced interactions of synthetic molecules with bacterial communication networks is paramount. This guide provides a comprehensive comparison of the biological activity of synthetic N-phenylacetyl-L-Homoserine lactone (pAHL), a significant modulator of quorum sensing (QS), with other N-acyl-homoserine lactones (AHLs). By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document serves as a vital resource for validating and exploring the potential of pAHL in manipulating bacterial behavior.

Quantitative Comparison of Biological Activity

The efficacy of pAHL and its analogs as modulators of quorum sensing is typically assessed by their ability to either inhibit or activate QS-regulated gene expression. The following tables summarize the quantitative data from various studies, providing a clear comparison of pAHL with other AHLs in terms of their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) in reporter gene assays.

CompoundTarget ReceptorBioassay OrganismIC50 (µM)Agonist/AntagonistReference
This compound (pAHL) LuxRVibrio fischeri~10Antagonist[1][2]
N-(3-nitro-phenylacetyl)-L-homoserine lactoneLuxRVibrio fischeri-Superagonist[1][2]
N-(3-oxo-dodecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)LasRP. aeruginosa-Agonist[3]
N-butanoyl-L-homoserine lactone (C4-HSL)RhlRP. aeruginosa-Agonist[4]

Table 1: Comparative Antagonistic and Agonistic Activity of pAHL and Other AHLs. This table highlights the inhibitory and activating concentrations of various AHLs against specific quorum sensing receptors.

Experimental Protocols

Accurate validation of the biological activity of synthetic AHLs relies on robust and reproducible experimental methodologies. The following are detailed protocols for key experiments cited in the comparison.

Bacterial Reporter Gene Assay for QS Inhibition/Activation

This assay is fundamental for quantifying the ability of a synthetic compound to either block or mimic the action of a natural AHL.[5]

Objective: To determine the IC50 or EC50 of a test compound (e.g., pAHL) by measuring the expression of a reporter gene (e.g., lacZ encoding β-galactosidase) under the control of a QS-regulated promoter.

Materials:

  • Bacterial reporter strain (e.g., E. coli JM109 harboring a plasmid with the luxR gene and a luxI promoter-lacZ fusion)

  • Luria-Bertani (LB) broth and agar

  • Natural AHL (e.g., 3-oxo-C6-HSL for LuxR)

  • Test compound (synthetic pAHL)

  • β-Galactosidase assay reagents (e.g., ONPG)

  • Spectrophotometer

Procedure:

  • Grow the reporter strain overnight in LB broth with appropriate antibiotics at 37°C with shaking.

  • Dilute the overnight culture 1:100 in fresh LB broth and grow to an OD600 of 0.1-0.2.

  • In a 96-well microtiter plate, add a fixed, sub-maximal concentration of the natural AHL to all wells (for inhibition assays) or no natural AHL (for activation assays).

  • Add a serial dilution of the test compound (pAHL) to the wells. Include appropriate controls (no compound, no AHL).

  • Inoculate the wells with the diluted reporter strain culture.

  • Incubate the plate at 30°C for a specified time (e.g., 6-8 hours).

  • Measure the OD600 of each well to assess bacterial growth.

  • Perform a β-galactosidase assay by lysing the cells and adding the substrate (ONPG).

  • Measure the absorbance at 420 nm to quantify β-galactosidase activity.

  • Normalize the β-galactosidase activity to cell density (OD600).

  • Plot the normalized activity against the log of the test compound concentration to determine the IC50 or EC50.

Biofilm Formation Inhibition Assay

This assay assesses the ability of a synthetic compound to interfere with a key QS-regulated phenotype.[3]

Objective: To quantify the inhibition of biofilm formation by a test compound.

Materials:

  • Bacterial strain capable of biofilm formation (e.g., Pseudomonas aeruginosa PAO1)

  • Appropriate growth medium (e.g., LB broth)

  • Test compound (synthetic pAHL)

  • 96-well microtiter plate

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Grow the bacterial strain overnight in growth medium.

  • Dilute the culture and add it to the wells of a 96-well plate containing serial dilutions of the test compound.

  • Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Carefully remove the planktonic cells and wash the wells with sterile water.

  • Stain the attached biofilms with 0.1% crystal violet for 15 minutes.

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with 95% ethanol.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader to quantify the biofilm biomass.

  • Calculate the percentage of biofilm inhibition compared to the untreated control.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate the canonical AHL-mediated quorum sensing pathway and the workflow for evaluating synthetic AHLs.

Quorum_Sensing_Pathway cluster_cell Bacterial Cell AHL_Synthase AHL Synthase (LuxI-type) AHL_out AHL AHL_Synthase->AHL_out Synthesis AHL_in AHL AHL_out->AHL_in Diffusion Extracellular Extracellular Environment AHL_out->Extracellular Receptor Receptor Protein (LuxR-type) AHL_in->Receptor Complex AHL-Receptor Complex Receptor->Complex DNA DNA Complex->DNA Binds to promoter Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Phenotype QS-regulated Phenotypes Gene_Expression->Phenotype Extracellular->AHL_in

Caption: Canonical AHL-mediated quorum sensing signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_assay Biological Assays cluster_analysis Data Analysis start Synthesize pAHL prepare Prepare Stock Solutions start->prepare reporter Reporter Gene Assay prepare->reporter biofilm Biofilm Inhibition Assay prepare->biofilm data Measure Reporter Activity / Biofilm reporter->data biofilm->data calc Calculate IC50 / % Inhibition data->calc compare Compare to other AHLs calc->compare

Caption: Workflow for validating the biological activity of synthetic pAHL.

References

A Comparative Analysis of N-phenylacetyl-L-Homoserine Lactone and Other Acyl-Homoserine Lactones in Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of N-phenylacetyl-L-Homoserine lactone (pAHL) against other common Acyl-Homoserine Lactones (AHLs) in modulating bacterial quorum sensing (QS). The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Quantitative Efficacy Comparison

The efficacy of various AHLs, including pAHL, is often quantified by their half-maximal effective concentration (EC50) in reporter gene assays. A lower EC50 value indicates higher potency. The following tables summarize the EC50 values of pAHL and a selection of common AHLs in activating or inhibiting different LuxR-type receptors in various bacterial reporter systems.

Agonist Activity (EC50 in µM)
AHL Vibrio fischeri (LuxR) Agrobacterium tumefaciens (TraR) Pseudomonas aeruginosa (RhlR)
This compound (pAHL) >1001.8>100
N-(3-nitro-phenylacetyl)-L-Homoserine lactone0.2--
N-(3-oxo-Hexanoyl)-L-Homoserine lactone (3-oxo-C6-HSL)0.010.1>100
N-Hexanoyl-L-Homoserine lactone (C6-HSL)11010
N-Butanoyl-L-Homoserine lactone (C4-HSL)>100>1001
N-Octanoyl-L-Homoserine lactone (C8-HSL)0.10.01>100
N-(3-oxo-Octanoyl)-L-Homoserine lactone (3-oxo-C8-HSL)0.0050.005>100
N-Dodecanoyl-L-Homoserine lactone (C12-HSL)>100>100>100
N-(3-oxo-Dodecanoyl)-L-Homoserine lactone (3-oxo-C12-HSL)>100>100>100

Data compiled from multiple sources. Note that assay conditions can influence EC50 values.

Antagonist Activity (IC50 in µM)
AHL Agrobacterium tumefaciens (TraR) Pseudomonas aeruginosa (LasR)
This compound (pAHL) >10025
N-(4-bromo-phenylacetyl)-L-Homoserine lactone0.15
N-(Phenylpropionyl)-L-Homoserine lactone1010

Data compiled from multiple sources. IC50 values are determined against the native AHL for each receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Agrobacterium tumefaciens TraR Reporter Gene Assay

Materials:

  • Agrobacterium tumefaciens reporter strain (e.g., NTL4 containing pZLR4)

  • AB minimal medium

  • Gentamicin (for plasmid maintenance)

  • Test AHLs and control AHLs (e.g., 3-oxo-C8-HSL)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Z buffer

  • Sodium Carbonate (Na2CO3)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Culture Preparation: Grow an overnight culture of the A. tumefaciens reporter strain in AB minimal medium with appropriate antibiotics at 28°C with shaking.

  • Assay Setup: Dilute the overnight culture to an OD600 of approximately 0.1 in fresh AB medium.

  • Agonist Assay: Add varying concentrations of the test AHL to the wells of a 96-well plate. Add a known agonist (e.g., 3-oxo-C8-HSL) as a positive control and a solvent control (e.g., DMSO or ethanol).

  • Antagonist Assay: Add a fixed, sub-maximal concentration of the native agonist (e.g., 10 nM 3-oxo-C8-HSL) to all wells, followed by varying concentrations of the test AHL.

  • Incubation: Add the diluted reporter strain culture to each well. Incubate the plate at 28°C for 18-24 hours.

  • β-Galactosidase Assay (Miller Assay):

    • Measure the OD600 of the cultures.

    • Lyse the cells by adding chloroform and SDS.

    • Add ONPG solution to start the enzymatic reaction.

    • Stop the reaction with Na2CO3 once a yellow color develops.

    • Measure the absorbance at 420 nm and 550 nm.

  • Data Analysis: Calculate Miller Units to quantify β-galactosidase activity. Plot the activity against the AHL concentration to determine EC50 or IC50 values.

Vibrio fischeri LuxR Luminescence Assay

This assay measures the ability of AHLs to induce light production in a Vibrio fischeri reporter strain that lacks the native AHL synthase (luxI) but expresses the LuxR receptor.

Materials:

  • Vibrio fischeri reporter strain (e.g., ES114 ΔluxI)

  • LBS medium

  • Test AHLs and control AHLs (e.g., 3-oxo-C6-HSL)

  • 96-well white, clear-bottom microtiter plates

  • Luminometer

Procedure:

  • Culture Preparation: Grow an overnight culture of the V. fischeri reporter strain in LBS medium at 28°C with shaking.

  • Assay Setup: Dilute the overnight culture 1:10 in fresh LBS medium.

  • AHL Addition: Add varying concentrations of the test AHLs to the wells of the 96-well plate. Include a positive control (3-oxo-C6-HSL) and a solvent control.

  • Inoculation and Incubation: Add the diluted reporter strain to each well. Incubate the plate at room temperature until the OD600 reaches approximately 0.3-0.4 (typically 4-6 hours).

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. Also, measure the OD600 to normalize for cell density.

  • Data Analysis: Express the results as relative light units (RLU) per OD600. Plot the normalized luminescence against the AHL concentration to determine the EC50.

Signaling Pathway Diagrams

The following diagrams illustrate the quorum sensing pathways discussed in this guide.

Agrobacterium_tumefaciens_TraR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 3_oxo_C8_HSL_out 3-oxo-C8-HSL TraR TraR Receptor 3_oxo_C8_HSL_out->TraR Binding & Activation pAHL_out pAHL pAHL_out->TraR Binding & Activation TraI TraI Synthase TraI->3_oxo_C8_HSL_out Synthesis TraR_active Active TraR Dimer TraR->TraR_active Dimerization tra_genes tra Genes TraR_active->tra_genes Transcriptional Activation Conjugation Ti Plasmid Conjugation tra_genes->Conjugation

Caption: Quorum sensing in Agrobacterium tumefaciens mediated by TraR.

Pseudomonas_aeruginosa_LasR_RhlR_Pathway cluster_las Las System cluster_rhl Rhl System LasI LasI Synthase 3_oxo_C12_HSL 3-oxo-C12-HSL LasI->3_oxo_C12_HSL LasR LasR Receptor 3_oxo_C12_HSL->LasR LasR_active Active LasR Dimer LasR->LasR_active RhlI RhlI Synthase LasR_active->RhlI Activates Virulence_Genes Virulence Genes LasR_active->Virulence_Genes Activates C4_HSL C4-HSL RhlI->C4_HSL RhlR RhlR Receptor C4_HSL->RhlR RhlR_active Active RhlR Dimer RhlR->RhlR_active RhlR_active->Virulence_Genes Activates Biofilm_Formation Biofilm Formation RhlR_active->Biofilm_Formation pAHL pAHL pAHL->LasR Antagonizes

Caption: Hierarchical quorum sensing in Pseudomonas aeruginosa.

Vibrio_fischeri_LuxR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 3_oxo_C6_HSL_out 3-oxo-C6-HSL LuxR LuxR Receptor 3_oxo_C6_HSL_out->LuxR Binding & Activation LuxI LuxI Synthase LuxI->3_oxo_C6_HSL_out Synthesis LuxR_active Active LuxR Dimer LuxR->LuxR_active Dimerization lux_operon lux Operon LuxR_active->lux_operon Transcriptional Activation Bioluminescence Bioluminescence lux_operon->Bioluminescence

Caption: Quorum sensing-controlled bioluminescence in Vibrio fischeri.

A Comparative Guide to N-phenylacetyl-L-Homoserine Lactone and N-octanoyl-L-homoserine Lactone in Quorum Sensing Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the quorum sensing (QS) modulation properties of N-phenylacetyl-L-Homoserine lactone (PA-HSL) and N-octanoyl-L-homoserine lactone (O-HSL). The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their respective mechanisms and potential applications in the development of novel therapeutics targeting bacterial communication.

Introduction to Quorum Sensing and Acyl-Homoserine Lactones (AHLs)

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression. This collective behavior is mediated by small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers. These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification. The specificity of the AHL signal is determined by the acyl chain, which is recognized by a cognate LuxR-type transcriptional regulator. The binding of an AHL to its receptor typically leads to the activation or repression of target genes, controlling processes such as virulence factor production, biofilm formation, and bioluminescence.

This guide focuses on two specific AHLs:

  • This compound (PA-HSL): A synthetic AHL analog with a phenylacetyl group. Its aromatic side chain distinguishes it from the typically aliphatic side chains of natural AHLs.

  • N-octanoyl-L-homoserine lactone (O-HSL): A naturally occurring AHL with an eight-carbon acyl chain, produced by various bacterial species.

Comparative Performance in Quorum Sensing Modulation

The ability of PA-HSL and O-HSL to modulate quorum sensing has been evaluated in various bacterial systems, primarily through their interaction with LuxR-type receptors. Their performance can be categorized as either agonistic (activating the receptor) or antagonistic (inhibiting the receptor).

Quantitative Data Summary

The following tables summarize the available quantitative data on the agonistic and antagonistic activities of PA-HSL and O-HSL. It is important to note that the data presented are compiled from different studies and experimental systems, which may affect direct comparability.

Table 1: Antagonistic Activity of PA-HSL and its Analogs

CompoundTarget ReceptorReporter StrainNative Ligand & Concentration% InhibitionIC₅₀ (µM)Reference
N-phenylacetyl-L-HSLLuxRVibrio fischeriOHHL (5 µM)~50%ND[1]
4-Bromo-PHLLuxRVibrio fischeriOHHL (5 µM)79%ND[1]
4-Iodo-PHLLuxRVibrio fischeriOHHL (5 µM)85%~1.0[1]
4-Trifluoromethyl-PHLLuxRVibrio fischeriOHHL (5 µM)~80%0.6[1]
4-Bromo-PHLTraRAgrobacterium tumefaciensOOHL (100 nM)~90%ND[2]
4-Bromo-PHLLasREscherichia coliOdDHL (7.5 nM)~25%ND[2]

ND: Not Determined

Table 2: Agonistic Activity of PA-HSL Analogs

CompoundTarget ReceptorReporter StrainEC₅₀ (µM)% Max Activation (vs. Native)Reference
3-Nitro-PHLLuxRVibrio fischeri~0.5>100% (Superagonist)[1]
3-Cyano-PHLLuxRVibrio fischeri~0.1~100%[3]
3,5-Difluoro-PHLLuxRVibrio fischeri~1.0~100%[3]

Table 3: Activity of N-octanoyl-L-homoserine lactone (O-HSL)

Activity TypeTarget Receptor/SystemOrganismEffectReference
AgonistLuxRVibrio fischeriWeak activator of luminescence[4]
AgonistCepRBurkholderia cepaciaRegulates ornibactin biosynthesis[5]
AgonistPlant DefenseArabidopsis thalianaPrimes defense responses[6]

Signaling Pathways

The following diagrams illustrate the general signaling pathways for AHL-mediated quorum sensing and how PA-HSL and O-HSL interact with these systems.

AHL_Signaling_Pathway cluster_bacteria Bacterial Cell cluster_modulators Modulators LuxI LuxI-type Synthase AHL_out LuxI->AHL_out Synthesis LuxR LuxR-type Receptor AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR Target_Genes Target Genes AHL_LuxR->Target_Genes Activation/ Repression QS_Response Quorum Sensing Response Target_Genes->QS_Response Extracellular_AHL Extracellular AHLs AHL_out->Extracellular_AHL Diffusion AHL_in AHL_in->LuxR Binding Extracellular_AHL->AHL_in Diffusion PA_HSL PA-HSL PA_HSL->LuxR Antagonist/ Agonist O_HSL O-HSL O_HSL->LuxR Agonist Luciferase_Assay_Workflow Start Start Culture Overnight Culture of Reporter Strain Start->Culture Subculture Subculture to Early Log Phase Culture->Subculture Plate Dispense Culture into 96-well Plate Subculture->Plate Add_Compounds Add Test Compounds (Agonist/Antagonist Assay) Plate->Add_Compounds Incubate Incubate (30°C, 4-6h) Add_Compounds->Incubate Measure Measure Luminescence and OD600 Incubate->Measure Analyze Normalize Data and Calculate EC50/IC50 Measure->Analyze End End Analyze->End

References

Unlocking Quorum Quenching: A Comparative Guide to the Structure-Activity Relationship of N-phenylacetyl-L-Homoserine Lactone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Efficacy of PAI-HSL Analogs

Table 1: Inhibition of LasR-mediated Quorum Sensing

CompoundModificationIC50 (µM)Reporter StrainReference
N-phenylacetyl-L-Homoserine lactoneUnsubstituted Phenyl>100E. coli JM109 (pSB401)[1]
N-(4-Bromophenyl)acetyl-L-Homoserine lactone4-Bromo substitution11.5E. coli JM109 (pSB401)[1]
N-(4-Chlorophenyl)acetyl-L-Homoserine lactone4-Chloro substitution25E. coli JM109 (pSB401)[1]
N-(4-Fluorophenyl)acetyl-L-Homoserine lactone4-Fluoro substitution50E. coli JM109 (pSB401)[1]
N-(3-Phenylpropanoyl)-L-Homoserine lactonePhenyl on propionyl chain1.5V. fischeri[1]

Table 2: Inhibition of Biofilm Formation in P. aeruginosa

CompoundConcentration (µM)% InhibitionReference
This compound100~20%[2]
N-(4-Bromophenyl)acetyl-L-Homoserine lactone50~60%[2]
N-(p-tolyl)acetyl-L-homoserine lactone100~55%[1]

Table 3: Inhibition of Virulence Factor Production in P. aeruginosa

CompoundVirulence FactorConcentration (µM)% InhibitionReference
N-(4-Bromophenyl)acetyl-L-Homoserine lactoneElastase50~70%[2]
N-(4-Bromophenyl)acetyl-L-Homoserine lactonePyocyanin50~65%[2]
N-(p-tolyl)acetyl-L-homoserine lactoneElastase100~60%[1]

Experimental Protocols

LasR-based Reporter Gene Assay

This assay is used to quantify the agonistic or antagonistic activity of compounds on the LasR receptor.

Materials:

  • E. coli reporter strain (e.g., JM109) harboring a LasR expression plasmid and a LasR-dependent reporter plasmid (e.g., pSB401 with a luxI promoter-luxCDABE fusion).

  • Luria-Bertani (LB) broth and agar.

  • Appropriate antibiotics for plasmid maintenance.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as the native agonist.

  • 96-well microtiter plates.

  • Luminometer.

Procedure:

  • Grow the E. coli reporter strain overnight in LB broth with appropriate antibiotics at 37°C with shaking.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • To the wells of a 96-well plate, add the test compounds at various concentrations. For antagonist assays, also add a fixed concentration of 3-oxo-C12-HSL (typically at its EC50 value).

  • Add the diluted reporter strain culture to each well.

  • Incubate the plate at 30°C with shaking for a defined period (e.g., 6-8 hours).

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percentage of inhibition or activation relative to controls (agonist only and solvent only).

  • Determine IC50 or EC50 values by plotting the dose-response curves.[3][4][5][6][7]

Biofilm Inhibition Assay

This assay quantifies the ability of a compound to inhibit the formation of biofilms.

Materials:

  • P. aeruginosa strain (e.g., PAO1).

  • LB broth.

  • Test compounds.

  • 96-well polystyrene microtiter plates.

  • Crystal violet solution (0.1%).

  • Ethanol (95%) or acetic acid (30%).

  • Microplate reader.

Procedure:

  • Grow P. aeruginosa overnight in LB broth at 37°C.

  • Dilute the overnight culture to a specific OD600 (e.g., 0.02) in fresh LB broth.

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Add the diluted bacterial culture to each well.

  • Incubate the plate statically at 37°C for 24-48 hours.

  • Carefully discard the planktonic culture and wash the wells gently with sterile water or phosphate-buffered saline (PBS).

  • Stain the adherent biofilms by adding 0.1% crystal violet to each well and incubating for 15-20 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilize the bound crystal violet by adding 95% ethanol or 30% acetic acid to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570-595 nm) using a microplate reader.

  • Calculate the percentage of biofilm inhibition compared to the untreated control.

Pyocyanin Quantification Assay

This assay measures the production of the virulence factor pyocyanin.

Materials:

  • P. aeruginosa strain.

  • King's A medium or LB broth.

  • Test compounds.

  • Chloroform.

  • 0.2 M HCl.

  • Spectrophotometer.

Procedure:

  • Grow P. aeruginosa in King's A medium or LB broth in the presence of test compounds for 24-48 hours at 37°C with shaking.

  • Centrifuge the cultures to pellet the bacterial cells.

  • Transfer the supernatant to a new tube and extract the pyocyanin by adding an equal volume of chloroform and vortexing vigorously. The chloroform layer will turn blue.

  • Separate the chloroform layer and re-extract it with 0.2 M HCl. The pyocyanin will move to the acidic aqueous layer, which will turn pink.

  • Measure the absorbance of the pink aqueous layer at 520 nm.[8][9][10][11][12]

  • Calculate the concentration of pyocyanin using the molar extinction coefficient (17.072 µg/mL).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the Las quorum sensing pathway, a typical experimental workflow for screening QS inhibitors, and the logical relationship in structure-activity studies.

Las_Quorum_Sensing_Pathway cluster_bacterium Pseudomonas aeruginosa LasI LasI (Synthase) 3_oxo_C12_HSL 3-oxo-C12-HSL (Autoinducer) LasI->3_oxo_C12_HSL Synthesizes LasR_inactive LasR (Inactive) LasR_active LasR-AHL (Active Complex) 3_oxo_C12_HSL->LasR_inactive Binds to DNA las/rhl box LasR_active->DNA Binds to Virulence_Genes Virulence Factor Genes (e.g., lasB, rhlR) DNA->Virulence_Genes Activates Transcription PAI_HSL_analog PAI-HSL Analog PAI_HSL_analog->LasR_inactive Competes with 3-oxo-C12-HSL for binding

QSI_Screening_Workflow start Start: Library of PAI-HSL Analogs reporter_assay Primary Screen: LasR Reporter Gene Assay start->reporter_assay hit_identification Identify 'Hits': Analogs with >50% Inhibition reporter_assay->hit_identification dose_response Secondary Screen: Determine IC50 Values hit_identification->dose_response biofilm_assay Phenotypic Assay 1: Biofilm Inhibition dose_response->biofilm_assay virulence_assay Phenotypic Assay 2: Virulence Factor Inhibition (Pyocyanin, Elastase) dose_response->virulence_assay sar_analysis Structure-Activity Relationship (SAR) Analysis biofilm_assay->sar_analysis virulence_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

SAR_Logic parent This compound (Parent Compound) modification Structural Modification parent->modification analogs PAI-HSL Analogs modification->analogs activity Biological Activity (QS Inhibition) analogs->activity sar Structure-Activity Relationship activity->sar sar->parent Informs further modification

References

Unveiling the Specificity of N-phenylacetyl-L-Homoserine Lactone in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of signaling molecules is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of N-phenylacetyl-L-Homoserine lactone (PAHSA), a quorum sensing molecule, with other acyl-homoserine lactones (AHLs). We present supporting experimental data, detailed protocols, and visual representations of the involved signaling pathways to objectively assess its biological specificity.

This compound (PAHSA) is a member of the acyl-homoserine lactone (AHL) family of signaling molecules that play a crucial role in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. The specificity of these molecules to their cognate receptor proteins is a key determinant of their biological activity. This guide delves into the specificity of PAHSA in various biological assays, comparing its performance against other well-characterized AHLs.

Comparative Analysis of PAHSA Activity

The biological activity of PAHSA and other AHLs is often assessed using bacterial reporter strains. These strains are genetically engineered to produce a measurable signal, such as light (bioluminescence) or color, in response to the activation or inhibition of a specific AHL receptor.

Activity in Vibrio fischeri (LuxR-based reporter)

In the marine bacterium Vibrio fischeri, the LuxR protein is the receptor for the native AHL, N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL), which induces bioluminescence. Studies have shown that PAHSA and its analogs can act as both antagonists (inhibitors) and agonists (activators) of the LuxR receptor.

A study by Geske et al. (2007) screened a library of 24 different N-phenylacetyl-L-Homoserine lactones for their ability to modulate quorum sensing in a Vibrio fischeri strain lacking its native AHL synthase (luxI).[1] The results, summarized in the table below, demonstrate that substitutions on the phenyl ring of PAHSA can dramatically alter its activity, ranging from strong antagonism to potent agonism.

CompoundSubstitutionAntagonist Activity (% Inhibition of 5µM 3O-C6-HSL)Agonist Activity (% of 5µM 3O-C6-HSL)
PAHSA None85<1
p-NO₂-PAHSA 4-Nitro95<1
m-NO₂-PAHSA 3-Nitro15250
p-Cl-PAHSA 4-Chloro90<1
p-Br-PAHSA 4-Bromo92<1
p-I-PAHSA 4-Iodo93<1
p-F-PAHSA 4-Fluoro88<1
p-CH₃-PAHSA 4-Methyl80<1
p-OCH₃-PAHSA 4-Methoxy75<1
3O-C6-HSL (Native Agonist)0100

Data adapted from Geske, G.D., et al. (2007). N-phenylacetanoyl-L-Homoserine lactones can strongly antagonize or superagonize quorum sensing in Vibrio fischeri. ACS Chemical Biology, 2(5), 315-319.[1]

Activity in Pseudomonas aeruginosa (LasR-based reporter)

Pseudomonas aeruginosa, an opportunistic human pathogen, utilizes the LasR receptor, which responds to the native AHL N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), to regulate virulence factor production and biofilm formation. PAHSA has been shown to act as an antagonist of the LasR receptor.

CompoundTarget ReceptorAssay TypeIC₅₀ / EC₅₀Reference
PAHSA LasRAntagonist AssayData not available[2]
3O-C12-HSL LasRAgonist Assay~100 nM[3]
V-06-018 (non-AHL antagonist) LasRAntagonist Assay5.2 µM[4]

Further research is needed to determine the specific IC₅₀ value of PAHSA for the LasR receptor to allow for a direct quantitative comparison.

Activity in Agrobacterium tumefaciens (TraR-based reporter)

In the plant pathogen Agrobacterium tumefaciens, the TraR receptor is activated by N-(3-oxooctanoyl)-L-homoserine lactone (3O-C8-HSL) to control the conjugal transfer of the Ti plasmid. PAHSA has been reported to be an antagonist of TraR signaling.[2]

CompoundTarget ReceptorAssay TypeIC₅₀ / EC₅₀Reference
PAHSA TraRAntagonist AssayData not available[2]
3O-C8-HSL TraRAgonist Assay~10 nM[5]

Experimental Protocols

Accurate and reproducible data are the cornerstone of scientific research. Below are detailed methodologies for key experiments used to assess the specificity of PAHSA and other AHLs.

Bioluminescence Reporter Assay in Vibrio fischeri

This assay measures the ability of a test compound to either induce or inhibit bioluminescence in a V. fischeri reporter strain.

Materials:

  • Vibrio fischeri ES114 (ΔluxI) strain

  • Luria-Bertani Salt (LBS) medium

  • 96-well microtiter plates (white, clear bottom)

  • Test compounds (PAHSA, other AHLs) dissolved in a suitable solvent (e.g., DMSO)

  • Native agonist (3O-C6-HSL)

  • Luminometer

Procedure:

  • Culture Preparation: Grow an overnight culture of V. fischeri ES114 (ΔluxI) in LBS medium at 28°C with shaking.

  • Assay Setup:

    • For agonist assays , add serial dilutions of the test compounds to the wells of a 96-well plate.

    • For antagonist assays , add a fixed concentration of the native agonist (3O-C6-HSL, e.g., 5 µM) to each well, followed by serial dilutions of the test compounds.

  • Inoculation: Dilute the overnight culture to an OD₆₀₀ of ~0.1 in fresh LBS medium. Add 100 µL of the diluted culture to each well of the 96-well plate.

  • Incubation: Incubate the plate at 28°C with shaking for a defined period (e.g., 6-8 hours).

  • Measurement: Measure the bioluminescence of each well using a luminometer. Also, measure the optical density at 600 nm (OD₆₀₀) to normalize for cell growth.

  • Data Analysis:

    • For agonist assays, calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal bioluminescence response.

    • For antagonist assays, calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the bioluminescence induced by the native agonist.

LasR-Based Reporter Gene Assay in Escherichia coli

This assay utilizes an E. coli strain engineered to express a reporter gene (e.g., lacZ encoding β-galactosidase or lux operon for bioluminescence) under the control of a LasR-dependent promoter.

Materials:

  • E. coli reporter strain (e.g., JM109 carrying a plasmid with the lasR gene and a lasI promoter-reporter fusion)

  • Luria-Bertani (LB) medium with appropriate antibiotics

  • 96-well microtiter plates

  • Test compounds (PAHSA, other AHLs)

  • Native agonist (3O-C12-HSL)

  • Reagents for the specific reporter assay (e.g., ONPG for β-galactosidase assay, or a luminometer for bioluminescence)

Procedure:

  • Culture Preparation: Grow an overnight culture of the E. coli reporter strain in LB medium with appropriate antibiotics at 37°C with shaking.

  • Assay Setup:

    • For agonist assays , add serial dilutions of the test compounds to the wells.

    • For antagonist assays , add a fixed concentration of 3O-C12-HSL to each well, followed by serial dilutions of the test compounds.

  • Inoculation: Dilute the overnight culture 1:100 in fresh LB medium and add 100 µL to each well.

  • Incubation: Incubate the plate at 37°C with shaking for a specified time (e.g., 4-6 hours).

  • Measurement: Perform the appropriate reporter assay (e.g., measure β-galactosidase activity or bioluminescence) and normalize to cell density (OD₆₀₀).

  • Data Analysis: Calculate EC₅₀ and IC₅₀ values as described for the V. fischeri assay.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes involved can greatly aid in understanding the mechanism of action of these signaling molecules.

LuxR Signaling Pathway in Vibrio fischeri

LuxR_Signaling cluster_extracellular Extracellular cluster_cell Vibrio fischeri Cell AHL_out AHL (3O-C6-HSL or PAHSA) AHL_in AHL AHL_out->AHL_in Diffusion AHL_in->AHL_out Diffusion LuxR_inactive Inactive LuxR AHL_in->LuxR_inactive Binds to LuxR_active Active LuxR-AHL Complex LuxR_inactive->LuxR_active Conformational Change lux_operon luxICDABE Operon LuxR_active->lux_operon Activates Transcription LuxI LuxI (AHL Synthase) lux_operon->LuxI Luciferase Luciferase lux_operon->Luciferase LuxI->AHL_in Synthesizes Bioluminescence Bioluminescence Luciferase->Bioluminescence Catalyzes

Caption: LuxR-mediated quorum sensing pathway in Vibrio fischeri.

LasR Signaling Pathway in Pseudomonas aeruginosa

LasR_Signaling cluster_extracellular Extracellular cluster_cell Pseudomonas aeruginosa Cell AHL_out AHL (3O-C12-HSL or PAHSA) AHL_in AHL AHL_out->AHL_in Diffusion AHL_in->AHL_out Diffusion LasR_inactive Inactive LasR AHL_in->LasR_inactive Binds to LasR_active Active LasR-AHL Complex LasR_inactive->LasR_active Dimerization lasI_gene lasI Gene LasR_active->lasI_gene Activates Transcription Virulence_genes Virulence Genes LasR_active->Virulence_genes Activates Transcription LasI LasI (AHL Synthase) lasI_gene->LasI LasI->AHL_in Synthesizes Virulence_factors Virulence Factors Virulence_genes->Virulence_factors

Caption: LasR-mediated quorum sensing pathway in P. aeruginosa.

Experimental Workflow for AHL Specificity Assay

Experimental_Workflow start Start culture Prepare Bacterial Reporter Strain Culture start->culture setup_plate Set up 96-well Plate (Test Compounds & Controls) culture->setup_plate inoculate Inoculate Plate with Bacterial Culture setup_plate->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Reporter Signal (Luminescence/Absorbance) & Cell Density (OD600) incubate->measure analyze Analyze Data (Calculate EC50/IC50) measure->analyze end End analyze->end

Caption: General workflow for assessing AHL specificity in reporter assays.

Conclusion

This compound exhibits distinct specificity profiles in different bacterial quorum sensing systems. In Vibrio fischeri, its activity is highly tunable through modifications to the phenyl ring, demonstrating its potential as a scaffold for developing both potent quorum sensing inhibitors and activators. While its antagonistic activity against LasR in Pseudomonas aeruginosa and TraR in Agrobacterium tumefaciens is established, a lack of comprehensive quantitative data, such as IC₅₀ values, currently limits a direct comparison of its potency with other known antagonists. The provided experimental protocols and pathway diagrams offer a framework for researchers to further investigate the specificity of PAHSA and other AHLs, contributing to a deeper understanding of bacterial communication and the development of novel anti-infective strategies.

References

A Researcher's Guide to Orthogonal Validation of N-phenylacetyl-L-Homoserine Lactone Identification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of signaling molecules like N-phenylacetyl-L-Homoserine lactone (PA-HSL) is paramount. As a key player in bacterial quorum sensing, PA-HSL and its analogs are of significant interest in the development of novel anti-infective therapies. This guide provides a comparative overview of three essential orthogonal methods for the robust validation of PA-HSL identification: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Agrobacterium tumefaciens Bioassay, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The use of orthogonal methods, which rely on different physical and chemical principles, is crucial for minimizing the risk of false positives and ensuring the unambiguous identification of the target molecule. This guide presents a summary of the quantitative performance of each technique, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most appropriate validation strategy.

Quantitative Performance Comparison

The following table summarizes key performance metrics for the three orthogonal methods in the context of N-acyl homoserine lactone (AHL) analysis. It is important to note that these values are compiled from various studies and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-MS/MSAgrobacterium tumefaciens BioassayNMR Spectroscopy
Principle Separation by chromatography, detection by mass-to-charge ratioBiological response of a reporter strain to the signaling moleculeNuclear spin transitions in a magnetic field for structural elucidation
Limit of Detection (LOD) Picomolar to nanomolar range[1]Nanomolar to micromolar range[2][3]Micromolar to millimolar range
Limit of Quantification (LOQ) Nanomolar range[4]Nanomolar to micromolar rangeMicromolar to millimolar range
**Linearity (R²) **>0.99[1]Variable, dependent on dose-response curveNot typically used for quantification in this context
Specificity High (based on retention time and mass fragmentation)Moderate to high (depends on receptor specificity)Very high (provides detailed structural information)
Throughput HighModerateLow
Primary Output Chromatogram, mass spectrumReporter gene expression (e.g., colorimetric, luminescence)NMR spectrum (chemical shifts, coupling constants)

Orthogonal Methodologies: Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of PA-HSL. It offers high sensitivity and specificity, making it a cornerstone of analytical validation.

  • Sample Preparation:

    • For bacterial culture supernatants, perform a liquid-liquid extraction with an equal volume of acidified ethyl acetate (0.1% formic acid).

    • Repeat the extraction three times.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of methanol or acetonitrile for injection.[5]

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 100% Mobile Phase B over a defined period (e.g., 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) or high-resolution mass spectrometry (HRMS).

    • Parent Ion (for PA-HSL): m/z 220.1.

    • Fragment Ion: A characteristic fragment of the homoserine lactone moiety is observed at m/z 102.055.[6]

    • Data Analysis: Identify PA-HSL based on its retention time and the specific parent and fragment ion masses. Quantify using a standard curve prepared with a pure PA-HSL standard.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Bacterial Culture Supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) start->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution (Methanol/Acetonitrile) evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc ms Mass Spectrometry (ESI+, MS/MS) hplc->ms data Data Analysis (Retention Time, m/z) ms->data

HPLC-MS Workflow for PA-HSL Analysis
Agrobacterium tumefaciens Bioassay

Bioassays provide a functional validation of PA-HSL by measuring its ability to induce a biological response in a reporter strain. The Agrobacterium tumefaciens reporter system is widely used due to its sensitivity to a broad range of AHLs.

  • Preparation of Reporter Strain:

    • Culture Agrobacterium tumefaciens reporter strain (e.g., NTL4(pCF218)(pCF372)) overnight in a suitable medium (e.g., LB medium) with appropriate antibiotics at 28°C with shaking.

  • Plate-Based Assay (Qualitative/Semi-Quantitative):

    • Prepare an overlay agar by mixing the overnight culture of the reporter strain with molten, cooled (to ~45°C) LB agar containing X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).

    • Pour the overlay agar onto a solid agar plate.

    • Spot the samples (e.g., extracted PA-HSL, bacterial culture supernatants) and standards onto the solidified overlay.

    • Incubate the plate at 28°C for 24-48 hours.

    • A blue halo around the spot indicates the presence of AHL activity. The size and intensity of the halo are proportional to the AHL concentration.[3]

  • Liquid Culture Assay (Quantitative):

    • In a 96-well plate, add different concentrations of the PA-HSL sample or standards to the wells.

    • Inoculate each well with the A. tumefaciens reporter strain.

    • Incubate the plate at 28°C with shaking for a defined period (e.g., 6-8 hours).

    • Measure the reporter gene expression, which is often β-galactosidase activity, using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) and measuring the absorbance at 420 nm.

    • Generate a standard curve to quantify the PA-HSL concentration in the samples.

Bioassay_Workflow cluster_prep Preparation cluster_plate_assay Plate Assay cluster_liquid_assay Liquid Assay culture Overnight Culture of Reporter Strain overlay Prepare Overlay Agar with X-Gal culture->overlay setup Setup 96-well Plate with Samples/Standards culture->setup spotting Spot Samples and Standards overlay->spotting incubation_plate Incubate spotting->incubation_plate observation Observe Blue Halos incubation_plate->observation inoculation Inoculate with Reporter Strain setup->inoculation incubation_liquid Incubate inoculation->incubation_liquid measurement Measure Reporter Activity (e.g., β-galactosidase) incubation_liquid->measurement

Agrobacterium tumefaciens Bioassay Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of a molecule. For PA-HSL, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the molecular structure.

  • Sample Preparation:

    • A highly pure and concentrated sample of PA-HSL (typically >1 mg) is required.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope.

    • Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for more detailed structural assignment.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (ppm) and coupling constants (Hz) to deduce the connectivity of atoms.

    • Compare the obtained spectra with known spectra of PA-HSL or structurally similar compounds. The expected ¹H NMR signals for the homoserine lactone moiety are typically observed around 4.5 ppm (m, 1H), 4.3 ppm (m, 1H), 2.7 ppm (m, 1H), and 2.1 ppm (m, 1H). The phenylacetyl group will show characteristic aromatic signals between 7.2 and 7.4 ppm and a singlet for the CH₂ group around 3.6 ppm.

NMR_Workflow sample_prep Dissolve Pure PA-HSL in Deuterated Solvent acquisition Acquire 1H and 13C NMR Spectra sample_prep->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shifts, Coupling Constants) processing->analysis elucidation Structural Elucidation analysis->elucidation

NMR Spectroscopy Workflow for Structural Elucidation

Signaling Pathway of PA-HSL in a Generic LuxR-type System

PA-HSL, like other AHLs, functions as a signaling molecule in bacterial quorum sensing. It diffuses across the bacterial cell membrane and, upon reaching a threshold concentration, binds to a cognate LuxR-type receptor protein. This binding event typically induces a conformational change in the receptor, leading to its dimerization and activation. The activated receptor-ligand complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby regulating their transcription. This can lead to the coordinated expression of genes involved in processes such as biofilm formation, virulence factor production, and antibiotic resistance.

Quorum_Sensing_Pathway PA_HSL_out PA-HSL (extracellular) PA_HSL_in PA-HSL (intracellular) PA_HSL_out->PA_HSL_in Diffusion Complex PA-HSL-Receptor Complex (active) PA_HSL_in->Complex LuxR LuxR-type Receptor (inactive) LuxR->Complex Dimer Dimerized Complex Complex->Dimer Dimerization DNA Promoter DNA (lux box) Dimer->DNA Binding Transcription Gene Transcription DNA->Transcription Activation Response Cellular Response (e.g., Biofilm Formation) Transcription->Response

Generalized Quorum Sensing Signaling Pathway

By employing these orthogonal methods, researchers can achieve a high degree of confidence in the identification and characterization of this compound, paving the way for further investigations into its biological roles and therapeutic potential.

References

How does the phenylacetyl group affect the activity of homoserine lactones?

Author: BenchChem Technical Support Team. Date: November 2025

The introduction of a phenylacetyl group to the core structure of homoserine lactones (HSLs) significantly modifies their activity as quorum sensing (QS) signaling molecules. Depending on the specific bacterial QS receptor and substitutions on the phenyl ring, these synthetic analogs can act as potent antagonists, inhibiting QS-regulated processes, or in some cases, as powerful agonists that enhance or surpass the activity of the natural ligands. This guide provides a comparative analysis of the effects of the phenylacetyl group on HSL activity, supported by quantitative data and detailed experimental protocols for researchers in microbiology and drug development.

Shifting the Paradigm of Quorum Sensing Modulation

In Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are key signaling molecules that regulate a variety of physiological processes, including virulence factor production and biofilm formation, in a cell-density-dependent manner known as quorum sensing. The specificity of these signaling systems is largely determined by the nature of the N-acyl side chain of the HSL molecule and its interaction with a cognate LuxR-type receptor protein. The substitution of the typical fatty acyl chain with a phenylacetyl group creates a class of synthetic HSLs with distinct and often potent modulatory effects on these critical bacterial communication systems.

Comparative Analysis of Phenylacetyl-HSL Activity

The impact of the phenylacetyl group on HSL activity is highly dependent on the target receptor. Research has primarily focused on the LuxR receptor of Vibrio fischeri, the LasR and RhlR receptors of the opportunistic human pathogen Pseudomonas aeruginosa, and the TraR receptor of the plant pathogen Agrobacterium tumefaciens.

Modulation of LuxR in Vibrio fischeri

In Vibrio fischeri, the interaction of phenylacetyl-L-homoserine lactones (PA-HSLs) with the LuxR receptor is particularly nuanced, demonstrating both potent antagonism and unprecedented agonism. The activity is finely tuned by the substitution pattern on the phenyl ring.

Table 1: Comparative Activity of Phenylacetyl-HSL Analogs on LuxR in Vibrio fischeri

CompoundSubstituent on Phenyl RingAgonistic Activity (EC50, µM)Antagonistic Activity (IC50, µM)
OHHL (Native Ligand)N/A3N/A
Phenylacetyl-HSLUnsubstitutedInactive25
4-Bromo-phenylacetyl-HSL4-BrInactive1
4-Chloro-phenylacetyl-HSL4-ClInactive3
4-Nitro-phenylacetyl-HSL4-NO₂Inactive10
3-Nitro-phenylacetyl-HSL3-NO₂0.3Inactive
3-Bromo-phenylacetyl-HSL3-Br>10Inactive
3-Chloro-phenylacetyl-HSL3-Cl>10Inactive

Data sourced from Geske et al. (2007). EC50 values represent the concentration required for 50% of maximal luminescence induction, while IC50 values represent the concentration required for 50% inhibition of luminescence induced by the native ligand.[1][2]

Notably, N-(3-nitro-phenylacetyl)-L-homoserine lactone acts as a "superagonist," exhibiting a 10-fold lower EC50 value than the native ligand, N-(3-oxohexanoyl)-L-homoserine lactone (OHHL).[1][2] This highlights the remarkable functional plasticity that can be achieved through simple structural modifications of the phenylacetyl moiety. Conversely, substitutions at the 4-position of the phenyl ring tend to confer strong antagonistic properties.

Activity Against LasR and RhlR in Pseudomonas aeruginosa

While comprehensive comparative tables with IC50 values for a range of natural HSLs versus PA-HSLs are not as readily available in the literature, studies have demonstrated the potential of PA-HSL derivatives as inhibitors of the LasR and RhlR quorum sensing systems in P. aeruginosa. For instance, N-(4-bromophenylacetanoyl)-L-homoserine lactone has been utilized as a positive control in screening for QS inhibitors in this bacterium, indicating its recognized antagonistic activity.[1] Research into various synthetic HSL analogs suggests that aromatic functionalities, particularly those with electron-withdrawing groups on the phenyl ring, can enhance QS inhibition.[1]

Inhibition of TraR in Agrobacterium tumefaciens

In Agrobacterium tumefaciens, phenylacetyl-HSLs and their derivatives have been shown to be effective antagonists of the TraR receptor. For example, feruloyl-HSL and p-coumaroyl-HSL, which are structurally related to phenylacetyl-HSLs, have been shown to antagonize the TraR receptor.[3] This suggests that the bulky aromatic group of the phenylacetyl moiety can effectively compete with the native ligand for binding to the receptor, thereby inhibiting downstream gene expression.

Experimental Methodologies

The evaluation of the effect of phenylacetyl-HSLs on quorum sensing typically involves the use of bacterial reporter strains. These strains are engineered to produce a measurable signal, such as light (bioluminescence) or color, in response to the activation or inhibition of a specific QS receptor.

General Protocol for Quorum Sensing Reporter Assay

1. Bacterial Strains and Plasmids:

  • For LuxR activity: Escherichia coli JM109 or a similar strain is often used as a host for plasmids containing the luxR gene and a reporter gene construct driven by a LuxR-dependent promoter (e.g., the luxI promoter). A common reporter system utilizes the pSB401 plasmid, which contains the luxR gene and the luxI promoter fused to the luxCDABE operon from Photorhabdus luminescens, resulting in bioluminescence upon activation.[4][5]

  • For LasR/RhlR activity: E. coli strains harboring plasmids such as pSB1075 (lasR and PlasI::luxCDABE) or pSB406 (rhlR and PrhlI::luxCDABE) can be used to specifically assay for LasR and RhlR modulators, respectively.

  • For in situ activity: Vibrio fischeri ES114 (wild-type) and a ΔluxI mutant (which cannot produce its own HSL) are valuable for studying LuxR modulation in its native context.[1][2]

2. Assay Procedure (96-well plate format):

  • Preparation: Grow the reporter strain overnight in a suitable medium (e.g., Luria-Bertani broth) with appropriate antibiotics for plasmid maintenance. Subculture the bacteria to fresh medium and grow to early exponential phase (e.g., OD₆₀₀ of ~0.2).

  • Agonist Assay: To test for agonistic activity, add varying concentrations of the test compound (e.g., phenylacetyl-HSL analogs) to the wells of a 96-well microtiter plate. Add the reporter strain culture to each well.

  • Antagonist Assay: To test for antagonistic activity, add a fixed concentration of the native HSL ligand (at its EC₅₀ concentration) to the wells, followed by varying concentrations of the test compound. Add the reporter strain culture to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C) with shaking for a defined period (e.g., 4-8 hours).

  • Measurement: Measure the reporter signal. For bioluminescence assays, measure the light output using a luminometer. For colorimetric assays (e.g., β-galactosidase), measure the absorbance at the appropriate wavelength after adding the substrate. The optical density (e.g., at 600 nm) of the cultures should also be measured to normalize for cell growth.

  • Data Analysis: Plot the normalized reporter signal against the log of the compound concentration. For agonist assays, determine the EC₅₀ value from the dose-response curve. For antagonist assays, determine the IC₅₀ value.

Synthesis of N-Phenylacetyl-L-Homoserine Lactone

A common method for the synthesis of N-acyl homoserine lactones involves the acylation of L-homoserine lactone hydrobromide.

General Procedure:

  • Dissolve L-homoserine lactone hydrobromide in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

  • Add a base (e.g., triethylamine or sodium bicarbonate) to neutralize the hydrobromide salt.

  • Add phenylacetyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general quorum sensing signaling pathway and a typical experimental workflow for screening HSL analogs.

QuorumSensingPathway Quorum Sensing Signaling Pathway cluster_cell Bacterial Cell LuxI LuxI-type Synthase HSL_in HSL_in LuxI->HSL_in Synthesis LuxR LuxR-type Receptor Complex HSL-Receptor Complex LuxR->Complex DNA Target Genes Gene_Expression QS-regulated Phenotypes DNA->Gene_Expression Transcription Precursors Cellular Precursors Precursors->LuxI Complex->DNA Activation HSL_in->LuxR Binding HSL_in->Complex HSL_out HSL Signal HSL_in->HSL_out Diffusion

Caption: A generalized quorum sensing signaling pathway in Gram-negative bacteria.

ExperimentalWorkflow Experimental Workflow for HSL Analog Screening start Start: Synthesize Phenylacetyl-HSL Analogs prepare_reporter Prepare Reporter Strain Culture start->prepare_reporter setup_assay Set up 96-well Plate Assay (Agonist & Antagonist) prepare_reporter->setup_assay incubate Incubate with Test Compounds setup_assay->incubate measure Measure Reporter Signal (e.g., Luminescence) & OD incubate->measure analyze Analyze Data: Calculate EC50/IC50 measure->analyze compare Compare Activity to Native HSL & Other Analogs analyze->compare end End: Determine Structure-Activity Relationship compare->end

Caption: A typical experimental workflow for screening homoserine lactone analogs.

Conclusion

The incorporation of a phenylacetyl group into the homoserine lactone scaffold represents a powerful strategy for the development of synthetic modulators of bacterial quorum sensing. The resulting analogs exhibit a wide range of activities, from potent antagonism to superagonism, which can be finely tuned by substitutions on the phenyl ring. This guide provides a foundation for researchers to understand and further investigate the structure-activity relationships of these compounds, with the ultimate goal of developing novel anti-virulence agents or tools to probe the intricacies of bacterial communication.

References

Benchmarking N-phenylacetyl-L-Homoserine Lactone Against Known Quorum Sensing Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates novel therapeutic strategies that circumvent traditional bactericidal mechanisms. One promising approach is the disruption of quorum sensing (QS), a bacterial cell-to-cell communication system that coordinates virulence factor expression and biofilm formation. This guide provides a comparative analysis of N-phenylacetyl-L-Homoserine lactone (PAL), a synthetic N-acyl homoserine lactone (AHL) analog, against established quorum sensing inhibitors (QSIs). The data presented is collated from various studies and serves as a benchmark for researchers investigating new anti-virulence agents. For the purpose of this comparison, N-(4-bromophenylacetyl)-L-homoserine lactone is used as a proxy for PAL due to its structural similarity and its use as a positive control in several key studies.

Comparative Efficacy of Quorum Sensing Inhibitors

The following tables summarize the inhibitory effects of PAL (represented by its bromo-derivative) and other well-known QSIs on key virulence factors and biofilm formation in the opportunistic pathogen Pseudomonas aeruginosa. It is important to note that this data has been compiled from different studies; therefore, direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Biofilm Formation in Pseudomonas aeruginosa

CompoundConcentrationBiofilm Inhibition (%)
N-(4-bromophenylacetyl)-L-homoserine lactone200 µMSlight Reduction[1]
Furanone C-3050 µM90%[2]
Furanone C-30256 µg/mL100%[3][4]
Furanone C-30512 µg/mL100%[3][4]
Baicalein128 µg/mLDose-dependent reduction
Salicylic AcidNot specifiedSignificant reduction[5]

Table 2: Inhibition of Pyocyanin Production in Pseudomonas aeruginosa

CompoundConcentrationPyocyanin Inhibition (%)IC50
N-(4-bromophenylacetyl)-L-homoserine lactone200 µMApprox. 20%Not Reported
Furanone C-3050 µM20-100% (strain dependent)[6]Not Reported
Baicalein128 µg/mL69.87%[7]Not Reported
Salicylic AcidNot specified32% (by trans-cinnamaldehyde, a similar natural compound)[5]Not Reported

Table 3: Inhibition of Protease/Elastase Activity in Pseudomonas aeruginosa

CompoundConcentrationProtease/Elastase Inhibition (%)
N-(4-bromophenylacetyl)-L-homoserine lactone200 µMApprox. 25% (Elastase)
Furanone C-30Not specifiedSignificant reduction in lasB (elastase) expression[8]
Baicalein128 µg/mL74.56% (LasA Protease), 94.17% (LasB Elastase)[7]
Salicylic AcidNot specified22% (Elastase, by trans-cinnamaldehyde)[5]

Signaling Pathways and Experimental Workflow

To provide a comprehensive understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow for assessing QSI efficacy.

Quorum_Sensing_Inhibition_Workflow General Experimental Workflow for QSI Evaluation cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis strain Bacterial Strain (e.g., P. aeruginosa PAO1) biofilm Biofilm Inhibition Assay (Crystal Violet Staining) strain->biofilm pyocyanin Pyocyanin Production Assay (Chloroform Extraction & OD measurement) strain->pyocyanin protease Protease/Elastase Assay (e.g., Skim Milk Agar, Elastin-Congo Red) strain->protease inhibitor Quorum Sensing Inhibitor (e.g., PAL, Furanone C-30) inhibitor->biofilm inhibitor->pyocyanin inhibitor->protease quantify Quantification (% Inhibition, IC50) biofilm->quantify pyocyanin->quantify protease->quantify compare Comparative Analysis quantify->compare

Caption: General workflow for evaluating quorum sensing inhibitors.

P_aeruginosa_QS_Pathway Pseudomonas aeruginosa Quorum Sensing Pathway cluster_las Las System cluster_rhl Rhl System LasI LasI OdDHL 3-oxo-C12-HSL LasI->OdDHL synthesizes LasR LasR RhlI RhlI LasR->RhlI activates RhlR RhlR LasR->RhlR activates Virulence Virulence Factors (Elastase, Pyocyanin, Biofilm) LasR->Virulence activates OdDHL->LasR binds BHL C4-HSL RhlI->BHL synthesizes RhlR->Virulence activates BHL->RhlR binds PAL PAL / QSI PAL->LasR inhibits PAL->RhlR inhibits

Caption: Simplified Las/Rhl quorum sensing circuit in P. aeruginosa.

S_aureus_QS_Pathway Staphylococcus aureus Agr Quorum Sensing Pathway cluster_agr Agr System AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter/Protease) AgrD->AgrB processed by AIP AIP (Autoinducing Peptide) AgrB->AIP exports AgrC AgrC (Sensor Kinase) AIP->AgrC binds & activates AgrA AgrA (Response Regulator) AgrC->AgrA phosphorylates RNAIII RNAIII (Effector Molecule) AgrA->RNAIII activates transcription Virulence Virulence Factors (Toxins, Proteases) RNAIII->Virulence upregulates QSI QSI QSI->AgrC inhibits

Caption: Simplified Agr quorum sensing circuit in S. aureus.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in the comparative data.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the effect of an inhibitor on biofilm formation.

  • Bacterial Culture Preparation: A single colony of P. aeruginosa is inoculated into a suitable broth medium (e.g., Luria-Bertani broth) and incubated overnight. The culture is then diluted to a standardized optical density (OD).

  • Incubation with Inhibitor: The diluted bacterial suspension is added to the wells of a microtiter plate. The test inhibitor is added at various concentrations. Control wells contain the bacterial suspension without the inhibitor.

  • Biofilm Formation: The plate is incubated under static conditions for 24-48 hours to allow for biofilm formation.

  • Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • Staining: The remaining attached biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes.

  • Destaining and Quantification: Excess stain is washed off, and the plate is air-dried. The crystal violet bound to the biofilm is then solubilized using a solvent such as 30% acetic acid or ethanol. The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm.

  • Calculation: The percentage of biofilm inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells.

Pyocyanin Quantification Assay

This method measures the production of the blue-green virulence factor pyocyanin.

  • Culture and Treatment: P. aeruginosa is grown in a suitable medium in the presence and absence of the test inhibitor for 24-48 hours.

  • Extraction: The bacterial culture is centrifuged to pellet the cells. The supernatant, containing the secreted pyocyanin, is collected. Pyocyanin is extracted from the supernatant by adding chloroform, which results in a blue layer.

  • Acidification and Quantification: The chloroform layer is separated, and 0.2 M HCl is added, which turns the solution pink. The absorbance of this pink solution is measured at 520 nm.

  • Calculation: The concentration of pyocyanin is calculated based on its molar extinction coefficient. The percentage inhibition is determined by comparing the pyocyanin concentration in treated cultures to that in untreated controls.

LasA Protease Activity Assay

This assay determines the staphylolytic activity of the LasA protease.

  • Substrate Preparation: A culture of Staphylococcus aureus is boiled to lyse the cells and then resuspended in a buffer to a standardized OD. This suspension serves as the substrate.

  • Enzyme Source: P. aeruginosa is cultured with and without the test inhibitor. The culture is then centrifuged, and the cell-free supernatant containing the secreted LasA protease is collected.

  • Enzymatic Reaction: The P. aeruginosa supernatant is mixed with the boiled S. aureus cell suspension.

  • Quantification: The decrease in the OD of the S. aureus suspension is measured over time (e.g., 1 hour). A greater decrease in OD indicates higher LasA protease activity.

  • Calculation: The percentage inhibition of LasA activity is calculated by comparing the change in OD in the presence of the inhibitor to the change in the control without the inhibitor.

Conclusion

The compiled data suggests that while this compound and its analogs exhibit quorum sensing inhibitory properties, other compounds such as furanone C-30 and baicalein demonstrate more potent inhibition of biofilm formation and virulence factor production in Pseudomonas aeruginosa under the reported experimental conditions. However, the efficacy of QSIs can be highly dependent on the specific bacterial strain and the experimental setup. This guide serves as a starting point for researchers, and further head-to-head comparative studies are warranted to definitively establish the relative potency of these promising anti-virulence agents. The provided protocols and pathway diagrams offer a foundational resource for designing and interpreting such future investigations.

References

Safety Operating Guide

Navigating the Disposal of N-phenylacetyl-L-Homoserine lactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A summary of the known quantitative data for N-phenylacetyl-L-Homoserine lactone is provided below to inform handling and disposal decisions.

PropertyValue
CAS Number 55154-48-8[1][2][3]
Molecular Formula C₁₂H₁₃NO₃[1][2][3]
Molecular Weight 219.24 g/mol [1][3]
Solubility in DMSO ≥ 125 mg/mL[1]
Solubility in DMF 30 mg/mL[2][4]
Solubility in PBS (pH 7.2) 0.1 mg/mL[2][4]
Storage Temperature Powder: -20°C; In solvent: -80°C[1]

Experimental Protocols: Disposal Procedure

The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This procedure is based on general best practices for chemical waste management in the absence of specific federal, state, or local regulations for this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

2. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, solutions, and contaminated labware, as chemical waste.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

3. Containment and Labeling:

  • Collect waste in a designated, leak-proof container that is compatible with the chemical.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

4. Disposal Pathway:

  • Solid Waste: Collect unused or expired solid this compound in the designated hazardous waste container.

  • Solutions:

    • Solutions of this compound should be collected in a labeled, sealed waste container.

    • Do not dispose of solutions down the drain.

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with the compound should be placed in the designated solid chemical waste container.

    • Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or a solvent in which the compound is soluble), and the rinsate collected as chemical waste. After decontamination, the glassware can be washed according to standard laboratory procedures.

5. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have N-phenylacetyl-L-Homoserine lactone waste? waste_type Identify Waste Type start->waste_type solid Solid (Powder) waste_type->solid Solid solution Solution waste_type->solution Liquid contaminated Contaminated Labware waste_type->contaminated Contaminated Items collect_solid Collect in labeled hazardous waste container solid->collect_solid collect_solution Collect in labeled, sealed hazardous waste container solution->collect_solution disposable Disposable? contaminated->disposable final_disposal Arrange for disposal via EHS/licensed contractor collect_solid->final_disposal collect_solution->final_disposal decontaminate Decontaminate with appropriate solvent disposable->decontaminate No (Reusable) dispose_solid Dispose in solid chemical waste container disposable->dispose_solid Yes collect_rinsate Collect rinsate as hazardous waste decontaminate->collect_rinsate wash_glassware Wash glassware per standard lab procedure collect_rinsate->wash_glassware wash_glassware->final_disposal dispose_solid->final_disposal

Disposal workflow for this compound.

References

Personal protective equipment for handling N-phenylacetyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-phenylacetyl-L-Homoserine lactone in a laboratory setting. The following information is compiled to ensure the safe handling of this compound and to establish clear procedural steps for its use and disposal.

I. Personal Protective Equipment (PPE)

Given that this compound is a research chemical with limited available safety data, a cautious approach is warranted. The following personal protective equipment is recommended based on general laboratory safety standards and information for structurally similar compounds.

Protection Type Recommended PPE Specifications & Use Cases
Eye and Face Protection Safety glasses with side shields or GogglesMinimum Requirement: Protects against splashes and airborne particles. Goggles are required when there is a significant risk of splashing.
Face shieldTo be used in conjunction with safety glasses or goggles during procedures with a high risk of splashing or generation of aerosols.
Hand Protection Disposable nitrile glovesProvides protection against incidental contact. Gloves should be inspected before use and changed immediately if contaminated. For prolonged or direct contact, consider double-gloving.
Body Protection Laboratory coatA standard lab coat is required to protect skin and personal clothing from spills.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator or work in a fume hood if there is a potential for aerosolization, if handling large quantities, or if the substance is being heated.

II. Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.

A. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered.

  • Weighing and Transfer: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of any dust. Use appropriate tools (e.g., spatula, weigh paper) for transfer.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Based on available data, this compound has the following solubilities:

    • DMSO: ≥ 125 mg/mL[1]

    • DMF: 30 mg/mL[2]

    • PBS (pH 7.2): 0.1 mg/mL[2]

  • Spill Response: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

B. Storage Plan:

Proper storage is essential for maintaining the stability of the compound.

Storage Condition Temperature Duration Notes
Powder -20°CUp to 3 years[1]Keep the container tightly sealed.
In Solvent -80°CUp to 6 months[1]Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[1]

III. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Unused Compound: Dispose of as chemical waste through your institution's hazardous waste program. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, weigh paper, pipette tips) should be placed in a sealed bag or container and disposed of as chemical waste.

  • Solutions: Solutions containing this compound should be collected in a designated, labeled waste container for disposal by your institution's environmental health and safety department.

IV. Experimental Workflow and Safety Checkpoints

The following diagram outlines a typical experimental workflow for handling this compound, with integrated safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area safety_check1 Ventilation Check prep_area->safety_check1 weigh Weigh Compound dissolve Prepare Solution weigh->dissolve safety_check2 Spill Kit Check dissolve->safety_check2 experiment Perform Experiment decontaminate Decontaminate Work Area experiment->decontaminate safety_check3 Waste Container Check decontaminate->safety_check3 dispose Dispose of Waste remove_ppe Doff PPE dispose->remove_ppe safety_check1->weigh safety_check2->experiment safety_check3->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.